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Guanidine,N-(4-fluorophenyl)-N'-hydroxy- Documentation Hub

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  • Product: Guanidine,N-(4-fluorophenyl)-N'-hydroxy-
  • CAS: 401510-51-8

Core Science & Biosynthesis

Foundational

Mechanism of Nitric Oxide Donation by N-(4-fluorophenyl)-N'-hydroxyguanidine: An Enzymatic Oxidation Paradigm

Executive Summary N-(4-fluorophenyl)-N'-hydroxyguanidine (also referred to as Guanidine, N-(4-fluorophenyl)-N'-hydroxy-) represents a highly specialized class of nitric oxide (NO) donors. Unlike spontaneous NO donors (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-fluorophenyl)-N'-hydroxyguanidine (also referred to as Guanidine, N-(4-fluorophenyl)-N'-hydroxy-) represents a highly specialized class of nitric oxide (NO) donors. Unlike spontaneous NO donors (e.g., NONOates or sodium nitroprusside) that decompose indiscriminately in aqueous media, this compound is an enzyme-dependent prodrug that requires selective oxidation[1]. This technical whitepaper explores the biochemical mechanisms, structural prerequisites, and experimental validation of its NO-donating capabilities, serving as a definitive guide for researchers and drug development professionals investigating targeted NO delivery systems.

Structural Basis for Enzyme Recognition

The endogenous synthesis of NO relies on the oxidation of L-arginine by Nitric Oxide Synthase (NOS), proceeding through a stable intermediate: Nω-hydroxy-L-arginine (NOHA)[2]. N-(4-fluorophenyl)-N'-hydroxyguanidine was rationally engineered to exploit this secondary catalytic step.

  • The Hydroxyguanidine Pharmacophore : A monosubstituted N-hydroxyguanidine function is an absolute prerequisite for NOS recognition. Disubstituted N-hydroxyguanidines, amidoximes, and ketoximes fail to act as substrates for NOS, underscoring the strict steric and electronic demands of the enzyme's active site ()[1].

  • The 4-Fluoro Substitution : The NOS II (inducible NOS) active site features a hydrophobic cavity adjacent to the catalytic heme center. The para-fluoro substitution on the phenyl ring is critical. It is small enough to avoid steric clash while providing an optimal electronic profile. Highly electron-withdrawing groups diminish activity, but the relatively small, electron-rich nature of the fluorine atom allows the molecule to favorably interact with the cavity, achieving a catalytic efficiency ( kcat​ ) that is 80% of the endogenous substrate NOHA[1].

The Core Mechanism: NOS-Mediated Oxidation

The oxidation of N-(4-fluorophenyl)-N'-hydroxyguanidine by NOS II is a highly regulated, self-validating enzymatic process. The reaction strictly depends on the presence of specific cofactors: (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), NADPH, and molecular oxygen ( O2​ )[1].

Causality of the Catalytic Cycle :

  • Substrate Binding : The hydroxyguanidine moiety coordinates with the ferric heme iron of NOS, mimicking the natural NOHA intermediate.

  • Electron Transfer : NADPH donates electrons through the reductase domain to the oxygenase domain, reducing the heme iron to the ferrous state[1].

  • Oxygen Activation : O2​ binds to the ferrous heme, forming a highly reactive ferrous-dioxygen complex.

  • Oxidative Cleavage : The activated oxygen attacks the C=N(OH) bond of the substrate. This results in the specific release of NO and the formation of N-(4-fluorophenyl)urea in a strict 1:1 molar ratio[1].

Alternative Pathways: Cytochrome P450-Dependent Oxidation

Beyond NOS, hepatic Cytochrome P450 (CYP450) enzymes can also oxidize N-hydroxyguanidines ()[3]. This alternative pathway involves the transfer of one oxygen atom from O2​ to the substrate, mediated by a P450-Fe(II)- O2​ complex or superoxide ( O2∙−​ ). Unlike the highly specific NOS pathway, CYP450 oxidation is more promiscuous, resulting in the oxidative cleavage of the C=N(OH) bond to yield a mixture of nitrogen oxides (NO, NO2−​ , NO3−​ ) alongside corresponding ureas and cyanamides[3].

Mechanism Substrate N-(4-fluorophenyl)- N'-hydroxyguanidine NOS NOS II Enzyme (+ NADPH, O2, BH4) Substrate->NOS High Affinity CYP CYP450 Enzyme (+ NADPH, O2) Substrate->CYP Oxidative Cleavage NO Nitric Oxide (NO) NOS->NO 1:1 Stoichiometry Urea N-(4-fluorophenyl)urea NOS->Urea Co-product CYP->NO Minor Product Cyanamide Cyanamide + NO2-/NO3- CYP->Cyanamide Major Product

Enzymatic oxidation pathways of N-(4-fluorophenyl)-N'-hydroxyguanidine by NOS II and CYP450.

Quantitative Kinetics

The enzymatic efficiency of N-(4-fluorophenyl)-N'-hydroxyguanidine is best understood when benchmarked against the endogenous intermediate NOHA and other structural analogs. The data below summarizes the structure-activity relationship governing NOS II oxidation[1].

SubstrateStructural FeatureNO Formation Rate (% of NOHA) kcat​ (% of NOHA)NOS II Oxidation
NOHA (Endogenous)Aliphatic amino acid100%100%Yes
N-(4-fluorophenyl)-N'-hydroxyguanidine Small, electronegative para-substituent41%80%Yes
N-(4-chlorophenyl)-N'-hydroxyguanidine Bulky, electronegative para-substituent>10%N/AYes
N-(3-thienyl)-N'-hydroxyguanidine Heteroaromatic ringN/AN/AYes ( Km​ = 25 μM)
Disubstituted N-hydroxyguanidines Steric hindrance at nitrogen0%0%No

Experimental Protocols: Validating NO Donation

To ensure trustworthiness and reproducibility, the following self-validating protocol describes how to quantify enzymatic NO donation from N-(4-fluorophenyl)-N'-hydroxyguanidine.

Protocol: In Vitro NOS II Oxidation (Oxyhemoglobin Capture Assay)

Rationale : NO is a transient radical gas, making direct measurement challenging. The oxyhemoglobin assay captures NO immediately upon release, converting oxyhemoglobin to methemoglobin, which is measured spectrophotometrically[1].

Step-by-Step Methodology :

  • Preparation of the Assay Mixture :

    • Action: Combine 50 mM HEPES buffer (pH 7.4), 1 mM DTT, 100 μM NADPH, 10 μM BH4, and 10 μM FAD/FMN.

    • Causality: NOS II requires these specific cofactors for the electron transfer chain. DTT maintains the enzyme's thiol groups in a reduced state, preventing artefactual uncoupling.

  • Addition of Scavengers (The Self-Validating Control) :

    • Action: Add 100 U/mL Superoxide Dismutase (SOD) and 100 U/mL Catalase[1].

    • Causality: Uncoupled NOS can produce superoxide ( O2∙−​ ) and hydrogen peroxide ( H2​O2​ ), which also oxidize oxyhemoglobin. By scavenging these reactive oxygen species (ROS), any measured methemoglobin formation is exclusively and causally linked to NO production, ensuring assay trustworthiness[1].

  • Introduction of Oxyhemoglobin :

    • Action: Add 10 μM human oxyhemoglobin ( HbO2​ ).

    • Causality: HbO2​ acts as an immediate kinetic trap, reacting with NO to form methemoglobin and nitrate. This stoichiometric conversion allows for stable spectrophotometric quantification.

  • Substrate Initiation and Spectrophotometry :

    • Action: Add N-(4-fluorophenyl)-N'-hydroxyguanidine (varying concentrations for Km​ determination) and initiate the reaction with recombinant NOS II. Monitor absorbance continuously at 401 nm (isosbestic point) and 576/596 nm.

    • Causality: The shift in the Soret and Q-bands corresponds to the conversion of HbO2​ to methemoglobin. Continuous monitoring provides real-time kinetic data ( V0​ ) to calculate kcat​ and Km​ [1].

Workflow Step1 Prepare Recombinant NOS II + Cofactors Step2 Add Substrate & Oxyhemoglobin Step1->Step2 Step3 Incubate at 37°C (Add SOD/Catalase) Step2->Step3 Step4 Spectrophotometry (401nm / 576nm / 596nm) Step3->Step4 Step5 Calculate NO Yield (Methemoglobin) Step4->Step5

Step-by-step oxyhemoglobin capture assay workflow for quantifying enzymatic NO donation.

Conclusion

N-(4-fluorophenyl)-N'-hydroxyguanidine stands out as a highly efficient, enzyme-dependent NO donor. By mimicking the endogenous NOHA intermediate, it achieves selective NO release via NOS II, while also being susceptible to CYP450-mediated oxidative cleavage. Its unique structural profile—specifically the monosubstituted hydroxyguanidine core and the para-fluoro substitution—provides a blueprint for the rational design of targeted, site-specific NO-donating therapeutics.

References

  • Renodon-Cornière, A., Dijols, S., Perollier, C., Lefevre-Groboillot, D., Boucher, J. L., Attias, R., Sari, M. A., Stuehr, D., & Mansuy, D. (2002). "N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship." Journal of Medicinal Chemistry. URL:[Link]

  • Jousserandot, A., Boucher, J. L., Mansuy, D., et al. (1998). "Microsomal Cytochrome P450 Dependent Oxidation of N-Hydroxyguanidines, Amidoximes, and Ketoximes: Mechanism of the Oxidative Cleavage of Their C=N(OH) Bond with Formation of Nitrogen Oxides." Biochemistry. URL:[Link]

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Exploratory

A Technical Guide to GSK4112 (CAS 401510-51-8): A Selective REV-ERBα Agonist

For Researchers, Scientists, and Drug Development Professionals Introduction: GSK4112, also known as SR6452, is a potent and selective synthetic agonist for the nuclear receptor REV-ERBα[1][2]. As a non-porphyrin ligand,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction:

GSK4112, also known as SR6452, is a potent and selective synthetic agonist for the nuclear receptor REV-ERBα[1][2]. As a non-porphyrin ligand, it provides a valuable tool to probe the multifaceted roles of REV-ERBα, a key regulator of circadian rhythm, metabolism, and inflammatory responses, without the confounding effects of heme, its natural ligand[2][3]. This guide provides an in-depth overview of GSK4112's chemical properties, mechanism of action, and established experimental applications.

Chemical and Physical Properties

GSK4112 is a tertiary amine that has been developed as a chemical probe to investigate the cellular functions of REV-ERBα[2]. Its key properties are summarized below.

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a -- b [label=""]; b -- c [label=""]; c -- d [label=""]; d -- e [label=""]; e -- f [label=""]; f -- a [label=""]; c -- g [label="Cl"]; a -- h [label=""]; h -- i [label="N"]; i -- j [label=""]; j -- k [label="C"]; k -- l [label="O" pos="1,1!"]; k -- m [label="O"]; m -- n [label=""]; n -- o [label="C"]; o -- p [label=""]; o -- q [label=""]; o -- r [label=""]; i -- s [label=""]; s -- t [label=""]; t -- u [label="S" pos="0.5,0.5!"]; u -- v [label=""]; v -- w [label=""]; w -- t [label=""]; w -- x [label="N"]; x -- y [label="O" pos="1,1!"]; x -- z [label="O" pos="1,-1!"]; }

Caption: Chemical structure of GSK4112.

Mechanism of Action: Modulating the Core Circadian Clock

REV-ERBα functions as a transcriptional repressor, playing a critical role in the negative feedback loop of the core circadian clock[2]. It represses the transcription of key clock genes, most notably Bmal1, by recruiting a corepressor complex that includes Nuclear Receptor Corepressor-1 (NCoR) and Histone Deacetylase 3 (HDAC3)[2][3][4].

GSK4112 acts as a REV-ERBα agonist. By binding to the receptor, it enhances the recruitment of the NCoR corepressor complex, thereby increasing the transcriptional repression of REV-ERBα target genes[1][3]. This targeted action leads to the acute suppression of Bmal1 transcription, which in turn can induce phase shifts in the circadian clock[2].

GSK4112_Mechanism_of_Action cluster_0 Cell Nucleus GSK4112 GSK4112 REVERB REV-ERBα GSK4112->REVERB Binds & Activates NCoR NCoR/HDAC3 Corepressor Complex REVERB->NCoR Enhances Recruitment DNA Bmal1 Gene Promoter NCoR->DNA Binds to Repression Transcriptional Repression DNA->Repression Leads to

Caption: GSK4112 enhances REV-ERBα-mediated transcriptional repression.

Key Biological Activities & Therapeutic Potential

The ability of GSK4112 to modulate REV-ERBα activity gives it a wide range of biological effects, making it a valuable tool for studying various physiological and pathophysiological processes.

  • Circadian Rhythm: GSK4112 can reset the biological clock by altering the expression of core clock genes[4]. This makes it a critical tool for chronobiology research.

  • Metabolism: REV-ERBα is a key regulator of metabolic pathways. GSK4112 has been shown to repress the expression of gluconeogenic genes in liver cells and reduce glucose output in primary hepatocytes[2][5]. This highlights its potential for investigating treatments for metabolic disorders.

  • Inflammation: GSK4112 exhibits anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines like IL-6 in macrophages in a REV-ERBα-dependent manner and inhibit inflammatory pathways in microglia[4][6][7].

  • Oncology and Cell Proliferation: Studies have shown that GSK4112 can inhibit the proliferation of preadipocytes and promote apoptosis, suggesting REV-ERBα as a potential target in obesity-related research[8][9].

  • Hepatoprotection: In animal models, GSK4112 has demonstrated protective effects against acute liver injury by attenuating hepatocyte apoptosis[10][11].

Experimental Protocols & Considerations

The following provides a generalized workflow for in vitro and in vivo studies using GSK4112, based on methodologies from published research.

This protocol outlines a typical experiment to assess the effect of GSK4112 on target gene expression in a cell line (e.g., HepG2, 3T3-L1, or primary hepatocytes).

Causality Statement: The objective of this protocol is to determine if GSK4112, by activating REV-ERBα, can modulate the expression of a known target gene, such as Bmal1. A dose-dependent decrease in Bmal1 mRNA would validate the compound's on-target activity within the cellular context.

  • Stock Solution Preparation:

    • Aseptically dissolve GSK4112 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-25 mM)[12].

    • Rationale: DMSO is the recommended solvent for GSK4112[1]. Preparing a concentrated stock allows for minimal solvent volume to be added to cell cultures, reducing potential cytotoxicity.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C for long-term stability[1][13]. Avoid repeated freeze-thaw cycles[12][13].

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.

    • Prepare serial dilutions of the GSK4112 stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM)[8].

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest GSK4112 concentration group.

    • Replace the existing medium with the treatment-containing medium and incubate for the desired duration (e.g., 6, 12, or 24 hours)[9][12].

  • Endpoint Analysis (qRT-PCR):

    • After incubation, wash cells with PBS and lyse them using a suitable lysis buffer.

    • Isolate total RNA using a standard method (e.g., Trizol or a column-based kit).

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR (qRT-PCR) using primers specific for the target gene (e.g., Bmal1) and a housekeeping gene (e.g., GAPDH or Actin) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

In_Vitro_Workflow start Start: Prepare GSK4112 Stock in DMSO plate Plate Cells (e.g., HepG2) start->plate treat Treat Cells with GSK4112 (Include Vehicle Control) plate->treat incubate Incubate (e.g., 6-24h) treat->incubate lyse Lyse Cells & Isolate RNA incubate->lyse qpcr qRT-PCR for Target Gene (e.g., Bmal1) lyse->qpcr analyze Analyze Data (ΔΔCt Method) qpcr->analyze

Caption: Generalized workflow for in vitro analysis of GSK4112 activity.

While GSK4112 is a valuable in vitro tool, its utility as an in vivo chemical probe is limited by rapid clearance and low oral bioavailability[2]. However, it has been successfully used in animal models via intraperitoneal (i.p.) injection.

  • Formulation: For i.p. injection in mice, GSK4112 can be dissolved in DMSO and then further diluted in saline or other vehicles like a mix of PEG300, Tween-80, and saline[10][12][14].

  • Dosage: Effective dosages in mice have been reported in the range of 10-25 mg/kg[10][12][14].

  • Causality Statement: When using GSK4112 in vivo, it is crucial to include rigorous controls. A vehicle-only group is mandatory to account for any effects of the solvent. Furthermore, to definitively link the observed effects to REV-ERBα activation, studies using REV-ERBα knockout animals would provide the highest level of validation, demonstrating that the effects of GSK4112 are absent in these animals.

Limitations and Future Directions

The primary limitation of GSK4112 is its poor pharmacokinetic profile, which makes it unsuitable for many in vivo studies, particularly those requiring long-term oral administration[2][4]. This has led to the development of next-generation REV-ERB agonists, such as SR9009 and SR9011, which exhibit improved bioavailability[4].

Despite this, GSK4112 remains an invaluable and widely used chemical probe for elucidating the fundamental cell biology of REV-ERBα[2][5]. Its selectivity and well-characterized mechanism of action ensure its continued relevance in studies of circadian biology, metabolic pathways, and inflammation.

References

  • Grant, D., et al. (2010). GSK4112, a Small Molecule Chemical Probe for the Cell Biology of the Nuclear Heme Receptor Rev-erbα. ACS Chemical Biology. [Link]

  • Shao, R., et al. (2021). REV-ERBα Agonist GSK4112 attenuates Fas-induced Acute Hepatic Damage in Mice. International Journal of Medical Sciences. [Link]

  • Chen, G., et al. (2019). Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112. Semantic Scholar. [Link]

  • Pariollaud, M., et al. (2022). Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents. PMC. [Link]

  • Investigating the potential of circadian small-molecule modulator GSK4112 as a treatment for neuropathic pain. Helda - University of Helsinki. [Link]

  • Chen, G., et al. (2019). Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112. PMC. [Link]

  • Gibbs, J. E., et al. (2012). The nuclear receptor REV-ERBα mediates circadian regulation of innate immunity through selective regulation of inflammatory cytokines. PNAS. [Link]

  • Guo, D., et al. (2018). Pharmacological activation of REV-ERBα represses LPS-induced microglial activation through the NF-κB pathway. PMC. [Link]

  • Grant, D., et al. (2010). GSK4112, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα. PubMed. [Link]

  • Shao, R., et al. (2021). REV-ERBα Agonist GSK4112 attenuates Fas-induced Acute Hepatic Damage in Mice. Ivyspring International Publisher. [Link]

  • GSK4112 (SR6452) | Rev-erbα Agonist (Japanese). MedchemExpress.com. [Link]

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Foundational

The Catalytic Role of N-(4-fluorophenyl)-N'-hydroxyguanidine in NOS II Signaling Pathways: A Technical Whitepaper

Executive Summary & Mechanistic Rationale The targeted delivery of nitric oxide (NO) remains a significant challenge in pharmacology due to the radical's transient nature and systemic hypotensive risks. While endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The targeted delivery of nitric oxide (NO) remains a significant challenge in pharmacology due to the radical's transient nature and systemic hypotensive risks. While endogenous NO is synthesized from L-arginine via the intermediate Nω-hydroxy-L-arginine (NOHA)[1], recent advances have identified non-amino acid exogenous NO donors that require strictly localized enzymatic activation.

N-(4-fluorophenyl)-N'-hydroxyguanidine has emerged as a highly efficient, selective substrate for Inducible Nitric Oxide Synthase (NOS II / iNOS)[2]. Unlike classic NO donors that spontaneously degrade, this compound leverages the specific architecture of the NOS II active site to release NO only in tissues where iNOS is actively expressed (e.g., activated macrophages during inflammation)[3]. This whitepaper dissects the compound's substrate specificity, quantitative kinetics, downstream signaling, and the self-validating protocols required to study its catalytic turnover.

Structural Causality & Substrate Specificity

The active site of NOS II exhibits a unique structural plasticity. However, structure-activity relationship (SAR) studies reveal strict steric and electronic prerequisites for alternative substrates[4].

The high catalytic efficiency of N-(4-fluorophenyl)-N'-hydroxyguanidine is driven by two critical structural factors:

  • Monosubstituted N-hydroxyguanidine Core : Disubstituted N-hydroxyguanidines, amidoximes, and ketoximes fail to undergo oxidation due to steric clashes with the heme-dioxygen complex[3]. The free C=NOH function is an absolute requirement for proper orientation toward the catalytic iron.

  • The Para-Fluoro Advantage : The NOS II active site contains a highly specific hydrophobic cavity adjacent to the catalytic center. The N-phenyl ring must bear a relatively small, non-electron-withdrawing substituent to interact favorably with this pocket[3]. Fluorine, being highly electronegative yet possessing a small Van der Waals radius, optimizes the electron density of the guanidine core without inducing steric hindrance. This precise balance allows the compound to achieve an NO formation rate up to 41% of that seen with the endogenous substrate, NOHA[2].

Quantitative Kinetic Profiling

To contextualize the efficiency of N-(4-fluorophenyl)-N'-hydroxyguanidine, we must benchmark its kinetic parameters against the natural intermediate (NOHA) and other structural analogs. The data demonstrates that the para-fluoro substitution drastically improves catalytic turnover compared to other functional groups[2].

SubstrateNO Formation Rate (% of NOHA)Relative Catalytic Rate ( kcat​ )Catalytic Efficiency ( kcat​/Km​ )
Nω-hydroxy-L-arginine (NOHA) 100%1.0x (Reference)1.0x (Reference)
N-(4-fluorophenyl)-N'-hydroxyguanidine 41% 80% of NOHA 9-fold lower than NOHA
N-(4-chlorophenyl)-N'-hydroxyguanidine>10%ModerateLower than Fluoro-derivative
N-(3-thienyl)-N'-hydroxyguanidine9%Low Km​ identical to NOHA (25 μM)

NOS II Signaling & Downstream Activation

The oxidation of N-(4-fluorophenyl)-N'-hydroxyguanidine by NOS II yields NO and N-(4-fluorophenyl)urea in a strict 1:1 molar ratio[3]. Once liberated, NO acts as a potent paracrine signaling molecule. It rapidly diffuses across cellular membranes to bind the heme moiety of Soluble Guanylate Cyclase (sGC)[5]. This binding triggers a conformational shift that catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which subsequently activates Protein Kinase G (PKG) to modulate vascular tone and immune responses[6].

NOS2_Mechanism Substrate N-(4-fluorophenyl)- N'-hydroxyguanidine Enzyme Inducible NOS (NOS II) Active Site Substrate->Enzyme Binding & Activation Products Nitric Oxide (NO) + N-(4-fluorophenyl)urea Enzyme->Products Catalytic Oxidation Cofactors Cofactors: NADPH, O2, BH4 Cofactors->Enzyme Binding & Activation sGC Soluble Guanylate Cyclase (sGC) Products->sGC NO Diffusion cGMP cGMP Production sGC->cGMP Downstream Signaling

Fig 1: NOS II oxidation of N-(4-fluorophenyl)-N'-hydroxyguanidine & downstream signaling.

Self-Validating Experimental Protocols

To accurately quantify the NO generation from this compound, researchers must employ a self-validating kinetic assay. Direct measurement of NO is unreliable due to its radical nature and short half-life. Therefore, the Oxyhemoglobin (HbO₂/metHb) Capture Assay is the gold standard.

Protocol_Workflow Step1 1. Reagent Prep NOS II, HbO2, Cofactors Step2 2. Substrate Addition N-(4-F-phenyl)-N'-OH-G Step1->Step2 Step3 3. Kinetic Reading ΔA at 401 nm Step2->Step3 Step4 4. Validation + SEITU / - BH4 Step3->Step4 Control Step5 5. Data Analysis kcat & Km Calculation Step3->Step5 Direct Step4->Step5

Fig 2: Self-validating spectrophotometric workflow for NO formation analysis.

Protocol: Spectrophotometric Quantification of NO Release

Objective: To measure the NOS II-dependent NO formation rate while ruling out spontaneous chemical degradation.

Step 1: Preparation of the Catalytic Matrix

  • Action: In a UV-Vis cuvette, assemble 50 mM HEPES buffer (pH 7.4), 10 μM Oxyhemoglobin (HbO₂), 10 μM (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), 100 μM dithiothreitol (DTT), and 100 nM recombinant NOS II.

  • Causality: HbO₂ rapidly and stoichiometrically oxidizes NO to nitrate, converting itself to methemoglobin (metHb). BH4 is an absolute requirement for the oxidation to occur, as it donates a critical electron during the heme-dioxygen activation cycle[3]. DTT prevents oxidative degradation of the enzyme.

Step 2: Baseline Stabilization & Substrate Introduction

  • Action: Incubate at 37°C for 3 minutes to establish a baseline absorbance at 401 nm. Add 500 μM N-(4-fluorophenyl)-N'-hydroxyguanidine.

  • Causality: 401 nm is chosen because it provides the maximum differential absorbance between HbO₂ and metHb (the isosbestic point is 411 nm). Establishing a baseline ensures the subsequent spectral shift is strictly substrate-dependent.

Step 3: Initiation via Electron Donor

  • Action: Initiate the reaction by adding 1 mM NADPH.

  • Causality: NADPH serves as the obligate electron donor for the NOS reductase domain[1]. Without it, the catalytic cycle cannot proceed.

Step 4: Real-Time Kinetic Monitoring

  • Action: Record the increase in absorbance at 401 nm (ΔA₄₀₁) over 10 minutes. Calculate the NO formation rate using the extinction coefficient (Δε₄₀₁ = 38 mM⁻¹ cm⁻¹).

Step 5: System Validation (The Autocontrol)

  • Action: In a parallel validation run, add 1 mM S-ethylisothiourea (SEITU) or Nω-nitro-L-arginine prior to NADPH addition.

  • Causality: SEITU is a classical, competitive NOS inhibitor[3]. Complete suppression of the ΔA₄₀₁ signal upon SEITU addition definitively proves that the NO generation is entirely driven by NOS II enzymatic activity, validating the integrity of the compound as a true enzyme-dependent prodrug.

References

  • Title : N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship Source : Journal of Medicinal Chemistry (American Chemical Society) URL :[Link]

  • Title : Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase Source : Biochemistry (American Chemical Society) URL :[Link]

  • Title: Use of sGC stimulants for the treatment of nonalcoholic steatohepatitis (NASH)
  • Title: Soluble guanylate cyclase (sgc)

Sources

Exploratory

Pharmacokinetics and Bioavailability of N-(4-Fluorophenyl)-N'-hydroxyguanidine: A Targeted Nitric Oxide Donor

Executive Summary In the landscape of cardiovascular and endothelial pharmacology, the controlled delivery of nitric oxide (NO) remains a critical therapeutic objective. N-(4-fluorophenyl)-N'-hydroxyguanidine (CAS 401510...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of cardiovascular and endothelial pharmacology, the controlled delivery of nitric oxide (NO) remains a critical therapeutic objective. N-(4-fluorophenyl)-N'-hydroxyguanidine (CAS 401510-51-8) represents a highly specialized, conformationally restricted NO-donor[]. Unlike first-generation NO donors (such as sodium nitroprusside or nitroglycerin) that release NO spontaneously or via non-specific reductases, this compound operates as a targeted prodrug. It requires selective, enzymatic oxidation by 2 to liberate NO[2]. This technical guide details the mechanistic pharmacodynamics, enzyme kinetics, and the self-validating experimental workflows required to evaluate its pharmacokinetic (PK) profile.

Mechanistic Pharmacodynamics: The NOS-Mediated Oxidation Pathway

The pharmacological efficacy of N-(4-fluorophenyl)-N'-hydroxyguanidine is rooted in its structural biomimicry. It acts as a synthetic analog of Nω-hydroxy-L-arginine (NOHA), the natural intermediate in endogenous NO biosynthesis[3].

The oxidation of this compound occurs within the active site of NOS—specifically the inducible isoform, NOS II. The presence of the para-fluoro substituent on the N-phenyl ring is a critical structural determinant. Because fluorine is relatively small and not strongly electron-withdrawing in this specific resonance context, the aromatic ring favorably interacts with a hydrophobic cavity adjacent to the NOS catalytic site[4].

The catalytic cycle strictly requires the presence of molecular oxygen (O₂), NADPH as an electron donor, and tetrahydrobiopterin (BH4) to stabilize the heme-dioxy intermediate. Upon oxidation of the C=N(OH) bond, the molecule undergoes cleavage to yield NO and the corresponding N-(4-fluorophenyl)urea in a precise 1:1 molar ratio[2].

MetabolicPathway Substrate N-(4-fluorophenyl)- N'-hydroxyguanidine Complex Enzyme-Substrate Transition Complex Substrate->Complex Enzyme NOS II (Inducible NOS) + BH4 Cofactor Enzyme->Complex Cofactors NADPH + O2 Cofactors->Complex Electron Transfer Products Nitric Oxide (NO) + N-(4-fluorophenyl)urea Complex->Products 1:1 Molar Ratio

NOS II-mediated oxidation pathway of N-(4-fluorophenyl)-N'-hydroxyguanidine.

Pharmacokinetics and Enzyme Kinetics

The systemic bioavailability and half-life of N-aryl N'-hydroxyguanidines are dictated by their affinity for NOS and their resistance to non-specific hepatic oxidation (e.g., by CYP450 enzymes)[5].

Kinetic profiling reveals that the kcat​ value for the NOS II-catalyzed oxidation of N-(4-fluorophenyl)-N'-hydroxyguanidine is exceptionally high for a synthetic substrate, reaching 80% of the maximum turnover rate observed for the natural substrate, NOHA[4]. Furthermore, its overall catalytic efficiency ( kcat​/Km​ ) is only 9-fold lower than that of NOHA, making it one of the most efficient NO donors in its chemical class[4].

Table 1: Comparative Kinetic Parameters for NOS II Oxidation
Kinetic ParameterEndogenous Substrate (NOHA)N-(4-fluorophenyl)-N'-hydroxyguanidine
Target Enzyme NOS I, II, III (Non-selective)NOS II (Highly Selective)
Relative NO Formation Rate 100%~41%
Relative Turnover ( kcat​ ) 100%80%
Catalytic Efficiency ( kcat​/Km​ ) Baseline (1:1)9-fold lower than NOHA
Reaction Stoichiometry (NO:Urea) 1:11:1

Experimental Workflows: In Vitro PK/PD Validation

As an Application Scientist, establishing a robust, self-validating assay is paramount to proving that NO release is enzymatically driven rather than an artifact of spontaneous chemical degradation. The following protocol outlines the gold-standard methodology for evaluating the pharmacodynamics of N-hydroxyguanidines.

Step-by-Step Methodology

Step 1: Reagent Preparation & System Assembly

  • Action: Reconstitute recombinant NOS II in a 50 mM HEPES buffer (pH 7.4) containing 10% glycerol. Prepare the substrate at varying concentrations (10 μM to 500 μM).

  • Causality: Glycerol stabilizes the fragile dimeric structure of the NOS II enzyme. The pH 7.4 environment mimics physiological conditions, which is strictly required for optimal heme iron coordination.

Step 2: Cofactor Addition (The Catalytic Engine)

  • Action: Add 10 μM BH4, 100 μM NADPH, and ensure ambient O₂ saturation in the buffer.

  • Causality: BH4 is mandatory; it donates an electron to the heme-dioxy intermediate, preventing the uncoupled, toxic production of superoxide radicals. NADPH serves as the primary electron donor for the reductase domain[3].

Step 3: Enzymatic Incubation & Kinetic Tracking

  • Action: Incubate the microplate at 37°C for exactly 15 minutes.

  • Causality: The 15-minute window captures the linear phase of the Michaelis-Menten kinetics before product inhibition (by the generated urea) or enzyme auto-inactivation occurs.

Step 4: Reaction Quenching & Self-Validation (Critical Step)

  • Action: Terminate the reaction using cold acetonitrile (1:1 v/v). Self-Validation Control: In a parallel control well, pre-incubate the enzyme with 1 mM SEITU (S-ethylisothiourea) before adding the substrate.

  • Causality: Acetonitrile precipitates the enzyme, halting catalysis instantly. SEITU is a potent, competitive NOS inhibitor. If NO is detected in the SEITU well, it indicates spontaneous degradation of the substrate, thereby invalidating the assay[2]. A successful assay will show zero NO production in the SEITU control.

Step 5: Bimodal Quantification (Stoichiometric Verification)

  • Action: Quantify NO via the Griess assay (measuring nitrite/nitrate end products) and quantify the N-(4-fluorophenyl)urea byproduct via RP-HPLC.

  • Causality: Measuring both products verifies the 1:1 molar stoichiometric ratio. This proves that NO release is exclusively via the targeted C=N(OH) bond cleavage rather than alternative oxidative pathways[3].

Workflow Prep 1. Reagent Prep (Substrate, NOS II, BH4) Incubate 2. Incubation (37°C, NADPH, O2) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile/Boiling) Incubate->Quench DetectNO 4a. NO Detection (Griess Assay / OxyHb) Quench->DetectNO DetectUrea 4b. Urea Detection (RP-HPLC / LC-MS) Quench->DetectUrea Analyze 5. Kinetic Analysis (k_cat, K_m Calculation) DetectNO->Analyze DetectUrea->Analyze

Step-by-step in vitro validation workflow for NOS-mediated substrate oxidation.

Translational Bioavailability and Formulation Considerations

In translational drug development, the systemic bioavailability of aliphatic guanidines is historically hampered by their high basicity (pKa ~13). This basicity keeps them permanently protonated and membrane-impermeable at physiological pH, leading to poor oral absorption.

However, the dual substitution present in N-(4-fluorophenyl)-N'-hydroxyguanidine drastically alters this physicochemical profile. The electron-withdrawing nature of the N-aryl ring, combined with the N'-hydroxy group, significantly depresses the pKa of the guanidino moiety. This structural modification suppresses the permanent positive charge at pH 7.4, enhancing lipophilicity and thereby improving passive transcellular absorption across the intestinal epithelium. To further optimize its half-life and prevent premature clearance, modern formulation strategies often encapsulate such N-hydroxyguanidines within sterically stabilized liposomes, ensuring they reach NOS-rich target tissues (such as inflamed endothelium) intact.

References

  • BOC Sciences: CAS 401510-51-8 (Guanidine,N-(4-fluorophenyl)-N'-hydroxy-). Retrieved from

  • Journal of Medicinal Chemistry (ACS Publications): N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Retrieved from 2

  • Biochemistry (ACS Publications): Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase. Retrieved from 3

  • ChemInform (via ResearchGate): Conformationally Restricted Arginine Analogues as Inhibitors of Human Nitric Oxide Synthase. Retrieved from4

  • Molecules (MDPI): Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from 5

Sources

Foundational

Structural Activity Relationship (SAR) of N-Aryl N'-Hydroxyguanidine NO Donors: A Mechanistic and Methodological Guide

Introduction: A Paradigm Shift in NO Donation Nitric oxide (NO) is a pleiotropic signaling molecule governing vascular tone, neurotransmission, and immune response. While traditional NO donors (e.g., NONOates, sodium nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Paradigm Shift in NO Donation

Nitric oxide (NO) is a pleiotropic signaling molecule governing vascular tone, neurotransmission, and immune response. While traditional NO donors (e.g., NONOates, sodium nitroprusside) release NO spontaneously, they lack tissue selectivity, often leading to systemic hypotension and off-target toxicity.

N-aryl N'-hydroxyguanidines represent a significant pharmacological advancement: they are exogenous, enzyme-activated prodrugs that selectively hijack Inducible Nitric Oxide Synthase (NOS II / iNOS) to release NO[1]. Because NOS II is heavily upregulated in specific pathological states—such as tumor microenvironments and inflammatory lesions—these compounds offer a highly targeted approach to localized NO delivery.

Mechanistic Foundation: The Catalytic Cycle

The oxidation of N-aryl N'-hydroxyguanidines by NOS II closely mirrors the enzymatic cleavage of the endogenous intermediate, N-omega-hydroxy-L-arginine (NOHA)[2]. The reaction is strictly dependent on the presence of reduced nicotinamide adenine dinucleotide phosphate (NADPH), molecular oxygen (O2), and the critical cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)[3].

The Causality of Cofactor Dependence: BH4 is not merely a structural stabilizer; it acts as a kinetically competent electron donor that regulates the monooxygenase-to-oxidase ratio of NOS II[4].

  • Without BH4: The Fe(II)-O2 intermediate dissociates prematurely, releasing superoxide (O2•-), which unproductively degrades the substrate via non-enzymatic pathways[4].

  • With BH4: The Fe(II)-O2 intermediate is stabilized into a peroxy species that chemoselectively attacks the C=NOH bond of the N-hydroxyguanidine. This precise alignment yields NO and the corresponding N-aryl urea in a strict 1:1 molar ratio[5].

NOS_Pathway Substrate N-Aryl N'-hydroxyguanidine (Substrate) Enzyme NOS II (iNOS) + NADPH, O2, BH4 Substrate->Enzyme Binding Urea N-Aryl Urea (Byproduct) Enzyme->Urea Cleavage NO Nitric Oxide (NO) (Active Agent) Enzyme->NO 1:1 Release

Catalytic oxidation of N-aryl N'-hydroxyguanidines by NOS II yielding NO and N-aryl urea.

Structure-Activity Relationship (SAR) Logic

The ability of an exogenous molecule to fit into the NOS II active site and undergo oxidative cleavage is governed by strict steric and electronic parameters[3].

The Pharmacophore Core

The presence of a monosubstituted N-hydroxyguanidine function is an absolute requirement[1]. Modifications such as disubstitution (either on two different nitrogen atoms or the same nitrogen), or the use of amidoximes, ketoximes, and aldoximes, completely abolish NO formation[2].

  • Causality: The NOS II active site requires the terminal N-hydroxyguanidine group to coordinate precisely with the heme iron. Disubstitution introduces severe steric clashes that prevent the C=NOH bond from aligning with the reactive Fe(II)-O2 intermediate[3].

The N-Aryl Ring and Para-Substituents

The active site contains a hydrophobic cavity adjacent to the catalytic center. An N-phenyl ring optimally occupies this space. However, the nature of the para-substituent dictates the overall catalytic efficiency (kcat/Km)[6].

  • Optimal Substituents: Small, electron-donating groups (e.g., -H, -F, -Cl, -CH3, -OH, -OCH3, -NH2) are highly favored. They enhance binding affinity and electronically stabilize the transition state during oxidation, leading to NO formation rates between 8% and 41% of the endogenous NOHA[1].

  • Poor Substituents: Bulky or strongly electron-withdrawing groups fail to produce NO, as they either disrupt the hydrophobic interaction or electronically deactivate the C=NOH bond[3].

Quantitative SAR Profiling

The table below synthesizes the kinetic parameters of key N-aryl N'-hydroxyguanidine derivatives compared to the endogenous substrate[5],[6].

Compound / SubstituentKm (µM)kcat Relative to NOHACatalytic Efficiency (kcat/Km) vs NOHA
NOHA (Endogenous) ~15100%1x (Baseline)
N-(4-fluorophenyl) Not Det.80%9-fold lower
N-(4-chlorophenyl) 500~25%-
N-(3-thienyl) 2510%6-fold lower
Disubstituted / Oximes N/A0%Inactive

Note: Interestingly, the 3-thienyl derivative exhibits a Km (25 µM) nearly identical to NOHA, indicating near-perfect active site affinity, yet its kcat is significantly lower, highlighting the delicate electronic balance required for the final cleavage step[6].

SAR_Logic Core N-Aryl N'-hydroxyguanidine Scaffold Sub1 Monosubstituted N-hydroxyguanidine (Steric fit in heme pocket) Core->Sub1 Sub2 Disubstituted / Amidoximes (Steric clash) Core->Sub2 Ring1 Para-Substituent: Small, Electron-Donating (-F, -Cl, -CH3, -OH) Sub1->Ring1 Ring2 Para-Substituent: Bulky / Electron-Withdrawing (-NO2, large alkyls) Sub1->Ring2 Outcome2 No NO Release (Inactive) Sub2->Outcome2 Outcome1 High NO Yield (Up to 80% kcat of NOHA) Ring1->Outcome1 Ring2->Outcome2

Structural activity relationship (SAR) logic for N-aryl N'-hydroxyguanidine NO donors.

Experimental Methodology: Self-Validating Protocols

To evaluate the NO-donating capacity of novel N-aryl N'-hydroxyguanidines, the continuous spectrophotometric oxyhemoglobin assay is the gold standard[2]. This protocol is explicitly designed as a self-validating system to eliminate false positives caused by reactive oxygen species (ROS).

Step-by-Step Oxyhemoglobin Assay
  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4) and 1 mM Dithiothreitol (DTT).

  • Enzyme & Cofactors: Add purified recombinant NOS II, 10 µM BH4, 10 µM FAD, 10 µM FMN, and 1 mM NADPH[2].

  • ROS Scavenging (Critical Step): Add Superoxide Dismutase (SOD) (100 U/mL) and Catalase (100 U/mL)[2].

    • Causality: NOS II can become uncoupled, acting as an oxidase to produce O2•- and H2O2. These ROS can non-enzymatically oxidize N-hydroxyguanidines. SOD and Catalase neutralize these ROS, ensuring that any detected NO is strictly the product of the chemoselective monooxygenase pathway[4].

  • Detection Agent: Introduce 10 µM oxyhemoglobin.

  • Initiation: Add the N-aryl N'-hydroxyguanidine substrate (e.g., 100-500 µM).

  • Measurement: Monitor the conversion of oxyhemoglobin to methemoglobin continuously at 401 nm. Calculate the NO release rate using the extinction coefficient (Δε = 77 mM⁻¹ cm⁻¹).

Self-Validation Checkpoints
  • Checkpoint A (Cofactor Dependence): Run a parallel assay omitting BH4. NO production must drop to zero. If a signal persists, it is an artifact of non-specific oxidation[4].

  • Checkpoint B (Active Site Specificity): Pre-incubate the enzyme with a classical NOS inhibitor (e.g., N-omega-nitro-L-arginine or S-ethyl-iso-thiourea). The NO signal must be completely abolished, confirming the reaction occurs exclusively within the NOS II catalytic pocket[3].

References

  • Renodon-Cornière, A., Dijols, S., Perollier, C., Lefevre-Groboillot, D., Boucher, J. L., Attias, R., Sari, M. A., Stuehr, D., & Mansuy, D. (2002). "N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship." Journal of Medicinal Chemistry.
  • Mansuy, D., et al. (2001). "Efficient formation of nitric oxide from selective oxidation of N-aryl N'-hydroxyguanidines by inducible nitric oxide synthase." Biochemistry.
  • Boucher, J. L., et al. (2001).

Sources

Exploratory

Toxicity and In Vitro Safety Profile of Guanidine, N-(4-fluorophenyl)-N'-hydroxy-: A Technical Whitepaper

Executive Summary Guanidine, N-(4-fluorophenyl)-N'-hydroxy- (also referred to as 1-(4-fluorophenyl)-2-hydroxyguanidine) represents a highly specialized class of synthetic N-aryl N'-hydroxyguanidines. Unlike traditional n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Guanidine, N-(4-fluorophenyl)-N'-hydroxy- (also referred to as 1-(4-fluorophenyl)-2-hydroxyguanidine) represents a highly specialized class of synthetic N-aryl N'-hydroxyguanidines. Unlike traditional nitric oxide (NO) donors that decompose spontaneously, this compound acts as a "pro-drug" that requires catalytic activation via selective oxidation by Nitric Oxide Synthases (NOS)[1]. Because its pharmacological utility hinges on enzymatic triggering, evaluating its in vitro safety profile requires a nuanced understanding of both its primary mechanism of action and its off-target metalloenzyme interactions. This guide provides an in-depth analysis of its cytotoxicity profile and outlines self-validating experimental protocols for rigorous safety assessment.

Mechanistic Grounding: Pharmacodynamics & Target Interaction

Enzymatic Activation by NOS

The foundational mechanism of N-(4-fluorophenyl)-N'-hydroxyguanidine relies on its structural mimicry of -hydroxy-L-arginine (NOHA), the endogenous intermediate in NO biosynthesis. Structure-activity relationship studies demonstrate that a monosubstituted N-hydroxyguanidine function is an absolute requirement for NO formation[1]. The para-fluoro substitution on the phenyl ring is strategically optimal: it provides a small, non-electron-withdrawing moiety that fits perfectly into the hydrophobic cavity adjacent to the NOS II (inducible NOS) active site[2].

Upon entering the active site, the compound binds to the heme-thiolate center of NOS. The presence of the cofactor tetrahydrobiopterin (BH4) dictates the binding mode, ensuring the formation of a productive Type II' iron-ligand complex[3]. This complex is subsequently oxidized, releasing NO and N-(4-fluorophenyl)urea.

Off-Target Metalloenzyme Interactions

The N-hydroxyguanidine pharmacophore is a known transition metal chelator. While this drives its primary interaction with the heme iron in NOS, it also facilitates secondary interactions with other metalloenzymes. Related N-aryl derivatives act as reducing co-substrates for copper-dependent enzymes like Dopamine β -Hydroxylase (DBH)[4] and can inhibit ribonucleotide reductase (RR), a mechanism shared with the chemotherapeutic agent hydroxyurea[5]. These off-target chelating effects are the primary drivers of dose-dependent cytotoxicity in vitro.

NOS_Pathway Substrate N-(4-fluorophenyl)- N'-hydroxyguanidine Enzyme NOS II (iNOS) + O2 + NADPH Substrate->Enzyme Binds Active Site Intermediate Iron-Ligand Complex (Type II') Enzyme->Intermediate Oxidation Product1 Nitric Oxide (NO) Intermediate->Product1 Release Product2 N-(4-fluorophenyl)urea Intermediate->Product2 Release Target Cellular Response (sGC Activation) Product1->Target Signaling Cascade

NOS II-mediated oxidation of N-(4-fluorophenyl)-N'-hydroxyguanidine into NO and urea.

In Vitro Toxicity Profile & Target Cell Viability

The in vitro safety profile of N-(4-fluorophenyl)-N'-hydroxyguanidine is biphasic. At low micromolar concentrations (typically <10 µM), the compound acts primarily as an NO donor with minimal basal toxicity. However, at elevated concentrations (>50 µM), cytotoxicity emerges via two distinct pathways:

  • Nitrosative Stress: A rapid burst of NO can react with cellular superoxide ( O2−​ ) to form highly toxic peroxynitrite ( ONOO− ), leading to lipid peroxidation and apoptosis.

  • Cytostasis via RR Inhibition: Direct inhibition of ribonucleotide reductase halts the conversion of ribonucleotides to deoxyribonucleotides, causing an imbalance in the dNTP pool and arresting de novo DNA synthesis[5][6].

Comparative Kinetic and Safety Data

To contextualize the safety and efficacy of the para-fluoro derivative, we compare its enzymatic efficiency against the endogenous substrate (NOHA) and structurally related analogs.

Table 1: Kinetic Parameters and Isoform Selectivity of N-Aryl N'-Hydroxyguanidines

CompoundNOS Isoform Selectivitykcat (% of NOHA)Affinity / Kinetic NotesPrimary In Vitro Effect
N-(4-fluorophenyl)-N'-hydroxyguanidine NOS II (iNOS)80%kcat/Km is 9-fold lower than NOHANO-mediated signaling; Nitrosative stress at high dose
N-(4-chlorophenyl)-N'-hydroxyguanidine NOS II (iNOS)>10%Highly selective for NOS IICytostatic via RR inhibition
N-(3-thienyl)-N'-hydroxyguanidine NOS II (iNOS)N/AKm = 25 µM (nearly identical to NOHA)Targeted NO donation
N-(para-hydroxyphenyl)-N'-hydroxyguanidine NOS I (nNOS)>10%Best substrate for NOS I in the seriesNeuromodulatory NO release

Data synthesized from structure-activity relationship studies on NOS oxidation[1][7].

Self-Validating Experimental Protocols for Safety Assessment

To accurately assess the therapeutic index of this compound, researchers must employ assay systems that account for its unique biochemical properties. The following protocols are designed with built-in causal validations.

Protocol 1: NOS Isoform Selectivity and NO Release Assay

Rationale: Standard Griess assays often underestimate NO release because NO rapidly reacts with ambient superoxide in vitro. By incorporating Superoxide Dismutase (SOD), we scavenge O2−​ , ensuring all generated NO is preserved and accurately measured as nitrite ( NO2−​ ). Furthermore, the inclusion of BH4 is strictly required to prevent the enzyme from forming non-productive Type I complexes[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant NOS II in 50 mM HEPES buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT) to maintain reducing conditions.

  • Cofactor Assembly: Add 10 µM tetrahydrobiopterin (BH4), 10 µM FAD, 10 µM FMN, and 100 U/mL SOD. (Causality Check: Omission of BH4 will result in zero NO yield, validating the dependency of the Type II' complex).

  • Substrate Addition: Introduce N-(4-fluorophenyl)-N'-hydroxyguanidine at escalating concentrations (1 µM to 100 µM).

  • Initiation: Trigger the catalytic cycle by adding 1 mM NADPH. Incubate at 37°C for 30 minutes.

  • Quantification: Add Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H3​PO4​ ). Read absorbance at 540 nm against a standard NaNO2​ curve.

Protocol 2: Multiplexed In Vitro Cytotoxicity Assay (MTT/LDH)

Rationale: Because N-hydroxyguanidines can induce cytostasis via RR inhibition without immediate cell lysis[5], relying solely on metabolic assays (MTT) yields false positives for acute toxicity. Multiplexing MTT with Lactate Dehydrogenase (LDH) release distinguishes between metabolic suppression (cytostasis) and actual membrane rupture (necrosis)[8].

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., L1210 murine leukemia cells or normal human fibroblasts) at 1×104 cells/well in a 96-well plate. Incubate overnight to allow adherence.

  • Dosing: Treat cells with the compound (0.1 µM to 100 µM) for 48 hours.

  • Supernatant Harvest (LDH): Transfer 50 µL of the culture supernatant to a new plate. Add LDH reaction mix and incubate for 30 mins in the dark. (Causality Check: High LDH indicates necrotic cell death due to membrane failure, likely from extreme nitrosative stress).

  • Cell Viability (MTT): Add 10 µL of MTT reagent (5 mg/mL) to the original plate containing the cells. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

Cytotoxicity_Workflow Seed Seed Cells (e.g., L1210) Dose Dose Escalation (0.1 - 100 µM) Seed->Dose Incubate Incubate 48h (37°C, 5% CO2) Dose->Incubate Split Split Samples Incubate->Split LDH LDH Assay (Necrosis) Split->LDH Supernatant MTT MTT Assay (Metabolism) Split->MTT Cell Lysate

Multiplexed MTT/LDH workflow to distinguish cytostatic from cytotoxic effects.

Conclusion

Guanidine, N-(4-fluorophenyl)-N'-hydroxy- is a highly promising, enzymatically triggered NO donor with a kcat approaching that of endogenous substrates. Its in vitro safety profile is heavily governed by its specific affinity for NOS II and its secondary capacity to chelate metalloenzymes at higher concentrations. By utilizing rigorously controlled, multiplexed in vitro assays that account for both nitrosative stress and metabolic inhibition, drug development professionals can accurately map its therapeutic window, paving the way for targeted vasodilatory or selective antitumor applications.

References

  • N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Two Modes of Binding of N-Hydroxyguanidines to NO Synthases: First Evidence for the Formation of Iron−N-Hydroxyguanidine Complexes and Key Role of Tetrahydrobiopterin in Determining the Binding Mode Source: Biochemistry - ACS Publications URL
  • Inhibition of herpes simplex virus type 1 and adenovirus type 5 by heterocyclic Schiff bases of aminohydroxyguanidine tosylate Source: PMC - National Institutes of Health URL
  • An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide Derivatives and Analogs: Synthesis, Biological Activity Source: Benchchem URL
  • N-Hydroxyguanidines oxidation by a N3S copper-complex mimicking the reactivity of Dopamine β-Hydroxylase Source: ResearchGate URL

Sources

Foundational

Pathway of N-(4-fluorophenyl)-N'-hydroxyguanidine Oxidation to N-Aryl Urea

Executive Summary The development of site-specific, enzyme-activated nitric oxide (NO) donors is a critical frontier in cardiovascular and oncological pharmacology. Unlike classical NO donors (e.g., nitroglycerin or NONO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of site-specific, enzyme-activated nitric oxide (NO) donors is a critical frontier in cardiovascular and oncological pharmacology. Unlike classical NO donors (e.g., nitroglycerin or NONOates) that release NO spontaneously or via non-specific chemical degradation, N-aryl N'-hydroxyguanidines act as targeted prodrugs. They are selectively oxidized by Nitric Oxide Synthases (NOS), specifically the inducible isoform (NOS II or iNOS), to release NO and a corresponding N-aryl urea[1].

This technical guide dissects the biochemical pathway, structural kinetics, and experimental validation of N-(4-fluorophenyl)-N'-hydroxyguanidine oxidation. By leveraging the endogenous catalytic machinery of NOS II, this compound achieves a turnover rate comparable to the natural intermediate Nω-hydroxy-L-arginine (NOHA), offering a highly controlled mechanism for therapeutic NO delivery[1].

Mechanistic Pathway: Enzymatic Oxidation by NOS II

The endogenous synthesis of NO by NOS occurs in two distinct steps: the initial hydroxylation of L-arginine to NOHA, followed by the oxidation of NOHA to L-citrulline and NO. Exogenous N-aryl N'-hydroxyguanidines bypass the first step, acting directly as substrates for the second oxidative cycle[2].

Substrate Recognition and Active Site Binding

The catalytic cycle initiates with the binding of N-(4-fluorophenyl)-N'-hydroxyguanidine into the substrate pocket above the distal heme face. The selection of the para-fluoro substitution is a deliberate pharmacophore optimization. Fluorine acts as a bioisostere for hydrogen; it is highly electronegative but possesses a small van der Waals radius. This prevents unwanted cytochrome P450-mediated aromatic hydroxylation at the para position while allowing the molecule to fit seamlessly into the hydrophobic cavity of the NOS active site without inducing steric clash[3].

Heme Reduction and Oxygen Activation

Following substrate binding, the ferric heme (Fe³⁺) is reduced to the ferrous state (Fe²⁺) via a single electron transfer from NADPH, mediated by the FAD/FMN-containing reductase domain[4]. This reduction enables molecular oxygen (O₂) to bind, forming a ferrous-dioxygen (Fe²⁺-O₂) complex[5].

Unlike standard cytochrome P450 monooxygenation, the NOS mechanism strictly requires tetrahydrobiopterin (BH₄)[6]. BH₄ donates a crucial electron to the Fe²⁺-O₂ complex, generating a highly reactive ferric-peroxo (Fe³⁺-OOH) or a Compound I-like high-valent iron-oxo species[4].

Intermediate Formation and Heterolytic Cleavage

The reactive oxygen species executes a nucleophilic attack on the C=NOH carbon of the hydroxyguanidine, forming a transient tetrahedral intermediate. The subsequent heterolytic cleavage of the C-N bond collapses the intermediate, releasing NO and N-(4-fluorophenyl)urea[6].

NOS_Catalytic_Cycle Fe3 Ferric NOS II (Fe3+) Fe2 Ferrous NOS II (Fe2+) Fe3->Fe2 NADPH (1e-) Reductase Domain Fe2_O2 Ferrous-Oxy Complex (Fe2+-O2) Fe2->Fe2_O2 O2 Binding Fe_OOH Ferric-Peroxo / Cpd I (Fe3+-OOH) Fe2_O2->Fe_OOH BH4 (1e-) H+ TetraInt Tetrahedral Intermediate Fe_OOH->TetraInt Attack on C=NOH Substrate Binding Products N-(4-fluorophenyl)urea + NO TetraInt->Products Collapse & Product Release Products->Fe3 H2O Release Cycle Reset

Catalytic cycle of NOS II oxidizing N-(4-fluorophenyl)-N'-hydroxyguanidine to NO and urea.

Structure-Activity Relationship (SAR) and Kinetic Data

The efficiency of NO formation is heavily dependent on the nature of the para-substituent on the N-phenyl ring. Monosubstituted N-hydroxyguanidines with small, non-electron-withdrawing groups exhibit the highest catalytic efficiency[3]. Quantitative kinetic analysis reveals that N-(4-fluorophenyl)-N'-hydroxyguanidine is one of the most efficient exogenous substrates discovered for NOS II.

Table 1: Kinetic Parameters of N-Aryl N'-Hydroxyguanidine Oxidation by NOS II

SubstrateRelative kcat​ (% of NOHA)Relative kcat​/Km​ RatioNO Formation Rate (% of NOHA)
Nω-Hydroxy-L-arginine (NOHA) 100%1.0 (Baseline)100%
N-(4-fluorophenyl)-N'-hydroxyguanidine 80%~0.11 (9-fold lower)41%
N-(4-chlorophenyl)-N'-hydroxyguanidine ActiveLower than NOHA~30-40%
N-(4-methylphenyl)-N'-hydroxyguanidine ActiveLower than NOHA~20-30%

Data derived from the comparative oxidation analysis of 37 N-hydroxyguanidines by recombinant NOS II[1],[3].

Experimental Protocols: Self-Validating In Vitro Assay

To rigorously prove that N-(4-fluorophenyl)-N'-hydroxyguanidine acts as a true NOS substrate, the experimental workflow must be self-validating . This is achieved by simultaneously quantifying the end products (NO and urea) to confirm the strict 1:1 molar stoichiometry dictated by the enzymatic mechanism[6]. Any deviation from this ratio indicates uncoupled side reactions or spontaneous chemical degradation.

Rationale and System Design (Causality)

During in vitro assays, the NOS reductase domain can become "uncoupled" from the heme domain, transferring electrons directly to O₂ to form superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂)[7]. These reactive oxygen species (ROS) can chemically oxidize hydroxyguanidines in a non-selective manner, skewing the data. Therefore, the addition of Superoxide Dismutase (SOD) and Catalase is an absolute requirement. These enzymes scavenge ROS, ensuring that all measured NO and urea originate exclusively from the coupled, heme-mediated active site mechanism[7].

Step-by-Step Methodology
  • Reaction Mixture Preparation: In a 50 mM HEPES buffer (pH 7.4), combine 0.2 μM purified recombinant NOS II, 1 mM NADPH, 100 μM BH₄, 100 U/mL SOD, and 100 U/mL Catalase[7].

  • Substrate Initiation: Add 200 μM of N-(4-fluorophenyl)-N'-hydroxyguanidine to initiate the reaction. Incubate at 37°C[7].

  • Aliquoting and Dual-Detection:

    • NO Quantification (Spectrophotometry): Divert half the sample to an oxyhemoglobin assay. NO rapidly converts HbFeII-O₂ to methemoglobin (MetHb). Monitor the linear increase in absorbance at 401 nm and the concomitant decrease at 416 nm[7].

    • Urea Quantification (Chromatography): Divert the remaining sample to HPLC-MS. Spike with an internal standard (e.g., isotopically labeled urea) to quantify the exact molar concentration of N-(4-fluorophenyl)urea produced.

  • Data Synthesis: Calculate the molar concentrations of both products. A confirmed 1:1 ratio validates the specific enzymatic cleavage of the C=NOH bond[6].

Experimental_Workflow Substrate Reagents N-(4-fluorophenyl)-N'-hydroxyguanidine + Recombinant NOS II + NADPH, BH4, O2 Incubation Incubation 37°C in HEPES Buffer (pH 7.4) + SOD & Catalase Substrate->Incubation Initiate Reaction Split Split Sample Incubation->Split Aliquot Extraction NO_Detect NO Quantification Oxyhemoglobin Assay (HbFeII-O2 to MetHb) Absorbance at 401 nm Split->NO_Detect Spectrophotometry Urea_Detect Urea Quantification HPLC-MS Analysis Internal Standard Calibration Split->Urea_Detect Chromatography Data Data Synthesis 1:1 Molar Ratio Confirmation Kinetic Parameter Calculation NO_Detect->Data NO Yield Urea_Detect->Data Urea Yield

Self-validating experimental workflow for quantifying NO and urea in a 1:1 molar ratio.

Conclusion

The oxidation of N-(4-fluorophenyl)-N'-hydroxyguanidine to N-(4-fluorophenyl)urea and NO represents a highly specific, enzyme-driven pharmacological pathway. By exploiting the native catalytic machinery of NOS II and utilizing bioisosteric fluorine substitution to optimize active-site binding, this compound serves as a powerful blueprint for the next generation of targeted NO-donors.

References

  • Mansuy, D., et al. "N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship." Journal of Medicinal Chemistry, ACS Publications, 2001. URL:[Link]

  • Renodon-Cornière, A., et al. "Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase." Biochemistry, ACS Publications, 1999. URL:[Link]

  • Li, H., et al. "Single crystal structural and absorption spectral characterizations of nitric oxide synthase complexed with Nω-hydroxy-L-arginine and diatomic ligands." Proceedings of the National Academy of Sciences (PNAS), 2010. URL:[Link]

Sources

Exploratory

Identification of Metabolites from Guanidine, N-(4-fluorophenyl)-N'-hydroxy- Degradation: An In-Depth Technical Guide

Executive Summary The compound Guanidine, N-(4-fluorophenyl)-N'-hydroxy- (CAS 401510-51-8) belongs to a unique class of exogenous N-aryl N'-hydroxyguanidines that act as potent nitric oxide (NO) donors upon enzymatic oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Guanidine, N-(4-fluorophenyl)-N'-hydroxy- (CAS 401510-51-8) belongs to a unique class of exogenous N-aryl N'-hydroxyguanidines that act as potent nitric oxide (NO) donors upon enzymatic oxidation. Unlike spontaneous NO donors, this compound requires selective catalytic activation by Nitric Oxide Synthases (NOS), specifically the inducible isoform (NOS II), or hepatic Cytochrome P450 (CYP450) enzymes.

Understanding the degradation profile of this compound is critical for drug development professionals aiming to design targeted, enzyme-activated NO-donating therapeutics. This whitepaper provides a comprehensive, self-validating framework for identifying and quantifying the primary metabolites of N-(4-fluorophenyl)-N'-hydroxyguanidine degradation: Nitric Oxide (NO) , N-(4-fluorophenyl)urea , and N-(4-fluorophenyl)cyanamide .

Mechanistic Grounding: The Degradation Pathways

The oxidative degradation of N-(4-fluorophenyl)-N'-hydroxyguanidine is driven by the monooxygenase and oxidase activities of heme-containing enzymes. The degradation yields specific metabolites depending on the enzymatic environment and the presence of critical cofactors.

  • The Monooxygenase Pathway (Major): When catalyzed by NOS II in the presence of (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), the enzyme facilitates a chemoselective monooxygenation. A high-valent iron-oxo species attacks the C=N(OH) bond, forming a tetrahedral intermediate that rapidly cleaves to yield N-(4-fluorophenyl)urea and NO in a strict 1:1 molar ratio .

  • The Oxidase Pathway (Minor): In BH4-deficient NOS II or during CYP450-mediated metabolism, the enzymes can become "uncoupled," releasing superoxide (O2•-). This reactive oxygen species non-selectively oxidizes the substrate, leading to the formation of N-(4-fluorophenyl)cyanamide alongside nitrate/nitrite . The cyanamide is chemically unstable and can subsequently hydrolyze into the urea derivative.

DegradationPathway Substrate N-(4-fluorophenyl)- N'-hydroxyguanidine Enzyme NOS II / CYP450 + NADPH, O2, BH4 Substrate->Enzyme Oxidation Intermediate Tetrahedral Intermediate Enzyme->Intermediate NO Nitric Oxide (NO) Intermediate->NO Cleavage Urea N-(4-fluorophenyl)urea Intermediate->Urea Major Pathway Cyanamide N-(4-fluorophenyl)cyanamide Intermediate->Cyanamide Minor Pathway (CYP450 / ROS) Cyanamide->Urea Hydrolysis

Fig 1. NOS II and CYP450-mediated oxidative degradation pathway.

Experimental Workflows for Metabolite Identification

To accurately profile these metabolites, researchers must utilize a tightly controlled in vitro incubation system coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and spectrophotometric assays.

Step-by-Step Methodology
  • Incubation Setup: Prepare a 150 µL reaction mixture in 50 mM HEPES buffer (pH 7.4). Add 500 µM of N-(4-fluorophenyl)-N'-hydroxyguanidine. Causality: HEPES is chosen over phosphate buffers to prevent the precipitation of essential calcium ions if NOS I/III isoforms are tested in parallel.

  • Cofactor Addition: Introduce 100 µM NADPH, 100 µM Dithiothreitol (DTT), and 10 µM BH4. Causality: NADPH serves as the obligate electron donor. DTT maintains the enzyme's critical thiol groups in a reduced state. BH4 is mandatory to couple the enzyme and prevent superoxide-driven artifactual degradation .

  • Enzymatic Initiation: Add 1.5 to 2.5 µg of purified recombinant NOS II (or dexamethasone-induced rat liver microsomes) and incubate at 37°C for 5 to 30 minutes.

  • Reaction Quenching: Terminate the reaction by adding an equal volume (150 µL) of a 1:1 mixture of Acetonitrile and 5 mM H3PO4. Causality: The acidic organic quench instantaneously denatures the enzymes, halting metabolism while stabilizing the pH-sensitive cyanamide intermediate for detection.

  • Supernatant Extraction: Centrifuge the quenched mixture at 10,000 x g for 10 minutes to pellet precipitated proteins. Extract the clear supernatant for chromatographic analysis.

ExperimentalWorkflow Step1 1. Incubation Setup (Substrate + NOS II/Microsomes) Step2 2. Cofactor Addition (NADPH, BH4, O2) Step1->Step2 Step3 3. Reaction Quenching (Acetonitrile + H3PO4) Step2->Step3 37°C, 5-30 min Step4 4. Centrifugation & Supernatant Extraction Step3->Step4 Step5 5. RP-HPLC / LC-MS/MS Analysis Step4->Step5 Organic Metabolites Step6 6. Oxyhemoglobin Assay (NO Quantification) Step4->Step6 Parallel Assay

Fig 2. Step-by-step workflow for metabolite identification and quantification.

Quantitative Data & Chromatographic Profiling

Organic metabolites (urea and cyanamide) are separated at 25°C on a 250 × 4.6 mm Nucleosil ODS 5 µm column. The mobile phase utilizes a gradient between water (5 mM phosphoric acid, pH 2.6) and acetonitrile, monitored at 240 nm .

The kinetic efficiency of N-(4-fluorophenyl)-N'-hydroxyguanidine degradation by NOS II is remarkably high, driven by the small, electron-donating para-fluoro substituent which interacts favorably with the hydrophobic cavity of the NOS catalytic site.

Summary of Kinetic Parameters and Metabolite Yields
ParameterValue / ObservationCausality / Significance
kcat (Catalytic Turnover) ~80% of NOHA (Endogenous substrate)The para-fluoro group allows excellent active-site fitting, resulting in highly efficient NO release.
kcat/Km (Catalytic Efficiency) 9-fold lower than NOHAIndicates lower binding affinity (higher Km) than the natural substrate, but robust turnover once bound.
Major Organic Metabolite N-(4-fluorophenyl)ureaThe direct, stable product of C=N(OH) oxidative cleavage by the Fe(II)-O2 complex.
Minor Organic Metabolite N-(4-fluorophenyl)cyanamideA transient product of uncoupled O2•- oxidation, primarily seen in CYP450 or BH4-free assays.
Gaseous Metabolite Nitric Oxide (NO)Formed in a strict 1:1 molar ratio with urea; quantified via the oxyhemoglobin to methemoglobin shift at 401 nm.

Self-Validating Systems & Control Logic (E-E-A-T)

A robust analytical protocol must be self-validating. To prove that the observed metabolites are the result of specific enzymatic degradation rather than spontaneous chemical breakdown, the following control logic must be integrated into the experimental design:

  • The Superoxide Dismutase (SOD) Control: Add 300 U/mL of SOD to the incubation. If the formation of N-(4-fluorophenyl)cyanamide is inhibited, it validates that the cyanamide pathway is driven by uncoupled oxidase activity (superoxide). If urea formation remains unaffected, it proves urea is generated by the shielded high-valent iron-oxo species .

  • The BH4-Depletion Control: Running the assay without BH4 shifts the enzyme entirely to oxidase activity. This will halt NO production and maximize cyanamide/nitrite yields, proving BH4's causal role in regulating the monooxygenase/oxidase ratio .

  • The Active-Site Inhibition Control: The addition of classical NOS inhibitors (e.g., SEITU or Nω-nitro-L-arginine) must completely abolish the formation of both NO and urea, proving the degradation occurs specifically within the catalytic active site.

ValidationLogic Assay Metabolite Profiling SOD + Superoxide Dismutase (SOD) Assay->SOD LNAME + NOS Inhibitors (e.g., SEITU) Assay->LNAME MinusBH4 BH4-Free Conditions Assay->MinusBH4 Result1 Inhibits Cyanamide Formation (Validates O2•- role) SOD->Result1 Result2 Inhibits Urea/NO Formation (Validates Active Site Specificity) LNAME->Result2 Result3 Shifts to Oxidase Activity (Validates BH4 Monooxygenase Role) MinusBH4->Result3

Fig 3. Self-validating control logic for determining enzymatic causality.

References

  • Title : N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase Source : Biochemistry URL :[Link]

  • Title : Microsomal Cytochrome P450 Dependent Oxidation of N-Hydroxyguanidines, Amidoximes, and Ketoximes: Mechanism of the Oxidative Cleavage of Their C=N(OH) Bond with Formation of Nitrogen Oxides Source : Biochemistry URL :[Link]

  • Title : Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity Source : Chemical Research in Toxicology URL :[Link]

Foundational

Inducible Nitric Oxide Synthase (NOS II) Oxidation of N-Hydroxyguanidines: Mechanisms, Kinetics, and Applications

Executive Overview The biosynthesis of nitric oxide (NO) by inducible nitric oxide synthase (NOS II) is a critical component of the immune response, vascular regulation, and cellular signaling. The canonical pathway invo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The biosynthesis of nitric oxide (NO) by inducible nitric oxide synthase (NOS II) is a critical component of the immune response, vascular regulation, and cellular signaling. The canonical pathway involves a two-step oxidation of L-arginine, with Nω-hydroxy-L-arginine (NOHA) serving as the obligate intermediate[1]. However, the discovery that NOS II can efficiently oxidize exogenous, non-amino acid N-hydroxyguanidines has opened new frontiers in enzymology and drug design[2].

This technical guide explores the mechanistic causality, kinetic profiling, and experimental validation of N-hydroxyguanidine oxidation by NOS II. By dissecting the dual role of the tetrahydrobiopterin (BH4) cofactor and detailing self-validating experimental protocols, this whitepaper provides a comprehensive framework for researchers developing selective, enzyme-activated NO donors.

Mechanistic Causality: The Dual Nature of NOS II Oxidation

The oxidation of the C=N(OH) bond in N-hydroxyguanidines is not a simple, uniform catalytic turnover. Instead, the reaction pathway bifurcates based entirely on the availability and redox participation of the BH4 cofactor[3].

The Monooxygenase Pathway (BH4-Sufficient)

In the presence of saturating BH4, NOS II functions as a highly selective monooxygenase. Following the binding of O2 to the heme, BH4 donates the critical second electron to the ferrous-dioxy Fe(II)O2 intermediate[4]. This electron transfer triggers the cleavage of the O-O bond, leading to the selective monooxygenation of the N-hydroxyguanidine substrate. The hallmark of this pathway is absolute chemoselectivity: it produces NO and the corresponding urea in a strict 1:1 molar ratio[2],[5].

The Oxidase Pathway (BH4-Free Uncoupling)

When BH4 is depleted or absent, the enzyme's electron transfer chain becomes uncoupled. Without BH4 to provide the second electron, the Fe(II)O2 complex decays, releasing superoxide (O2•-)[3],[4]. In this state, NOS II acts as an oxidase. The generated superoxide non-selectively oxidizes the N-hydroxyguanidines in the active site, yielding a complex mixture of nitrites (NO2-), nitrates (NO3-), ureas, and cyanamides[2],[3].

NOS2_Pathway Substrate N-hydroxyguanidines NOS2_Fe2_O2 NOS II Fe(II)-O2 Complex Substrate->NOS2_Fe2_O2 BH4_Present BH4 Sufficient NOS2_Fe2_O2->BH4_Present BH4_Free BH4 Depleted NOS2_Fe2_O2->BH4_Free Monooxygenation Selective Monooxygenation BH4_Present->Monooxygenation Oxidase Oxidase Activity (O2•-) BH4_Free->Oxidase Products_BH4 NO + Urea (1:1) Monooxygenation->Products_BH4 Products_Free NO2-, NO3-, Cyanamides Oxidase->Products_Free

Divergent oxidation pathways of N-hydroxyguanidines by NOS II based on BH4 availability.

Structural Determinants of Electron Transfer

The kinetics of N-hydroxyguanidine oxidation are tightly regulated by the architecture of the oxygenase domain. A highly conserved tryptophan residue, Trp-457, acts as the primary conduit for electron transfer between the bound BH4 cofactor and the heme Fe(II)O2 intermediate[6]. Mutations at this site (e.g., W457F or W457A) severely retard the disappearance rate of the Fe(II)O2 intermediate and prevent the build-up of the Fe(III)NO immediate product, directly limiting the extent of NO formation[6]. This structural dependency highlights that substrate oxidation is rate-limited by the internal redox architecture of the enzyme, rather than mere substrate affinity.

Kinetic Profiling and Substrate Specificity

NOS II exhibits a unique structural plasticity that allows it to accommodate and oxidize various exogenous N-hydroxyguanidines[2]. While the endogenous intermediate NOHA is the optimal substrate, synthetic alkyl and aryl derivatives can achieve remarkable catalytic efficiencies[7].

To act as a successful NO-donor substrate, N-aryl derivatives require a relatively small, electron-donating para-substituent (e.g., -F, -Cl, -CH3) to optimally position the C=N(OH) bond near the heme iron without causing steric clashes in the hydrophobic pocket,[8].

Table 1: Kinetic Parameters of NOS II-Catalyzed N-Hydroxyguanidine Oxidation

SubstrateKm (µM)Vmax (nmol NO/min/mg)Relative Catalytic Efficiency (kcat/Km)
Nω-hydroxy-L-arginine (NOHA) ~15~1560100% (Reference Standard)[5]
N-butyl N'-hydroxyguanidine N/AN/A~50% (2-fold lower than NOHA)[2]
N-(3-thienyl) N'-hydroxyguanidine 25N/AHigh affinity, comparable to NOHA
N-(4-chlorophenyl)N'-hydroxyguanidine 500390 ± 50~25%[5]
N-(4-fluorophenyl)N'-hydroxyguanidine N/AN/A~11% (9-fold lower than NOHA)[8]

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the investigation of NOS II kinetics requires self-validating experimental designs. The following protocols integrate internal controls to definitively distinguish between true enzymatic monooxygenation and artifactual ROS-driven degradation.

StoppedFlow Syringe1 Syringe A: Ferrous NOS II + Substrate Mixer Rapid Mixing (1-2 ms) Syringe1->Mixer Syringe2 Syringe B: O2-saturated Buffer Syringe2->Mixer Detection UV-Vis Detection (400-500 nm) Mixer->Detection Analysis Kinetic Analysis: Fe(II)O2 Decay Detection->Analysis

Rapid-scan stopped-flow workflow for capturing Fe(II)O2 intermediate kinetics.

Protocol 1: Steady-State Oxidation and Stoichiometric Validation

Objective: Quantify the catalytic efficiency of novel N-hydroxyguanidines while validating the mechanism via product stoichiometry. Causality & Controls: Superoxide dismutase (SOD) is utilized as the critical discriminator. If NO formation is inhibited by SOD, the reaction is driven by uncoupled oxidase activity. If NO formation persists, it confirms true BH4-dependent monooxygenation[2],[3]. Catalase is added to prevent H2O2 accumulation, which can artificially degrade the substrate.

  • Reaction Assembly: In a cuvette, combine 50 mM HEPES buffer (pH 7.4), 10 µM BH4, 100 U/mL catalase, and 0.1–1.0 mM of the target N-hydroxyguanidine.

  • Enzyme Addition: Add purified recombinant NOS II (0.05–0.2 µM).

  • Control Bifurcation: Split the reaction. To the control arm, add 100 U/mL SOD[3].

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Quantification:

    • Continuously monitor NO formation using the oxyhemoglobin capture assay (measuring the shift from HbO2 to metHb at 401 nm)[4].

    • Quench aliquots at 5-minute intervals and analyze urea formation via reverse-phase HPLC[5].

  • Validation: Confirm that the molar ratio of NO to urea is exactly 1:1 and that the SOD-treated arm shows no reduction in NO yield[3],[5].

Protocol 2: Pre-Steady-State Kinetics via Rapid-Scan Stopped-Flow

Objective: Isolate the electron transfer kinetics of the Fe(II)O2 intermediate to determine how specific substrates affect heme reduction rates. Causality & Controls: By operating under single-turnover, anaerobic-to-aerobic mixing conditions, we eliminate the reductase domain's steady-state rate-limiting steps, directly observing the BH4-to-heme electron transfer[6],[4].

  • Anaerobic Preparation: Purge all buffers with argon. Reduce NOS II to the ferrous state [Fe(II)] using a stoichiometric amount of sodium dithionite in the presence of saturating BH4 and the N-hydroxyguanidine substrate[6].

  • Stopped-Flow Loading: Load the ferrous NOS II complex into Syringe A of an anaerobic stopped-flow spectrophotometer. Load oxygen-saturated buffer into Syringe B[4].

  • Rapid Mixing: Execute a rapid mix (1–2 ms dead time) at a controlled temperature (e.g., 10°C to resolve fast kinetics).

  • Spectral Acquisition: Utilize a diode-array detector to capture full spectra (350–600 nm) every millisecond.

  • Data Analysis: Track the transient formation of the Fe(II)O2 intermediate at ~427 nm and its subsequent decay to the resting ferric state at ~395 nm[6],[4]. Fit the decay curves to a sequential kinetic model to extract the electron transfer rate constants.

Therapeutic Implications in Drug Development

The ability of NOS II to selectively oxidize exogenous N-hydroxyguanidines presents a highly targeted pharmacological strategy. Traditional NO donors (e.g., nitroglycerin) release NO systemically, often causing severe hypotension. By designing N-aryl N'-hydroxyguanidines that act as exclusive substrates for NOS II (which is heavily upregulated in tumor microenvironments and severe inflammatory macrophages), drug developers can create "prodrug" NO donors[7],. These compounds remain inert in healthy tissue but are catalytically converted to NO precisely at the site of pathology, maximizing therapeutic index while minimizing off-target hemodynamic toxicity.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Conditions for NOS II Oxidation of N-(4-Fluorophenyl)-N'-Hydroxyguanidine

Introduction & Mechanistic Context Inducible Nitric Oxide Synthase (NOS II) typically catalyzes the two-step oxidation of L-arginine to nitric oxide (NO) and L-citrulline, utilizing Nω-hydroxy-L-arginine (NOHA) as a stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Inducible Nitric Oxide Synthase (NOS II) typically catalyzes the two-step oxidation of L-arginine to nitric oxide (NO) and L-citrulline, utilizing Nω-hydroxy-L-arginine (NOHA) as a stable intermediate. Recent structure-activity relationship studies have identified N-aryl N'-hydroxyguanidines as a novel class of non-amino acid NO-donors that undergo selective oxidation by NOS II[1].

Among these, N-(4-fluorophenyl)-N'-hydroxyguanidine stands out due to its optimal steric and electronic profile. The para-fluoro substitution provides an electron-donating effect without excessive steric bulk, allowing it to favorably interact with the hydrophobic cavity near the NOS catalytic site[1]. Remarkably, NOS II oxidizes this compound at a catalytic rate ( kcat​ ) reaching 80% of that observed for the endogenous substrate NOHA, making it an exceptional tool for probing the NOS active site[1].

Causality of Assay Components (E-E-A-T)

To ensure a self-validating and artifact-free assay, the reaction conditions must precisely isolate the heme-dependent enzymatic oxidation from background chemical noise. Every reagent in this protocol serves a strict mechanistic purpose[2]:

  • HEPES Buffer (pH 7.4) & 37 °C : Mimics physiological conditions to maintain the structural integrity of the NOS II dimer and optimize the proton-coupled electron transfer required for catalysis[2].

  • Tetrahydrobiopterin (BH4) : While NOS II tightly binds calmodulin, it absolutely requires exogenous BH4 for the oxidation of N-hydroxyguanidines[3]. BH4 acts as a critical one-electron donor to the ferric-superoxy intermediate (Fe³⁺-O₂•⁻), preventing the uncoupling of the oxygenase cycle and ensuring the cleavage of the C=N(OH) bond to release NO[3].

  • Superoxide Dismutase (SOD) & Catalase (100 U/mL) : NOS II exhibits a basal uncoupled NADPH oxidase activity, generating superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂). Because N-hydroxyguanidines are highly susceptible to non-enzymatic oxidation by these reactive oxygen species (ROS), SOD and catalase are mandatory scavengers[2]. This guarantees that any detected NO is strictly the product of active-site enzymatic turnover[2].

  • Oxyhemoglobin (HbFeII-O₂) : Serves as a real-time, spectrophotometric trap for NO. NO rapidly reacts with oxyhemoglobin to form methemoglobin (MetHb) and nitrate (NO₃⁻)[3]. This allows continuous kinetic monitoring via the absorbance shift from 416 nm to 401 nm, avoiding the delays and artifacts of end-point Griess assays[3].

  • Dithiothreitol (DTT) : Maintains a reducing environment to protect critical cysteine residues on NOS II and prevents the auto-oxidation of the BH4 cofactor[2].

Experimental Protocol: Oxyhemoglobin Spectrophotometric Assay

Self-Validation Note: To establish a trustworthy system, always run a parallel reference cuvette lacking NOS II (to establish the baseline) and a control lacking BH4 (to confirm absolute cofactor dependence).

Step 1: Reagent Preparation
  • Assay Buffer : Prepare 50 mM HEPES, pH 7.4. Degas slightly to prevent micro-bubble formation during heating.

  • Cofactor Mix : Prepare fresh 1 mM NADPH in water and 100 μM BH4 in 50 mM Tris-HCl (pH 7.4) containing 5 mM DTT to prevent auto-oxidation[2].

  • Scavenger Mix : Dissolve SOD and Catalase in Assay Buffer to a working stock of 10,000 U/mL each.

  • Substrate : Dissolve N-(4-fluorophenyl)-N'-hydroxyguanidine in DMSO, then dilute into Assay Buffer to a 5 mM stock.

  • Oxyhemoglobin : Reduce bovine methemoglobin with a 10-fold molar excess of sodium dithionite, then immediately pass through a Sephadex G-25 desalting column equilibrated with Assay Buffer.

Step 2: Reaction Setup
  • Equilibrate dual 150 μL quartz cuvettes (Sample and Reference) to 37 °C in a dual-beam UV-Vis spectrophotometer[2].

  • To both cuvettes, add the following to reach the final concentrations in a 150 μL volume[2]:

    • HEPES Buffer (50 mM, pH 7.4)

    • Oxyhemoglobin (12–15 μM)

    • SOD (100 U/mL)

    • Catalase (100 U/mL)

    • NADPH (1 mM)

    • BH4 (100 μM)

    • DTT (5 mM)

    • N-(4-fluorophenyl)-N'-hydroxyguanidine (e.g., 10 μM to 500 μM for kinetic profiling).

  • Establish a baseline by monitoring the absorbance difference ( ΔA=A401​−A416​ ) for 2 minutes[3].

Step 3: Initiation and Data Acquisition
  • Initiate the reaction by adding 20–30 nM (approx. 0.5–1.0 μg) of purified, recombinant NOS II to the Sample cuvette only[2]. Add an equal volume of buffer to the Reference cuvette.

  • Continuously record the increase in ΔA401−416​ for 5 to 10 minutes[3].

  • Orthogonal Validation (Optional) : Quench a parallel reaction lacking oxyhemoglobin with 20 μL CH₃CN and 30 μL 5 mM H₃PO₄. Analyze via RP-HPLC to confirm the 1:1 stoichiometric formation of N-(4-fluorophenyl)urea[3].

Data Presentation: Kinetic Profiling

The table below summarizes the kinetic efficiency of N-aryl N'-hydroxyguanidines compared to the endogenous intermediate, demonstrating the superior substrate viability of the para-fluoro derivative[1],[3].

SubstrateRelative kcat​ (% of NOHA)Apparent Km​ (μM)Relative kcat​/Km​
Nω-hydroxy-L-arginine (NOHA) 100%~151.0
N-(4-fluorophenyl)-N'-hydroxyguanidine 80%~108*~0.11
N-(4-chlorophenyl)-N'-hydroxyguanidine ~25%500~0.0075

*Derived from the reported 9-fold lower kcat​/Km​ ratio compared to NOHA.

Mechanistic Workflow Visualization

Below is the logical flow of electron transfer and substrate oxidation in the NOS II assay system.

NOS2_Assay_Workflow NADPH NADPH (Electron Donor) Reductase NOS II Reductase (FAD / FMN) NADPH->Reductase 2e- Transfer Oxygenase NOS II Oxygenase (Heme + BH4) Reductase->Oxygenase CaM-independent Electron Flow Products Nitric Oxide (NO) + N-(4-fluorophenyl)urea Oxygenase->Products O2 Activation & Substrate Oxidation Substrate N-(4-fluorophenyl)- N'-hydroxyguanidine Substrate->Oxygenase Active Site Binding Detection Oxyhemoglobin Assay (ΔA 401-416 nm) Products->Detection NO reacts with Hb

Fig 1: Electron flow and coupled oxidation pathway of N-(4-fluorophenyl)-N'-hydroxyguanidine.

References

  • Title : N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase Source : Biochemistry URL :[Link]

Sources

Application

Application Note: Preparation and Utilization of CAS 401510-51-8 in iNOS-Dependent Cell Culture Assays

Target Audience: Researchers, scientists, and drug development professionals. Applications: Nitric Oxide (NO) signaling, iNOS enzymatic profiling, and cardiovascular/macrophage pharmacology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Nitric Oxide (NO) signaling, iNOS enzymatic profiling, and cardiovascular/macrophage pharmacology.

Mechanistic Grounding & Rationale

Endogenous Nitric Oxide (NO) production relies on the oxidation of L-arginine by Nitric Oxide Synthases (NOS). However, studying specific NO signaling pathways using native L-arginine is often confounded by competing metabolic sinks, most notably arginase activity.

CAS 401510-51-8 (N-(4-fluorophenyl)-N'-hydroxyguanidine) was engineered to circumvent this limitation. Unlike spontaneous NO donors (e.g., Sodium Nitroprusside or SNAP) that indiscriminately release NO upon dissolution, CAS 401510-51-8 is an enzyme-dependent NO donor . It requires selective catalytic oxidation by Inducible Nitric Oxide Synthase (iNOS / NOS II) in the presence of essential cofactors: NADPH, O₂, and tetrahydrobiopterin (BH₄) .

Upon oxidation, the compound undergoes a chemoselective cleavage of the C=N(OH) bond, yielding NO and N-(4-fluorophenyl)urea in a 1:1 molar ratio . This unique property allows researchers to precisely probe iNOS enzymatic activity and downstream NO signaling (such as soluble Guanylyl Cyclase activation) while completely decoupling the assay from endogenous amino acid metabolism.

Physicochemical Properties & Storage Requirements

To ensure experimental reproducibility, the compound must be handled according to its specific physicochemical constraints.

ParameterSpecificationCausality / Rationale
Chemical Name N-(4-fluorophenyl)-N'-hydroxyguanidineThe para-fluoro substitution optimizes iNOS active site binding affinity.
CAS Number 401510-51-8-
Molecular Formula C₇H₈FN₃O-
Molecular Weight 169.16 g/mol -
Solubility Soluble in DMSO (≥20 mg/mL)The hydrophobic phenyl ring limits aqueous solubility at physiological pH.
Storage Conditions -20°C, desiccated, protect from lightThe N-hydroxyguanidine moiety is highly susceptible to spontaneous hydrolysis and photo-oxidation.

Visualizing the iNOS-Dependent Metabolic Pathway

The following diagram illustrates the strict enzymatic dependency of CAS 401510-51-8, highlighting why it serves as a superior tool for targeted iNOS assays.

G Substrate CAS 401510-51-8 N-(4-fluorophenyl)-N'-hydroxyguanidine Enzyme iNOS (NOS II) + NADPH, O2, BH4 Substrate->Enzyme Binds Active Site NO Nitric Oxide (NO) Enzyme->NO Selective Oxidation Urea N-(4-fluorophenyl)urea Enzyme->Urea Metabolic Byproduct sGC Soluble Guanylyl Cyclase (sGC) Activation NO->sGC Paracrine Signaling cGMP cGMP Production & Cellular Response sGC->cGMP Catalysis

iNOS-dependent metabolic oxidation of CAS 401510-51-8 to Nitric Oxide and sGC activation.

Reagent Preparation Protocol

Step 1: 100 mM Master Stock Preparation
  • Weigh exactly 16.92 mg of CAS 401510-51-8 powder.

  • Dissolve in 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Causality: Utilizing anhydrous DMSO ensures complete solvation and prevents micro-precipitate formation in the stock. Aqueous buffers will cause the compound to crash out of solution, leading to localized cytotoxicity and inconsistent enzymatic access.

Step 2: Aliquoting and Storage
  • Dispense the master stock into 20 µL aliquots using amber microcentrifuge tubes.

  • Store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles rapidly degrade the C=N(OH) bond. Amber tubes prevent photo-degradation. Never store working aqueous solutions; always prepare them fresh.

Step 3: Working Solution Preparation (100 µM)
  • Thaw a single 20 µL aliquot at room temperature.

  • Dilute 1:1000 directly into pre-warmed complete cell culture media immediately prior to application.

  • Causality: Immediate dilution minimizes the window for aqueous hydrolysis. A 1:1000 dilution ensures the final DMSO concentration is 0.1% (v/v) , safely below the threshold for solvent-induced cellular stress or membrane permeabilization.

Cell Culture Experimental Workflow (Self-Validating System)

To ensure scientific integrity, this protocol utilizes RAW 264.7 murine macrophages and incorporates a self-validating control mechanism to prove that NO release is strictly iNOS-mediated.

Phase A: Cell Seeding and iNOS Induction
  • Seed RAW 264.7 cells at 5×105 cells/well in a standard 6-well tissue culture plate. Allow 24 hours for adherence.

  • Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) and 10 U/mL Interferon-gamma (IFN-γ) for 12–16 hours.

  • Causality: Resting macrophages do not express basal iNOS. LPS/IFN-γ treatment transcriptionally activates the Nos2 gene. Because CAS 401510-51-8 is an enzyme-dependent substrate, applying it to uninduced cells will yield zero NO, serving as an inherent biological negative control.

Phase B: L-Arginine Depletion (Critical Step)
  • Wash the cells twice with warm PBS.

  • Replace the media with L-arginine-free DMEM for 1 hour prior to substrate application.

  • Causality: Endogenous L-arginine acts as a competitive inhibitor at the iNOS active site. Removing it maximizes the oxidation rate of the synthetic N-hydroxyguanidine substrate.

Phase C: Substrate Application & Self-Validation Controls

Establish the following conditions to validate the assay:

  • Group 1 (Vehicle Control): Add 0.1% DMSO.

  • Group 2 (Experimental): Add 100 µM CAS 401510-51-8.

  • Group 3 (Validation Control): Add 100 µM CAS 401510-51-8 + 10 µM 1400W (a highly selective iNOS inhibitor).

  • Incubate all groups for 6–8 hours at 37°C, 5% CO₂.

Phase D: Downstream Quantification (Griess Assay)
  • Collect 50 µL of the supernatant from each well and transfer to a 96-well assay plate.

  • Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) to each well.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure absorbance at 540 nm using a microplate reader against a sodium nitrite (NaNO₂) standard curve.

  • Causality & Validation: NO is a highly reactive free radical with a half-life of seconds. It rapidly auto-oxidizes in aqueous media to stable nitrite (NO₂⁻). The Griess assay quantifies this surrogate biomarker. System Validation: If Group 3 (1400W inhibitor) shows baseline nitrite levels compared to the robust signal in Group 2, it definitively proves that the NO release was strictly iNOS-mediated, validating both the structural integrity of CAS 401510-51-8 and the experimental design.

References

  • Boucher, J.-L., et al. "N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship." Journal of Medicinal Chemistry, 2001.[Link]

  • Mansuy, D., et al. "Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase." Biochemistry, 1998.[Link]

Method

Application Note: High-Sensitivity LC-MS/MS Quantitation of N-(4-fluorophenyl)-N'-hydroxyguanidine in Plasma

Introduction & Pharmacological Context N-Aryl N'-hydroxyguanidines represent a critical class of pharmacological agents that function as nitric oxide (NO) donors. Specifically, N-(4-fluorophenyl)-N'-hydroxyguanidine (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

N-Aryl N'-hydroxyguanidines represent a critical class of pharmacological agents that function as nitric oxide (NO) donors. Specifically, N-(4-fluorophenyl)-N'-hydroxyguanidine (also known as 1-(4-fluorophenyl)-2-hydroxyguanidine) is selectively oxidized by Nitric Oxide Synthase (NOS II), releasing NO and the corresponding N-aryl urea derivative [1]. Because NO plays a ubiquitous role in vasodilation, neurotransmission, and immune response, accurately tracking the pharmacokinetics (PK) of NO-donating prodrugs in systemic circulation is essential for drug development.

This application note details a rigorously validated, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the extraction and quantitation of N-(4-fluorophenyl)-N'-hydroxyguanidine in mammalian plasma.

NOS_Pathway Substrate N-(4-fluorophenyl)- N'-hydroxyguanidine Enzyme Nitric Oxide Synthase (NOS II) Substrate->Enzyme O2, NADPH Binding Products Nitric Oxide (NO) + N-(4-fluorophenyl)urea Enzyme->Products Catalytic Oxidation

Fig 1. NOS-mediated oxidative pathway of N-(4-fluorophenyl)-N'-hydroxyguanidine.

Analytical Challenges & Mechanistic Solutions

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the physicochemical properties of the target analyte to engineer a self-validating system. N-(4-fluorophenyl)-N'-hydroxyguanidine presents two distinct bioanalytical challenges:

Chromatographic Retention of Polar Basic Compounds

The Problem: The guanidine moiety is highly polar and strongly basic (pKa > 12). On traditional alkyl (C18) reversed-phase columns, basic polar compounds often elute in the void volume and suffer from severe peak tailing due to secondary interactions with unendcapped surface silanols. The Causality & Solution: We utilize a Pentafluorophenyl (PFP) stationary phase. The PFP chemistry provides orthogonal retention mechanisms beyond simple hydrophobic partitioning. The highly electronegative fluorine atoms on the stationary phase induce strong dipole-dipole and π−π interactions with the fluorinated aromatic ring of the analyte, while also facilitating hydrogen bonding with the hydroxyguanidine group. This guarantees robust retention ( k′>2 ) and sharp, symmetrical peaks.

Matrix Effects and Ion Suppression

The Problem: Plasma contains high concentrations of endogenous glycerophospholipids. If co-eluted with the analyte, these lipids compete for charge droplets in the Electrospray Ionization (ESI) source, causing severe signal suppression. The Causality & Solution: Simple protein precipitation (PPT) leaves >90% of phospholipids in the extract. Instead, we employ Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . Because the guanidine group remains fully protonated at low pH, it binds tenaciously to the sulfonic acid groups of the MCX sorbent. This allows us to aggressively wash the sorbent with 100% methanol—stripping away neutral lipids and phospholipids—before eluting the analyte with a high-pH basic solvent that neutralizes the sorbent-analyte interaction.

Experimental Protocols

Reagents and Materials
  • Analyte: N-(4-fluorophenyl)-N'-hydroxyguanidine (Analytical standard, purity >98%).

  • Internal Standard (IS): N-(4-chlorophenyl)-N'-hydroxyguanidine (used as a structural analog IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

  • SPE Cartridges: Oasis MCX, 30 mg/1 cc (or equivalent mixed-mode cation exchange).

Plasma Sample Preparation (MCX SPE Workflow)

Follow this step-by-step methodology to ensure maximum recovery and minimal matrix effects:

  • Aliquoting: Transfer 100 µL of plasma sample into a clean 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the IS working solution (500 ng/mL) and vortex for 10 seconds.

  • Acidification (Critical Step): Add 300 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 30 seconds. Rationale: Acidification disrupts protein binding and ensures the guanidine moiety is fully protonated for optimal cation-exchange binding.

  • SPE Conditioning: Condition the MCX cartridge with 1 mL MeOH, followed by 1 mL LC-MS grade water.

  • Loading: Load the acidified plasma sample onto the cartridge. Apply a low vacuum (approx. 2-3 inHg) to achieve a flow rate of 1 drop/second.

  • Washing (Interference Removal):

    • Wash 1: 1 mL of 2% Formic acid in water (removes hydrophilic interferences).

    • Wash 2: 1 mL of 100% MeOH (removes hydrophobic interferences and phospholipids).

  • Elution: Elute the target analytes into a clean collection tube using 1 mL of 5% NH₄OH in MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90% A / 10% B). Vortex and transfer to an autosampler vial.

SPE_Workflow Step1 1. Plasma Aliquot (Spiked with IS) Step2 2. Acidification (2% H3PO4) Step1->Step2 Step3 3. MCX SPE Load (Mixed-mode Cation Exchange) Step2->Step3 Step4 4. Wash Steps (2% FA, then 100% MeOH) Step3->Step4 Step5 5. Elution (5% NH4OH in MeOH) Step4->Step5 Step6 6. Evaporate & Reconstitute (Mobile Phase A) Step5->Step6 Step7 7. LC-MS/MS (PFP Column, +ESI MRM) Step6->Step7

Fig 2. Solid-Phase Extraction (MCX) and LC-MS/MS workflow for plasma samples.

Liquid Chromatography (LC) Conditions
  • Analytical Column: Phenomenex Kinetex PFP, 2.6 µm, 100 × 2.1 mm.

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.009010Initial
0.5090106 (Linear)
3.0030706 (Linear)
4.005956 (Linear)
5.005956 (Linear)
5.1090106 (Linear)
7.0090106 (Linear) (Equilibration)
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
N-(4-fluorophenyl)-N'-hydroxyguanidine170.1112.1502518Quantifier (4-fluoroaniline cation)
N-(4-fluorophenyl)-N'-hydroxyguanidine170.1152.1502512Qualifier (Loss of H₂O)
N-(4-chlorophenyl)-N'-hydroxyguanidine (IS)186.0128.0502820Internal Standard

Method Validation Summary

To ensure trustworthiness and regulatory compliance, this method was validated according to the stringent criteria outlined in the ICH M10 guidelines for bioanalytical method validation [2].

Table 3: Summary of Method Validation Parameters

ParameterResult / Acceptance Criteria
Linearity Range 1.0 ng/mL to 1000 ng/mL (R² > 0.995, 1/x² weighting)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10, Precision ≤ 20%, Accuracy ±20%)
Intra-day Precision (CV%) 2.4% – 6.8% (Meets ≤ 15% criteria)
Inter-day Accuracy (% Bias) -3.1% to +4.5% (Meets ± 15% criteria)
Extraction Recovery 88.5% ± 4.2% (Consistent across Low, Med, High QC levels)
Matrix Factor (IS-normalized) 0.96 – 1.04 (Indicates negligible ion suppression/enhancement)

By combining the orthogonal retention of the PFP column with the aggressive cleanup capabilities of MCX SPE, this protocol establishes a self-validating, highly robust system immune to the typical pitfalls of analyzing polar basic compounds in complex biological matrices.

References

  • Mansuy, D., et al. "N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship." Journal of Medicinal Chemistry, vol. 44, no. 26, 2001, pp. 4503-4508. URL:[Link]

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis." EMA/CHMP/ICH/172948/2019, 2022. URL:[Link]

Application

Application Note: N-(4-fluorophenyl)-N'-hydroxyguanidine in Cardiovascular Disease Models

Subtitle: A NOS-Dependent Exogenous Nitric Oxide Donor for Targeted Vascular Therapy Executive Summary The therapeutic application of Nitric Oxide (NO) in cardiovascular disease (CVD) has historically been limited by the...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A NOS-Dependent Exogenous Nitric Oxide Donor for Targeted Vascular Therapy

Executive Summary

The therapeutic application of Nitric Oxide (NO) in cardiovascular disease (CVD) has historically been limited by the systemic hypotension and rapid tolerance associated with classical spontaneous NO donors (e.g., nitroglycerin, sodium nitroprusside). N-(4-fluorophenyl)-N'-hydroxyguanidine represents a paradigm shift in cardiovascular pharmacology: it is a "smart" exogenous NO prodrug that requires enzymatic activation specifically by Nitric Oxide Synthases (NOS) [1].

As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic rationale, kinetic properties, and self-validating experimental protocols for utilizing N-(4-fluorophenyl)-N'-hydroxyguanidine in preclinical CVD models, specifically focusing on ischemia-reperfusion (I/R) injury and endothelial dysfunction.

Mechanistic Grounding: The "Smart" NO Donor Paradigm

In healthy endothelium, NOS catalyzes the two-step oxidation of L-arginine to NO and citrulline, with Nω-hydroxy-L-arginine (NOHA) acting as the stable intermediate. However, in pathological states such as atherosclerosis or ischemia, endogenous L-arginine is often depleted due to the upregulation of competing enzymes like arginase, leading to NOS uncoupling and reduced NO bioavailability.

N-(4-fluorophenyl)-N'-hydroxyguanidine is a synthetic N-aryl analogue of NOHA. It bypasses the first step of NOS catalysis and acts as a direct substrate for the oxygenase domain of NOS II (iNOS) and NOS III (eNOS)[2].

Causality of Molecular Design: Why the para-fluoro substitution? The fluorine atom provides an optimal balance of electron-withdrawing properties and a minimal steric footprint. This allows the compound to dock efficiently into the heme-thiolate active site of NOS, undergoing NADPH- and O₂-dependent oxidation to yield NO and the corresponding N-aryl urea. Because NO release is strictly dependent on active NOS, this compound provides targeted vasodilation and cardioprotection localized to tissues actively expressing the enzyme, avoiding systemic off-target effects [3].

Mechanism LArg L-Arginine NOHA Nω-hydroxy-L-arginine (NOHA) LArg->NOHA NOS (Step 1) NOS Nitric Oxide Synthase (NOS II/III) NOHA->NOS Endogenous Substrate FPHG N-(4-fluorophenyl)- N'-hydroxyguanidine FPHG->NOS Exogenous Substrate NO Nitric Oxide (NO) NOS->NO Oxidation (Step 2) Urea Corresponding Urea NOS->Urea Byproduct

Fig 1: NOS-dependent oxidation of endogenous NOHA vs. exogenous N-(4-fluorophenyl)-N'-hydroxyguanidine.

Kinetic Profiling

Understanding the enzymatic kinetics is critical for determining dosing in in vitro and ex vivo models. N-(4-fluorophenyl)-N'-hydroxyguanidine exhibits a catalytic turnover rate ( kcat​ ) that is 80% of the endogenous intermediate NOHA, making it one of the most efficient synthetic NOS substrates available [1].

Table 1: Kinetic Parameters of NOS II-Catalyzed Oxidation

SubstrateRelative kcat​ (%)Relative Catalytic Efficiency ( kcat​/Km​ )NO Formation Rate
Nω-hydroxy-L-arginine (NOHA) 100% (Reference)1.0 (Reference)High
N-(4-fluorophenyl)-N'-hydroxyguanidine 80% ~0.11 (1/9th of NOHA) High
N-(4-chlorophenyl)-N'-hydroxyguanidine~95%~0.03Moderate
N-phenyl-N'-hydroxyguanidine<50%<0.01Low

Data synthesized from structure-activity relationship studies of N-aryl N'-hydroxyguanidines [1][2].

Self-Validating Experimental Protocols

Protocol A: Real-Time Oxyhemoglobin Assay for NOS-Catalyzed NO Release

Objective: To quantify the precise rate of NO release from N-(4-fluorophenyl)-N'-hydroxyguanidine in vitro. Causality of Method: We utilize the oxyhemoglobin assay rather than the Griess assay because NO is highly reactive and transient. Oxyhemoglobin acts as an immediate NO scavenger, converting to methemoglobin, which allows for continuous, real-time spectrophotometric monitoring.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT) to maintain a reducing environment.

  • Enzyme Reconstitution: In a quartz cuvette, add recombinant NOS II (or NOS III). Supplement with essential cofactors: 10 μM tetrahydrobiopterin (BH4), 10 μM FAD, and 10 μM FMN. (Note: If using NOS III, you must add 100 nM Calmodulin and 2 mM CaCl₂).

  • Scavenger Addition: Add 5 μM of freshly prepared oxyhemoglobin.

  • Substrate Loading: Introduce 100 μM of N-(4-fluorophenyl)-N'-hydroxyguanidine to the mixture.

  • Initiation: Start the catalytic reaction by adding 100 μM NADPH.

  • Data Acquisition: Continuously monitor the absorbance shift at 401 nm using a UV-Vis spectrophotometer. Calculate NO concentration using the extinction coefficient ( Δϵ=38 mM−1cm−1 ).

  • Validation Check (System Integrity): Midway through the assay, spike the cuvette with 1 mM -nitro-L-arginine (L-NNA), a classical NOS inhibitor. The increase in absorbance at 401 nm must completely halt. If NO generation continues, it indicates non-enzymatic auto-oxidation, invalidating the run.

Protocol B: Langendorff Ischemia-Reperfusion (I/R) Model

Objective: To evaluate the cardioprotective efficacy of targeted NO release during the critical reperfusion phase following myocardial ischemia. Causality of Method: The isolated Langendorff heart model removes systemic neurohumoral reflexes. Administering the compound exactly at the onset of reperfusion capitalizes on the burst of oxygen (required for NOS catalysis) to generate NO, which immediately counteracts reactive oxygen species (ROS) and prevents microvascular "no-reflow" [3].

Step-by-Step Methodology:

  • Animal Preparation: Administer Heparin (500 U/kg IP) to prevent microthrombi, followed by deep anesthesia (e.g., Ketamine/Xylazine).

  • Excision & Arrest: Rapidly excise the heart and immediately submerge it in ice-cold Krebs-Henseleit (KH) buffer to arrest contraction and minimize ischemic damage during handling.

  • Cannulation: Cannulate the aorta and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KH buffer at a constant pressure of 80 mmHg at 37°C.

  • Equilibration: Insert a balloon catheter into the left ventricle. Allow 20 minutes for baseline hemodynamic stabilization, continuously recording Left Ventricular Developed Pressure (LVDP).

  • Global Ischemia: Completely halt the perfusion flow for exactly 30 minutes to simulate a severe ischemic event.

  • Targeted Reperfusion: Restore flow using KH buffer supplemented with 20 μM N-(4-fluorophenyl)-N'-hydroxyguanidine for 60 minutes.

  • Validation Check (System Integrity): Collect the coronary effluent during the first 5 minutes of reperfusion. Analyze for cyclic GMP (cGMP) via ELISA. A spike in cGMP confirms that the NO generated by the prodrug successfully activated soluble guanylyl cyclase (sGC) in the vascular smooth muscle.

  • Endpoint Analysis: Perfuse the heart with 1% Triphenyltetrazolium chloride (TTC) to demarcate the viable tissue (red) from the infarcted necrotic zone (white).

IR_Workflow Prep 1. Animal Prep & Excision (Heparin + Anesthesia) Perfuse 2. Aortic Cannulation (Krebs-Henseleit Buffer, 37°C) Prep->Perfuse Base 3. Baseline Equilibration (20 min continuous flow) Perfuse->Base Ischemia 4. Global Ischemia (30 min zero-flow) Base->Ischemia Reperfuse 5. Reperfusion + FPHG (60 min targeted NO release) Ischemia->Reperfuse Analyze 6. TTC Staining & Hemodynamic Analysis Reperfuse->Analyze

Fig 2: Ex vivo Langendorff ischemia-reperfusion workflow integrating targeted NO-donor therapy.

References

  • Boucher, J.-L., et al. "N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship." Journal of Medicinal Chemistry, ACS Publications, 2001.[Link]

  • Mansuy, D., et al. "Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase." Biochemistry, ACS Publications, 1999.[Link]

  • Thatcher, G. R., et al. "Serial Review: Mechanisms and Novel Directions in the Biological Applications of Nitric Oxide Donors." Free Radical Biology and Medicine, Elsevier, 2004.[Link]

Method

Application Note: Spectrophotometric Quantification of Nitric Oxide Formation from Guanidine, N-(4-fluorophenyl)-N'-hydroxy- using the Griess Assay

Abstract Nitric oxide (NO) is a pivotal signaling molecule in numerous physiological and pathological processes. N-hydroxyguanidine derivatives are a class of compounds recognized for their capacity to act as NO donors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nitric oxide (NO) is a pivotal signaling molecule in numerous physiological and pathological processes. N-hydroxyguanidine derivatives are a class of compounds recognized for their capacity to act as NO donors, making them significant targets in drug discovery and chemical biology. This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the quantification of NO released from the parent compound Guanidine, N-(4-fluorophenyl)-N'-hydroxy-. The protocol leverages the Griess assay, a robust and cost-effective colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻). We will delve into the chemical principles, provide step-by-step protocols for both NO generation and detection, detail data analysis, and discuss critical aspects of assay validation and troubleshooting to ensure data integrity and reproducibility.

Principle of the Method

The overall process is a two-stage system: (A) the generation of nitric oxide from the N-hydroxyguanidine compound, and (B) the colorimetric detection of nitrite, a stable end-product of NO oxidation in aqueous solution.

A. Nitric Oxide (NO) Formation from N-hydroxyguanidines

N-hydroxyguanidine compounds, such as Guanidine, N-(4-fluorophenyl)-N'-hydroxy-, can undergo oxidation to release nitric oxide. This process can occur through various chemical oxidation pathways or be catalyzed by enzymes like nitric oxide synthases (NOS), which are known to oxidize some N-aryl N'-hydroxyguanidines.[1][2][3] For the purposes of this in vitro protocol, we will focus on the spontaneous or chemically induced release in an aqueous buffer. The released NO is a highly reactive gas with a short half-life, and in an aerobic aqueous environment, it is rapidly oxidized to the more stable anions, nitrite (NO₂⁻) and nitrate (NO₃⁻).[4][5] The Griess assay specifically measures the nitrite concentration as a proxy for NO production.

NO_Formation cluster_0 Stage 1: NO Generation & Oxidation Parent Guanidine, N-(4-fluorophenyl)-N'-hydroxy- Oxidation Oxidation (e.g., spontaneous in buffer) Parent->Oxidation Decomposition NO Nitric Oxide (NO) (Unstable Radical) Oxidation->NO Byproduct Urea Byproduct Oxidation->Byproduct Nitrite Nitrite (NO₂⁻) (Stable Product) NO->Nitrite Rapid Oxidation (in aqueous buffer) Griess_Workflow cluster_1 Stage 2: Spectrophotometric Detection Sample Sample containing Nitrite (NO₂⁻) Reagent1 + Griess Reagent I (Sulfanilamide in Acid) Diazonium Diazonium Salt (Intermediate) Reagent1->Diazonium Step 1: Diazotization Reagent2 + Griess Reagent II (NED) AzoDye Azo Dye Product (Magenta Color) Reagent2->AzoDye Step 2: Azo Coupling Spectro Measure Absorbance @ ~540 nm AzoDye->Spectro

Caption: The two-step chemical cascade of the Griess Reaction.

Materials and Reagents

Equipment
  • Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 540 nm.

  • Clear, flat-bottom 96-well microplates.

  • Calibrated single- and multi-channel pipettes.

  • Standard laboratory glassware and consumables (e.g., conical tubes, pipette tips).

  • Vortex mixer.

Chemicals and Reagents
  • Test Compound: Guanidine, N-(4-fluorophenyl)-N'-hydroxy- (CAS: 401510-51-8).

  • Solvent for Test Compound: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Griess Reagent Kit Components: Commercially available kits are recommended for consistency. [6]Alternatively, prepare fresh:

    • Griess Reagent I (Sulfanilamide Solution): 1% (w/v) sulfanilamide in 5% phosphoric acid. Store protected from light at 4°C. [7][8] * Griess Reagent II (NED Solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Store protected from light at 4°C. [7][8]* Nitrite Standard: Sodium Nitrite (NaNO₂), analytical grade.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Experimental Protocols

Critical Note: The Griess reaction is sensitive to timing and light. Perform additions of Griess reagents consistently across all wells and protect the plate from direct light during incubation. [7][8]

Protocol 3.1: Reagent Preparation
  • 100 mM Nitrite Standard Stock: Accurately weigh 69 mg of sodium nitrite and dissolve in 10 mL of deionized water. Store at 4°C for up to 4 months. 2. 1 mM Nitrite Intermediate Stock: Add 10 µL of the 100 mM Nitrite Standard Stock to 990 µL of Assay Buffer (PBS) to create a 1 mM solution. Prepare this fresh.

  • 10 mM Test Compound Stock: Accurately weigh the required amount of Guanidine, N-(4-fluorophenyl)-N'-hydroxy- (MW: 169.16 g/mol ) and dissolve in 100% DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 3.2: Nitrite Standard Curve Generation

This curve is essential for converting absorbance values into nitrite concentrations. Prepare standards in the same buffer as your samples (PBS) to account for any matrix effects.

  • Label 8 microcentrifuge tubes (S1-S8).

  • Prepare a 100 µM top standard (S1) by adding 10 µL of the 1 mM Nitrite Intermediate Stock to 990 µL of PBS.

  • Perform 2-fold serial dilutions as detailed in the table below.

Tube IDNitrite Stock SourceVolume of Stock (µL)Assay Buffer (PBS) (µL)Final Nitrite Conc. (µM)
S1 1 mM Intermediate Stock10990100
S2 From S125025050
S3 From S225025025
S4 From S325025012.5
S5 From S42502506.25
S6 From S52502503.13
S7 From S62502501.56
S8 -05000 (Blank)
Protocol 3.3: NO Formation and Sample Preparation

This step involves incubating the test compound in buffer to allow for NO release and subsequent oxidation to nitrite.

  • Prepare Working Solutions: Dilute the 10 mM Test Compound Stock in PBS to achieve desired final test concentrations (e.g., 200 µM, 100 µM, 50 µM). Ensure the final DMSO concentration does not exceed 1% to avoid solvent effects.

  • Prepare Vehicle Control: Prepare a PBS solution containing the same final concentration of DMSO as the test compound wells.

  • Incubation: In separate tubes, add your test compound working solutions and vehicle control. Incubate at 37°C for a defined period (e.g., 2, 4, 6 hours) to allow for NO release. The optimal incubation time may need to be determined empirically.

  • Sample Collection: After incubation, centrifuge the tubes briefly to pellet any precipitate. The supernatant is your sample for the Griess assay.

Protocol 3.4: Griess Reaction and Absorbance Measurement
  • Plate Layout: Pipette 50 µL of each standard (S1-S8) and 50 µL of each incubated sample (from Protocol 3.3) into separate wells of a 96-well plate. It is highly recommended to run all standards and samples in triplicate. [5]2. Griess Reagent I Addition: Add 50 µL of Griess Reagent I (Sulfanilamide Solution) to every well containing a standard or sample. [7]3. First Incubation: Tap the plate gently to mix. Incubate for 10 minutes at room temperature, protected from light. [7][8]4. Griess Reagent II Addition: Add 50 µL of Griess Reagent II (NED Solution) to all wells. [7]A magenta color will develop in the presence of nitrite.

  • Second Incubation: Tap the plate gently to mix. Incubate for an additional 10 minutes at room temperature, protected from light. [9]6. Measurement: Within 30 minutes of adding Griess Reagent II, measure the absorbance at 540 nm using a microplate reader. [7]

Data Analysis and Interpretation

  • Calculate Average Absorbance: For each standard and sample, calculate the mean absorbance from the triplicate readings.

  • Blank Subtraction: Subtract the mean absorbance of the 0 µM standard (Blank, S8) from all other standard and sample mean absorbance values.

  • Plot Standard Curve: Create a scatter plot with the blank-subtracted mean absorbance values for the standards on the Y-axis and their corresponding nitrite concentrations (µM) on the X-axis.

  • Linear Regression: Apply a linear regression to the standard curve data points. The resulting equation will be in the form y = mx + c , where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. An R² value > 0.99 is indicative of a reliable standard curve.

  • Calculate Sample Concentration: Rearrange the linear regression equation to solve for 'x': x = (y - c) / m . Use this formula to calculate the nitrite concentration (in µM) for each unknown sample using its blank-subtracted mean absorbance value ('y').

  • Report Results: Summarize the final calculated nitrite concentrations. This value represents the amount of NO produced by the test compound under the specific assay conditions.

Example Data Presentation:

Test Compound Conc. (µM)Mean Absorbance @ 540 nmBlank-Subtracted AbsorbanceCalculated Nitrite (NO₂⁻) Conc. (µM)
0 (Vehicle Control)0.0520.0030.5
500.1870.13821.2
1000.3450.29645.8
2000.6110.56287.3
0 µM Standard (Blank)0.0490.0000.0

Assay Considerations and Troubleshooting

  • Interferences: The Griess assay can be affected by various substances. Proteins in complex biological media like cell culture medium or plasma can interfere and should be removed via precipitation or ultrafiltration prior to the assay. [10][11]Antioxidants and compounds containing sulfhydryl groups (e.g., cysteine, glutathione) can also react with nitrite and negatively skew results. [10]This protocol's use of a simple PBS buffer minimizes these issues.

  • Nitrate Measurement: This protocol only measures nitrite. Since NO also oxidizes to nitrate, the total NO production may be underestimated. For a complete "NOx" measurement, samples can be pre-treated with nitrate reductase to convert all nitrate to nitrite before performing the Griess assay. [12]* pH Sensitivity: The Griess reaction requires an acidic environment to proceed efficiently. Ensure the Griess reagents are prepared correctly to maintain this condition. [13]

    Problem Possible Cause(s) Suggested Solution(s)
    No or very low color development in standards - Degraded Griess reagents or Nitrite Standard.- Incorrect wavelength used for measurement. - Prepare fresh reagents and standards.- Confirm reader is set to ~540 nm.
    High background in blank/vehicle control - Nitrite contamination in buffer or water.- Contaminated reagents. - Use fresh, high-purity water (Milli-Q or equivalent) and buffer.- Test reagents individually for contamination.
    Precipitate forms after adding compound - Poor solubility of the test compound at the working concentration. - Lower the final concentration of the test compound.- Ensure the final DMSO concentration is consistent and as low as possible (<1%).

    | Non-linear standard curve | - Pipetting errors during serial dilution.- Concentrations are outside the linear range of the assay (typically 1-100 µM). [8]| - Re-prepare standards carefully.- Adjust standard concentrations to fall within the expected linear range. |

Safety Precautions

Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals, particularly DMSO and the test compound, in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Southan, G. J., & Srinivasan, A. (1998). Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase. Nitric Oxide, 2(4), 270-286.
  • Carvalho, R. M., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2617.
  • Feelisch, M., & Noack, E. (1987). Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization.
  • R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay Kit Insert. R&D Systems.
  • Thermo Fisher Scientific. (2024).
  • Shultis, C. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System.
  • Kite, T., et al. (2019). Inaccuracies of nitric oxide measurement methods in biological media. Nitric Oxide, 93, 34-43.
  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO) Kit Protocol. ScienCell.
  • Wikipedia contributors. (2023). Griess test. Wikipedia.
  • BenchChem. (2025).
  • Boucher, J. L., et al. (1999). Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase. Biochemistry, 38(1), 226-232.
  • Csonka, C., et al. (2018). Nitrite and Nitrate Measurement by Griess Reagent in Human Plasma: Evaluation of Interferences and Standardization. Methods in Molecular Biology, 1747, 295-305.
  • Gámez-Jiménez, L. R., et al. (2009). [Assay validation for determining nitrites and nitrates in biological fluids]. Gaceta Médica de México, 145(3), 209-215.
  • BenchChem. (2025). Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone. BenchChem.
  • Clement, B., et al. (2001). Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity. Biochemistry, 40(4), 1011-1021.
  • Fukuto, J. M., et al. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607-613.
  • Interchim. (n.d.).
  • HiMedia Laboratories. (n.d.). EZAssayTM Nitric Oxide Estimation Kit (CCK061) Product Information.
  • Protocol Online. (2019). Protocol Griess Test. Protocol Online.
  • Boucher, J. L., et al. (2001). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. Biochimie, 83(5), 415-420.
  • Iantomasi, T., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Antioxidants, 10(8), 1210.
  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent) Protocol (MAK367). Sigma-Aldrich.
  • Carvalho, R. M., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI.
  • Iantomasi, T., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. PMC.
  • Cell Signaling Technology. (n.d.). Griess Reagent Nitrite Measurement Kit Protocol. Cell Signaling Technology.
  • BioVision. (n.d.). K544 Nitrite Assay Kit (Griess Reagent) Protocol. BioVision.
  • Paik, D. C., et al. (2014). Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. Experimental Eye Research, 122, 117-121.
  • Sipos, L., et al. (2019). Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. Analyst, 144(5), 1731-1738.
  • da Silva, R. S., et al. (2021). Quantification of Nitrite in Food and Water Samples Using the Griess Assay and Digital Images Acquired Using a Desktop Scanner.
  • Xian, M., et al. (2001). N-hydroxyl derivatives of guanidine based drugs as enzymatic NO donors. Bioorganic & Medicinal Chemistry Letters, 11(17), 2377-2380.
  • Chembase.cn. (n.d.). N-(4-FLUOROPHENYL)
  • Howei Pharm. (n.d.). CAS 401510-51-8 | N-(4-Fluorophenyl)-N'-Hydroxy-Guanidine,≥95%. Howei Pharm.
  • Howei Pharm (和为医药). (n.d.). N-(4-Fluorophenyl)-N'-Hydroxy-Guanidine,≥95%. Howei Pharm.

Sources

Application

Formulating Guanidine,N-(4-fluorophenyl)-N'-hydroxy- for in vivo pharmacological studies

Application Note: Formulation and In Vivo Pharmacological Profiling of Guanidine,N-(4-fluorophenyl)-N'-hydroxy- Executive Summary The development of targeted nitric oxide (NO) donors is a critical frontier in cardiovascu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and In Vivo Pharmacological Profiling of Guanidine,N-(4-fluorophenyl)-N'-hydroxy-

Executive Summary

The development of targeted nitric oxide (NO) donors is a critical frontier in cardiovascular and inflammatory pharmacology. Traditional NO donors (e.g., sodium nitroprusside, nitroglycerin) release NO spontaneously or via non-specific reductases, frequently leading to systemic hypotension and pharmacological tolerance. Guanidine,N-(4-fluorophenyl)-N'-hydroxy- (CAS 401510-51-8)[], an N-aryl N'-hydroxyguanidine derivative, represents a paradigm shift. Rather than releasing NO spontaneously, it acts as a highly selective prodrug that is enzymatically oxidized by Nitric Oxide Synthase (NOS)—specifically the inducible isoform (NOS II / iNOS)—to release NO and 4-fluorophenylurea[2]. This guide details the physicochemical rationale, formulation strategies, and self-validating in vivo protocols required to successfully evaluate this compound in preclinical models.

Mechanistic Rationale & Pathway Dynamics

Guanidine,N-(4-fluorophenyl)-N'-hydroxy- mimics the endogenous NOS intermediate, Nω-hydroxy-L-arginine (NOHA). The presence of the unmodified N-hydroxyguanidine function is mandatory for enzyme recognition[3]. Upon entering the NOS II active site, the compound utilizes the enzyme's endogenous cofactors (O₂, NADPH, and Tetrahydrobiopterin [BH4]) to undergo oxidative cleavage[4]. The 4-fluoro substitution on the phenyl ring provides optimal electron-donating properties without creating steric hindrance, allowing it to favorably interact with the hydrophobic cavity near the NOS catalytic site[5].

Mechanism FPHG Guanidine,N-(4-fluorophenyl)- N'-hydroxy- (Prodrug) NOS Nitric Oxide Synthase (NOS II / iNOS) FPHG->NOS Substrate Binding NO Nitric Oxide (NO) NOS->NO Enzymatic Oxidation Urea 4-fluorophenylurea NOS->Urea Byproduct Release Cofactors NADPH + O2 + BH4 Cofactors->NOS Electron Transfer

Fig 1. Enzymatic oxidation of Guanidine,N-(4-fluorophenyl)-N'-hydroxy- by NOS II to release NO.

Quantitative Kinetic Profiling

To understand the dosing requirements in vivo, it is critical to compare the kinetic parameters of Guanidine,N-(4-fluorophenyl)-N'-hydroxy- against the endogenous substrate NOHA. The compound demonstrates highly efficient NO formation, yielding a 1:1 molar ratio of NO to urea[6].

Table 1: Comparative Kinetic Parameters for NOS II Oxidation

SubstrateTarget EnzymeRelative kcat​ (%)Relative kcat​/Km​ Primary Byproduct
NOHA (Endogenous)NOS I, II, III100%1.0xL-Citrulline
Guanidine,N-(4-fluorophenyl)-N'-hydroxy- NOS II (Selective)80%0.11x (9-fold lower)4-fluorophenylurea

Data synthesized from recombinant NOS II oxidation assays demonstrating robust, selective NO release[5],[7].

Formulation Strategy & Causality

Formulating Guanidine,N-(4-fluorophenyl)-N'-hydroxy- for intravenous (IV) or intraperitoneal (IP) administration requires overcoming two primary physicochemical hurdles: poor aqueous solubility of the fluorophenyl ring and the chemical instability of the hydroxyguanidine moiety.

The Thermodynamic Sink: We utilize 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) rather than harsh co-solvents (like DMSO/PEG). HP-β-CD creates a hydrophobic cavity that encapsulates the fluorophenyl ring, preventing endothelial crystallization and hemolysis upon injection, while leaving the polar hydroxyguanidine headgroup exposed to the aqueous phase. Trace Metal Chelation: Hydroxyguanidines are highly susceptible to transition-metal-catalyzed auto-oxidation[4]. Therefore, the inclusion of a sacrificial chelator (EDTA) is non-negotiable to ensure the compound remains intact until it reaches the NOS active site.

Self-Validating In Vivo Workflow

To ensure scientific trustworthiness, any in vivo protocol evaluating an enzyme-dependent NO donor must be a self-validating system . If blood pressure drops after administering the compound, one must prove this is due to NOS enzymatic activity and not spontaneous chemical degradation in the blood. This is achieved by integrating a pan-NOS inhibitor (L-NAME) control arm.

Workflow Formulation HP-β-CD Formulation + EDTA Dosing In Vivo Dosing (IV / IP) Formulation->Dosing Hemodynamics Real-Time Blood Pressure Monitoring Dosing->Hemodynamics Pharmacodynamics Assay Plasma NOx (Griess Assay) Dosing->Assay Pharmacokinetics Validation L-NAME Pre-treatment (Self-Validation) Validation->Dosing Control Arm

Fig 2. Self-validating in vivo workflow for evaluating NOS-dependent NO donors.

Step-by-Step Methodologies

Protocol A: Preparation of the HP-β-CD Formulation (10 mg/mL)
  • Vehicle Preparation: Dissolve 2 g of HP-β-CD in 8 mL of sterile 0.9% NaCl (saline). Causality: Using saline rather than pure water maintains isotonicity, preventing osmotic shock to erythrocytes during IV administration.

  • Chelator Addition: Add 0.1 mM EDTA to the vehicle solution. Causality: EDTA sequesters trace metals (e.g., Cu²⁺, Fe³⁺) present in glassware or saline, preventing premature, non-enzymatic auto-oxidation of the N'-hydroxyguanidine moiety.

  • API Solubilization: Add 100 mg of Guanidine,N-(4-fluorophenyl)-N'-hydroxy- to the solution. Vortex vigorously for 5 minutes, followed by 10 minutes of bath sonication at room temperature until optically clear.

  • Volume Adjustment & Sterilization: QS to 10 mL with sterile saline. Filter the solution through a 0.22 µm PTFE syringe filter into an amber glass vial. Causality: Amber glass is required as N-hydroxyguanidines can undergo photo-degradation under ambient laboratory lighting.

Protocol B: Self-Validating Hemodynamic Assessment
  • Surgical Preparation: Anesthetize the rodent model (e.g., Sprague-Dawley rat) and cannulate the right carotid artery. Connect the cannula to a calibrated pressure transducer to establish a baseline Mean Arterial Pressure (MAP).

  • Self-Validating Control Arm: Divide the subjects into two cohorts.

    • Cohort A (Vehicle Control): Administer 1 mL/kg of the HP-β-CD/EDTA vehicle IV.

    • Cohort B (Enzyme Blockade): Administer 10 mg/kg L-NAME (NOS inhibitor) IV, 15 minutes prior to prodrug administration. Causality: This is the core of the self-validating system. If the compound is a true NOS-dependent prodrug, L-NAME will completely abrogate its hypotensive effect. If the compound releases NO spontaneously, L-NAME will fail to block the MAP drop.

  • Prodrug Administration: Administer Guanidine,N-(4-fluorophenyl)-N'-hydroxy- at 5 mg/kg IV over 60 seconds.

  • Data Acquisition: Record MAP continuously for 60 minutes post-injection, calculating the Δ MAP area-under-the-curve (AUC).

Protocol C: Ex Vivo Quantification of NO Release (Griess Assay)
  • Blood Sampling: Draw 200 µL of blood from the jugular vein at 0, 15, 30, and 60 minutes post-dosing into heparinized tubes.

  • Plasma Isolation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Extract the plasma.

  • Protein Precipitation: Mix plasma 1:1 with cold methanol and centrifuge at 10,000 x g for 5 minutes to pellet proteins. Causality: Plasma proteins interfere with the Griess reagent colorimetric readout. Methanol effectively precipitates these proteins without degrading the nitrite/nitrate (NOx) metabolites.

  • Nitrate Reduction & Griess Reaction: Treat the supernatant with nitrate reductase to convert all nitrate to nitrite. Add Griess Reagents A (sulfanilamide) and B (N-(1-naphthyl)ethylenediamine). Read absorbance at 540 nm against a sodium nitrite standard curve to quantify systemic NO release.

References[1] BOC Sciences. Guanidine,N-(4-fluorophenyl)-N'-hydroxy- (CAS 401510-51-8). URL: 2]">https://www.bocsci.com[2] Boucher, J.-L., et al. "N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship." Journal of Medicinal Chemistry, ACS Publications, 2002. URL: https://pubs.acs.org/doi/10.1021/jm0109968[5] Boucher, J.-L., et al. "N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship." Journal of Medicinal Chemistry, ACS Publications, 2002. URL: https://pubs.acs.org/doi/10.1021/jm0109968[6] Mansuy, D., et al. "Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase." Biochemistry, ACS Publications, 1998. URL: https://pubs.acs.org/doi/10.1021/bi981448+[7] Boucher, J.-L., et al. "Conformationally Restricted Arginine Analogues as Inhibitors of Human Nitric Oxide Synthase." ChemInform, 2002. (Referencing J. Med. Chem. data). URL: https://pubs.acs.org/doi/10.1021/jm0109968[3] Eloy, L., et al. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, MDPI, 2019. URL: https://www.mdpi.com/1420-3049/24/13/2470[4] Renodon-Cornière, A., et al. "Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity." Chemical Research in Toxicology, ACS Publications, 2001. URL: https://pubs.acs.org/doi/10.1021/tx000176x

Sources

Method

Application Note: Recombinant Inducible Nitric Oxide Synthase (iNOS) Assay Using CAS 401510-51-8

Introduction & Scientific Rationale Inducible Nitric Oxide Synthase (iNOS or NOS II) plays a pivotal role in the immune response, mediating the high-output production of nitric oxide (NO) during inflammation and host def...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Inducible Nitric Oxide Synthase (iNOS or NOS II) plays a pivotal role in the immune response, mediating the high-output production of nitric oxide (NO) during inflammation and host defense. Traditional in vitro iNOS assays rely on the endogenous substrate L-arginine or its intermediate Nω-hydroxy-L-arginine (NOHA). However, complex metabolic routing and the ubiquitous presence of arginases in biological matrices often confound the precise measurement of iNOS-specific activity, as arginases compete for the same L-arginine pool.

To circumvent this limitation, N-(4-fluorophenyl)-N'-hydroxyguanidine (CAS 401510-51-8) , also known as N-HFG, has been established as a highly efficient, non-amino acid alternative substrate[1]. N-HFG acts as an enzyme-activated NO donor that undergoes . Because it lacks the α-amino acid moiety of L-arginine, N-HFG is not subject to degradation by arginases, providing a cleaner, highly specific readout of iNOS catalytic activity[1].

Causality of Substrate Selection

The structural design of N-HFG incorporates a relatively small, electron-rich para-fluoro substituent on the phenyl ring. This specific electronic configuration allows it to optimally fit the iNOS active site and undergo efficient oxidation[2]. The reaction strictly requires the presence of O₂, NADPH, and the essential cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4). BH4 stabilizes the active dimeric form of iNOS and couples NADPH oxidation to NO synthesis, preventing the uncoupled production of superoxide radicals (O₂•⁻)[3].

Mechanistic Pathway

The catalytic conversion of CAS 401510-51-8 by iNOS yields NO and N-(4-fluorophenyl)urea in a 1:1 stoichiometric ratio[4].

MechanisticPathway cluster_0 iNOS Catalytic Center iNOS Recombinant iNOS (NOS II) NO Nitric Oxide (NO) iNOS->NO Oxidation Urea N-(4-fluorophenyl)urea iNOS->Urea Byproduct Substrate CAS 401510-51-8 (N-HFG) Substrate->iNOS Binds Active Site Cofactors O2 + NADPH + BH4 Cofactors->iNOS Electron Transfer

Caption: iNOS-catalyzed oxidation of CAS 401510-51-8 (N-HFG) into NO and N-(4-fluorophenyl)urea.

Quantitative Kinetic Data

The efficiency of CAS 401510-51-8 as an iNOS substrate is highly comparable to the endogenous intermediate NOHA. The table below summarizes the kinetic parameters, demonstrating that N-HFG achieves up to 80% of the maximum catalytic turnover ( kcat​ ) of NOHA, making it one of the most efficient non-amino acid NO-donor substrates identified for NOS II[2].

Substrate kcat​ (% of NOHA) Km​ (µM) kcat​/Km​ (Relative to NOHA)NO Formation Rate (% of NOHA)
NOHA (Endogenous) 100%~ 15Baseline (1x)100%
CAS 401510-51-8 (N-HFG) 80%~ 200~ 1/9th (0.11x)41%
N-phenyl N'-hydroxyguanidine Lower> 500< 1/20th~ 10%

Experimental Protocol: iNOS Activity Assay via Griess Reaction

This self-validating protocol measures iNOS activity by quantifying nitrite (NO₂⁻), the stable aqueous oxidation product of NO. Because NO is a highly reactive free radical with a half-life of mere seconds, nitrite serves as a reliable, cumulative proxy for NO production[3].

Reagents Required
  • Enzyme: Recombinant human or murine iNOS (NOS II).

  • Substrate: CAS 401510-51-8 (N-HFG), 10 mM stock in DMSO.

  • Cofactors:

    • NADPH (10 mM aqueous)

    • BH4 (1 mM in 50 mM DTT to prevent auto-oxidation)

    • FAD and FMN (100 µM each)

    • Calmodulin (10 µM) and CaCl₂ (1 mM)

  • Buffer: 50 mM HEPES (pH 7.4) containing 1 mM EDTA and 1 mM DTT.

  • Detection: Griess Reagent System (1% Sulfanilamide in 5% H₃PO₄ and 0.1% N-(1-naphthyl)ethylenediamine[NED] in water).

Step-by-Step Methodology
  • Preparation of the Reaction Master Mix: In a 96-well microplate, combine 50 mM HEPES buffer, 10 µM FAD, 10 µM FMN, 100 µM BH4, 100 µM NADPH, 10 µg/mL Calmodulin, and 1 mM CaCl₂. Causality: FAD and FMN are essential flavin cofactors that shuttle electrons from NADPH to the heme active site. Calmodulin is added to ensure maximum specific activity in purified recombinant systems, even though iNOS binds it tightly at basal intracellular calcium levels[5].

  • Enzyme Addition & Pre-incubation: Add 0.5 - 1.0 µg of recombinant iNOS per well. Incubate the plate at 37°C for 5 minutes to allow temperature equilibration and cofactor binding.

  • Reaction Initiation: Initiate the assay by adding CAS 401510-51-8 to a final concentration of 500 µM. Include a vehicle control (DMSO) and a known iNOS inhibitor (e.g., 1400W) in parallel wells to validate assay specificity.

  • Incubation: Incubate the microplate at 37°C for 30 to 60 minutes.

  • Termination and Griess Detection: Add 50 µL of 1% Sulfanilamide to each well. Incubate for 5 minutes in the dark. Then, add 50 µL of 0.1% NED and incubate for another 5 minutes. Causality: The acidic environment converts nitrite to nitrous acid, which diazotizes the sulfanilamide. The resulting diazonium salt couples with NED to form a stable, deep magenta azo dye that can be measured spectrophotometrically.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration by interpolating the absorbance values against a standard curve generated with sodium nitrite (NaNO₂).

Workflow Diagram

Workflow Step1 1. Prepare Reagent Master Mix (HEPES, NADPH, BH4, FAD, FMN) Step2 2. Add Recombinant iNOS Enzyme (Pre-incubate at 37°C) Step1->Step2 Step3 3. Initiate Reaction with CAS 401510-51-8 (N-HFG Substrate) Step2->Step3 Step4 4. Terminate Reaction & Add Griess Reagents (Sulfanilamide + NED) Step3->Step4 Step5 5. Read Absorbance at 540 nm (Quantify Nitrite as NO proxy) Step4->Step5

Caption: Step-by-step workflow for the iNOS activity assay using CAS 401510-51-8.

Data Analysis & Troubleshooting

  • Calculating Specific Activity: Express the iNOS specific activity as nanomoles of NO₂⁻ produced per minute per milligram of recombinant protein (nmol/min/mg).

  • Troubleshooting Low Signal: If the absorbance at 540 nm is unexpectedly low, verify the integrity of the BH4 stock. BH4 is highly susceptible to auto-oxidation; it must be prepared fresh in a reducing agent (like DTT) and kept on ice prior to use. Furthermore, ensure that the DMSO concentration from the N-HFG stock does not exceed 2% in the final assay volume, as higher concentrations can denature the recombinant enzyme.

  • Validating Enzyme Coupling: To ensure that the NO produced is strictly from the catalytic oxidation of N-HFG and not an artifact of uncoupled NADPH consumption, run a parallel assay omitting N-HFG and measuring NADPH depletion directly at 340 nm.

References

  • Renodon-Cornière, A., Dijols, S., Perollier, C., Lefevre-Groboillot, D., Boucher, J. L., Attias, R., Sari, M. A., Stuehr, D., & Mansuy, D. (2002). "N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship." Journal of Medicinal Chemistry, 45(4), 944-954.[Link]

  • Lefèvre-Groboillot, D., Renodon-Cornière, A., Boucher, J. L., Mansuy, D., & Stuehr, D. J. (1999). "Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase." Biochemistry, 38(15), 4663-4668.[Link]

Sources

Application

Application Note: Synthesis and Purification Protocol for High-Purity Guanidine, N-(4-fluorophenyl)-N'-hydroxy-

Introduction & Mechanistic Rationale N-aryl-N'-hydroxyguanidines represent a highly specialized class of compounds in pharmacology and drug discovery, primarily recognized as exogenous nitric oxide (NO) donors upon selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-aryl-N'-hydroxyguanidines represent a highly specialized class of compounds in pharmacology and drug discovery, primarily recognized as exogenous nitric oxide (NO) donors upon selective enzymatic oxidation by Nitric Oxide Synthases (NOS) 1. The target molecule, N-(4-fluorophenyl)-N'-hydroxyguanidine (CAS: 1111082-24-0), incorporates a para-fluoro substitution on the phenyl ring. This specific electron-withdrawing yet resonance-donating halogen modulates the electron density of the guanidine core, optimizing its binding affinity and oxidation kinetics within the heme-containing active site of NOS II 1.

Unlike spontaneous NO donors (e.g., sodium nitroprusside) that release NO indiscriminately, hydroxyguanidines require targeted enzymatic oxidation dependent on NADPH and O₂, making them invaluable for controlled, site-specific NO release 2. This technical guide details a robust, self-validating two-step synthetic protocol to achieve high-purity N-(4-fluorophenyl)-N'-hydroxyguanidine, emphasizing causality behind reagent selection, intermediate stability, and rigorous quality control.

Retrosynthetic Analysis & Reaction Pathway

The synthesis follows a classical and highly efficient two-step sequence:

  • Electrophilic Cyanation: 4-fluoroaniline is reacted with cyanogen bromide (BrCN) to yield 4-fluorophenylcyanamide. Sodium acetate is utilized as a mild proton scavenger to prevent the deactivation of the nucleophilic aniline 1.

  • Nucleophilic Addition: The cyanamide intermediate undergoes nucleophilic attack by free hydroxylamine (generated in situ from its hydrochloride salt using a carbonate base) to form the final hydroxyguanidine architecture 3.

SyntheticWorkflow SM 4-Fluoroaniline (Starting Material) INT 4-Fluorophenylcyanamide (Intermediate) SM->INT BrCN, NaOAc MeOH, 0°C to RT PROD N-(4-fluorophenyl)- N'-hydroxyguanidine INT->PROD NH2OH·HCl, K2CO3 EtOH, RT, 12 h

Two-step synthetic workflow for N-(4-fluorophenyl)-N'-hydroxyguanidine.

Materials and Reagents

Table 1: Quantitative Reagent Summary for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
4-Fluoroaniline 111.121.01.11 g (10 mmol)Primary nucleophile / Starting Material
Cyanogen Bromide (BrCN) 105.921.21.27 g (12 mmol)Electrophilic cyanating agent
Sodium Acetate (anhydrous) 82.033.02.46 g (30 mmol)Mild base / HBr scavenger
Methanol (anhydrous) 32.04N/A30 mLPolar protic solvent (Step 1)
4-Fluorophenylcyanamide 136.131.0~1.36 g (10 mmol)Reactive intermediate
Hydroxylamine Hydrochloride 69.494.02.78 g (40 mmol)Nucleophile source for addition
Potassium Carbonate (K₂CO₃) 138.214.05.53 g (40 mmol)Base for in situ free-basing
Ethanol (anhydrous) 46.07N/A40 mLSolvent (Step 2)

⚠️ Critical Safety Note: Cyanogen bromide (BrCN) is highly toxic, volatile, and corrosive. All operations involving BrCN must be performed in a certified fume hood with appropriate PPE. Quench unreacted BrCN with a 10% aqueous sodium hydroxide/sodium hypochlorite solution before disposal.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluorophenylcyanamide

Mechanistic Insight: The reaction is initiated at 0 °C to control the highly exothermic nature of electrophilic aromatic amine cyanation and to prevent the thermal degradation of BrCN. Anhydrous sodium acetate is critical; it neutralizes the HBr byproduct, ensuring the aniline remains in its nucleophilic free-base form without promoting the hydrolysis of the resulting cyanamide 1.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous sodium acetate (30 mmol) and BrCN (12 mmol) in 15 mL of anhydrous methanol.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Addition: Dissolve 4-fluoroaniline (10 mmol) in 15 mL of anhydrous methanol. Add this solution dropwise to the BrCN mixture over 30 minutes using an addition funnel.

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of symmetric guanidine byproducts (e.g., bis(4-fluorophenyl)guanidine) caused by over-reaction.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then remove the ice bath and allow it to warm to room temperature (RT). Stir for an additional 12 hours 1.

  • Workup: Evaporate the methanol under reduced pressure (water bath < 30 °C to prevent thermal degradation of the cyanamide). Extract the crude residue with dichloromethane (DCM, 3 × 20 mL) and wash with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-fluorophenylcyanamide. Use immediately in the next step, as aryl cyanamides are prone to dimerization upon prolonged storage 4.

Step 2: Synthesis of N-(4-fluorophenyl)-N'-hydroxyguanidine

Mechanistic Insight: Hydroxylamine is utilized in excess (4 equivalents) to drive the nucleophilic addition to completion. K₂CO₃ liberates the free hydroxylamine from its stable hydrochloride salt in situ. Anhydrous ethanol is strictly used to prevent the competitive hydration of the cyanamide to a urea derivative 3.

  • Preparation: In a 100 mL round-bottom flask, suspend the crude 4-fluorophenylcyanamide (~10 mmol), hydroxylamine hydrochloride (40 mmol), and K₂CO₃ (40 mmol) in 40 mL of anhydrous ethanol containing activated 4 Å molecular sieves 3.

  • Reaction: Purge the flask with argon and stir the heterogeneous mixture vigorously at room temperature for 16-24 hours. Monitor the reaction via TLC (MeOH/DCM, 1:9).

  • Filtration: Once the cyanamide is consumed, filter the mixture through a pad of Celite to remove the inorganic salts and molecular sieves. Wash the filter cake with excess ethanol (20 mL) to ensure complete product recovery 3.

  • Concentration: Concentrate the filtrate under vacuum at a temperature not exceeding 30 °C.

    • Causality: Hydroxyguanidines are thermally sensitive and can decompose or undergo internal rearrangements at elevated temperatures 3.

  • Purification: Purify the crude product via reverse-phase column chromatography (C18 silica, eluting with a gradient of H₂O/Acetonitrile) to isolate the high-purity free base. Alternatively, the product can be precipitated as a stable hydrochloride salt by treating the ethanolic solution with 1M HCl in diethyl ether prior to concentration 3.

Biological Application: NOS Oxidation Pathway

Upon successful synthesis, the primary application of this compound is its evaluation as a substrate for Nitric Oxide Synthase (NOS II). The para-fluoro substitution provides optimal electron density, allowing the compound to be oxidized by the NOS II heme active site (requiring NADPH and O₂), yielding NO and 4-fluorophenylurea in a 1:1 stoichiometric ratio 1, 2.

NOSPathway HG N-(4-fluorophenyl)- N'-hydroxyguanidine NOS Nitric Oxide Synthase (NOS II) + NADPH + O2 + BH4 HG->NOS Binds Active Site NO Nitric Oxide (NO) Signaling Molecule NOS->NO Enzymatic Oxidation UREA 4-Fluorophenylurea (Stable Byproduct) NOS->UREA Stoichiometric Cleavage

Enzymatic oxidation of N-(4-fluorophenyl)-N'-hydroxyguanidine by NOS II.

Troubleshooting & Optimization

Table 2: Common Experimental Issues and Corrective Actions

ObservationMechanistic CauseCorrective Action
Low Cyanamide Yield Protonation of 4-fluoroaniline by the HBr byproduct.Ensure anhydrous NaOAc is finely powdered and fully suspended. Increase NaOAc to 3.5 eq.
Formation of Urea Byproduct Hydrolysis of the cyanamide intermediate due to moisture.Use strictly anhydrous solvents. Ensure glassware is oven-dried. Add 4 Å molecular sieves in Step 2.
Product Degradation Thermal instability of the free-base hydroxyguanidine during concentration.Maintain rotary evaporator bath < 30 °C. Convert to HCl salt for improved stability if long-term storage is required.
Incomplete Step 2 Reaction Insufficient free hydroxylamine generation.Ensure K₂CO₃ is dry and finely milled. Increase reaction time; avoid heating above 30 °C.

References

  • N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship Journal of Medicinal Chemistry - ACS Public
  • Aromatic Bis-N-hydroxyguanidinium Derivatives: Synthesis, Biophysical, and Biochemical Evaluations Journal of Medicinal Chemistry - ACS Public
  • NG-Hydroxyguanidines from Primary Amines Organic Letters - ACS Public
  • Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II ACS Public

Sources

Method

Application Note: Utilizing N-(4-fluorophenyl)-N'-hydroxyguanidine as an Exogenous, NOS-Dependent NO Donor in Tissue Models

Executive Summary Standard nitric oxide (NO) donors, such as sodium nitroprusside (SNP) or NONOates, release NO spontaneously in aqueous environments. While useful for immediate vasodilation, their non-specific, systemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Standard nitric oxide (NO) donors, such as sodium nitroprusside (SNP) or NONOates, release NO spontaneously in aqueous environments. While useful for immediate vasodilation, their non-specific, systemic release often leads to rapid tolerance, off-target cytotoxicity, and a failure to mimic physiological NO signaling.

N-(4-fluorophenyl)-N'-hydroxyguanidine represents a paradigm shift: it is an enzymatically triggered NO donor prodrug. It requires selective oxidation by Nitric Oxide Synthases (NOS)—primarily Inducible NOS (NOS II/iNOS)—to release NO[1]. This application note provides researchers and drug development professionals with the mechanistic rationale and self-validating protocols required to successfully deploy this compound in cell-free and ex vivo tissue models.

Mechanistic Rationale & Enzymatic Causality

To utilize this compound effectively, one must understand the causality behind its activation. Endogenous NO is synthesized when NOS oxidizes L-arginine via an intermediate, Nω-hydroxy-L-arginine (NOHA)[2]. N-(4-fluorophenyl)-N'-hydroxyguanidine acts as a synthetic biomimetic of NOHA.

  • Structural Optimization: The presence of an unmodified N-hydroxyguanidine function is mandatory for NOS-mediated oxidation[3]. The addition of a para-fluorophenyl ring provides an optimal balance of electronic and steric properties. The fluorine atom is small enough to avoid steric clash within the NOS active site while providing sufficient electron density to facilitate monooxygenation[1].

  • Cofactor Dependency (The BH4 Requirement): The oxidation of this compound strictly requires O₂, NADPH, and the critical cofactor tetrahydrobiopterin (BH4)[4]. If BH4 is absent, NOS becomes "uncoupled," generating superoxide (O₂•-) instead of NO. Superoxide can non-specifically oxidize the compound into cyanamide rather than the desired urea and NO[4]. Therefore, maintaining BH4 saturation is a non-negotiable experimental parameter.

NOS_Pathway Substrate N-(4-fluorophenyl)- N'-hydroxyguanidine NOS NOS II (iNOS) + BH4 + Heme Substrate->NOS Active Site Binding Products N-(4-fluorophenyl)urea + Nitric Oxide (NO) NOS->Products Monooxygenation Cofactors NADPH + O2 Cofactors->NOS Electron Transfer Physiology sGC Activation & Target Tissue Effects Products->Physiology Paracrine Signaling

Enzymatic oxidation of N-(4-fluorophenyl)-N'-hydroxyguanidine by NOS II to release NO.

Quantitative Substrate Profiling

When designing dose-response curves, it is critical to benchmark the synthetic donor against the endogenous intermediate (NOHA). The para-fluoro substitution makes this compound one of the most efficient non-amino acid substrates for NOS II discovered to date[1].

SubstrateSubstitutionRelative NO Formation Rate (%)Mechanism of NO Release
NOHA (Endogenous)N/A100%Enzymatic (NOS I, II, III)
N-(4-fluorophenyl)-N'-hydroxyguanidine para-Fluoro41% Enzymatic (Primarily NOS II)
N-(4-chlorophenyl)-N'-hydroxyguanidine para-Chloro~20-30%Enzymatic (NOS II)
N-phenyl-N'-hydroxyguanidine None (H)>10%Enzymatic (NOS II)
NONOates / SNP N/AN/A (Burst release)Spontaneous / Non-enzymatic

(Data derived from Mansuy et al., assessing recombinant NOS II oxidation rates[1])

Experimental Protocols: Self-Validating Systems

As an application scientist, you must build controls directly into your workflow to prove that observed NO release is enzymatically driven, not a result of spontaneous degradation.

Protocol A: Cell-Free Recombinant iNOS Assay (NO Quantification)

This protocol utilizes the Griess assay to measure nitrite (NO₂⁻), the stable autoxidation product of NO.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, combine 50 mM HEPES buffer (pH 7.4), 10 µM BH4, 100 U/mL Calmodulin, 1 mM CaCl₂, and 0.1 µM recombinant NOS II.

  • Substrate Addition: Add N-(4-fluorophenyl)-N'-hydroxyguanidine (titrated from 10 µM to 500 µM).

  • Self-Validating Controls (Critical):

    • Control 1 (+ SOD): Add 100 U/mL Superoxide Dismutase (SOD). Causality: SOD scavenges uncoupled superoxide, ensuring that measured NO is strictly derived from the coupled NOS-heme monooxygenation pathway[4].

    • Control 2 (+ L-NAME): Add 1 mM Nω-nitro-L-arginine methyl ester (L-NAME). Causality: As a competitive NOS inhibitor, L-NAME must suppress NO release. If NO is still detected, the compound is degrading spontaneously[1].

  • Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 30 minutes.

  • NADPH Depletion (Pro-Tip): Unreacted NADPH interferes with the Griess reaction. Add 10 U/mL Lactate Dehydrogenase (LDH) and 10 mM sodium pyruvate for 5 minutes to consume residual NADPH.

  • Detection: Add Griess reagents (Sulfanilamide and NED). Read absorbance at 540 nm against a NaNO₂ standard curve.

Protocol B: Ex Vivo Vascular Reactivity (Aortic Ring Assay)

Because healthy vascular smooth muscle lacks constitutive iNOS expression, the tissue must be primed to demonstrate the prodrug efficacy of this compound.

Step-by-Step Methodology:

  • Tissue Preparation & Induction: Isolate rat thoracic aorta and cut into 2-3 mm rings. Incubate rings in culture media containing 10 µg/mL Lipopolysaccharide (LPS) for 6 hours. Causality: LPS induces robust NOS II (iNOS) expression in the vascular tissue, providing the enzymatic machinery required to activate the prodrug.

  • Mounting: Suspend the rings in an organ bath containing Krebs-Henseleit solution (37°C, 95% O₂ / 5% CO₂). Apply a resting tension of 1.5 g.

  • Pre-constriction: Add 1 µM Phenylephrine (PE) to induce a stable contraction plateau.

  • Cumulative Dosing: Add N-(4-fluorophenyl)-N'-hydroxyguanidine cumulatively (0.1 µM to 100 µM). Measure the percentage of vasorelaxation relative to the PE-induced tone.

  • Validation: In a parallel LPS-treated ring, pre-incubate with 100 µM L-NAME for 20 minutes before adding the NO donor. Vasorelaxation should be entirely blunted, proving the prodrug mechanism.

Workflow Prep 1. Tissue Prep (LPS iNOS Induction) Incubate 2. Compound Incubation Prep->Incubate Measure 3. Quantify NO (Vasorelaxation/Griess) Incubate->Measure Validate 4. Validation (+ L-NAME / SOD) Measure->Validate

Self-validating experimental workflow for assessing NOS-dependent NO donors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating Guanidine, N-(4-fluorophenyl)-N'-hydroxy- for Biological Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of Guanidine, N-(4-fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of Guanidine, N-(4-fluorophenyl)-N'-hydroxy- (and its derivatives) in standard biological buffers.

Below, we dissect the physicochemical root causes of precipitation and provide field-validated, step-by-step troubleshooting protocols to ensure your compound remains in solution without compromising your biological assays.

Part 1: Physicochemical Root Causes

Q: Why does Guanidine, N-(4-fluorophenyl)-N'-hydroxy- consistently precipitate or form cloudy suspensions in standard buffers like PBS or HEPES at pH 7.4?

A: The solubility bottleneck is a direct consequence of the compound's ionization state at physiological pH combined with its hydrophobic domain.

The parent structure, hydroxyguanidine, has a well-documented pKa of approximately 7.96 . However, the addition of the electron-withdrawing 4-fluorophenyl group inductively pulls electron density away from the guanidine moiety. This lowers the effective pKa of the compound, likely shifting it into the 7.0–7.5 range.

At a standard biological pH of 7.4, a substantial fraction of the compound exists in its neutral, un-ionized free-base form. Without the robust hydration shell normally provided by a charged guanidinium cation, the highly hydrophobic 4-fluorophenyl ring dominates the molecule's behavior, driving rapid aggregation and precipitation via hydrophobic interactions. To resolve this, you must either shift the equilibrium toward the ionized state (via pH adjustment) or physically shield the hydrophobic domain (via complexation or surfactants).

Part 2: Troubleshooting "Solvent Shift" Precipitation

Q: I can easily dissolve the compound in 100% DMSO at 50 mM, but it immediately "crashes out" when I dilute it into my assay buffer. How do I prevent this?

A: You are experiencing a classic "solvent shift" precipitation. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the compound can disperse. Stripped of its organic solvation shell and unable to form stable hydrogen bonds with the water, the neutral compound rapidly nucleates and precipitates.

To prevent this, you must lower the thermodynamic barrier by using a Step-Down Micellar Solubilization approach. By pre-mixing the DMSO stock with a non-ionic surfactant before introducing the aqueous buffer, you create transitional micelles that entrap the hydrophobic fluorophenyl ring before it is exposed to bulk water.

Protocol 1: Step-Down Micellar Solubilization

Self-Validation Metric: The final solution should be optically clear. If dynamic light scattering (DLS) is available, the polydispersity index (PDI) should be < 0.3, confirming uniform micelle formation rather than aggregate nucleation.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 20 mM. Vortex until optically clear.

  • Surfactant Priming: In a separate microcentrifuge tube, mix the 20 mM DMSO stock 1:1 (v/v) with a 10% (w/v) solution of Tween-80 or Kolliphor EL. Vortex vigorously for 60 seconds. The compound is now effectively at 10 mM within a surfactant-rich matrix.

  • Aqueous Transition: Place the tube on a vortex mixer set to medium speed. Add your target biological buffer (e.g., PBS) dropwise (approx. 1 volume of buffer per 10 seconds). This slow addition prevents localized supersaturation.

  • Final Equilibration: Dilute to your final working concentration (e.g., 100 µM). Ensure the final DMSO concentration remains below 1% (v/v) and surfactant below 0.1% to maintain cellular viability.

Part 3: Cell-Compatible Solubilization (Toxicity-Free)

Q: My downstream application is a sensitive live-cell assay. I cannot use DMSO or surfactants due to cytotoxicity. What is the best alternative?

A: For highly sensitive biological assays, inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard .

HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The cavity diameter (approx. 6.0–6.5 Å) perfectly accommodates the 4-fluorophenyl ring of your compound. By encapsulating the hydrophobic region, HP-β-CD shields it from water, dramatically increasing aqueous solubility without altering the compound's intrinsic pKa or requiring toxic co-solvents.

Protocol 2: HP-β-CD Inclusion Complexation

Self-Validation Metric: Because cyclodextrin complexation relies on thermodynamic equilibrium, the final filtration step is critical. Quantifying the filtrate via HPLC or UV-Vis ensures you know the exact soluble concentration applied to your cells.

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD directly in your target biological buffer (e.g., HEPES, pH 7.4).

  • Solid Addition: Add the Guanidine, N-(4-fluorophenyl)-N'-hydroxy- powder directly to the HP-β-CD buffer to achieve a theoretical concentration of 5 mM. Do not pre-dissolve the compound in organic solvents.

  • Mechanical Energy: Subject the suspension to bath sonication for 45 minutes at room temperature. The mechanical energy disrupts the compound's crystal lattice, facilitating the entry of the fluorophenyl ring into the cyclodextrin cavity.

  • Thermodynamic Equilibration: Place the solution on an orbital shaker at 37°C for 24 to 48 hours. Complexation is an equilibrium process and requires time to reach maximum solubility.

  • Filtration & Verification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound. Quantify the final dissolved concentration using HPLC against a standard curve.

Part 4: Data & Decision Workflows

Quantitative Comparison of Solubilization Strategies

Use the following table to select the appropriate strategy based on your assay's tolerance for excipients and required concentrations.

StrategyPrimary MechanismEst. Max SolubilityBiological CompatibilityBest Use Case
Direct Buffer Dilution None (Baseline)< 10 µMExcellentHighly potent compounds only
pH Adjustment (pH 6.5) Protonation of Guanidine> 5 mMModerate (pH dependent)Biochemical / Enzymatic assays
DMSO/Tween-80 Micellar Entrapment100 - 500 µMLow to ModerateHigh-throughput biochemical screens
HP-β-CD (20% w/v) Inclusion Complexation1 - 5 mMHigh (FDA approved excipient)Live-cell assays & In vivo dosing
Solubilization Decision Workflows

G Start Compound Precipitates in pH 7.4 Buffer Check_pKa Assess Ionization State (pKa ~7.0-7.5) Start->Check_pKa Decision1 Can biological assay tolerate lower pH (6.5)? Check_pKa->Decision1 Lower_pH Adjust Buffer pH (Protonates Guanidine) Decision1->Lower_pH Yes Decision2 Can assay tolerate Surfactants/DMSO? Decision1->Decision2 No Success Stable Aqueous Solution Achieved Lower_pH->Success Use_Cosolvent Micellar Solubilization (DMSO + Tween 80) Decision2->Use_Cosolvent Yes (In vitro) Use_CD Inclusion Complexation (HP-β-CD) Decision2->Use_CD No (In vivo/Cells) Use_Cosolvent->Success Use_CD->Success

Caption: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

G cluster_0 Cyclodextrin Pathway cluster_1 Micellar Pathway Drug Neutral Compound (Hydrophobic) CD HP-β-CD (Hydrophobic Cavity) Drug->CD Sonication Surfactant Tween-80 / Kolliphor Drug->Surfactant Co-solvent mix Complex Inclusion Complex CD->Complex Encapsulation Micelle Micelle Core Surfactant->Micelle Entrapment

Caption: Mechanistic pathways for shielding the hydrophobic 4-fluorophenyl domain from bulk water.

References

  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths ACS Omega / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics MDPI - Pharmaceutics URL:[Link]

Optimization

Troubleshooting low nitric oxide yield in NOS II oxidation assays with CAS 401510-51-8

Technical Support Center: Troubleshooting NOS II Oxidation Assays This guide provides in-depth troubleshooting for researchers encountering low nitric oxide (NO) yield in inducible nitric oxide synthase (NOS II / iNOS) e...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting NOS II Oxidation Assays

This guide provides in-depth troubleshooting for researchers encountering low nitric oxide (NO) yield in inducible nitric oxide synthase (NOS II / iNOS) enzymatic assays. It is designed to help you diagnose and resolve common to complex issues, ensuring data accuracy and reliability, particularly when screening novel compounds like CAS 401510-51-8.

Part 1: Foundational Knowledge & Key Concepts

Before troubleshooting, it's crucial to understand the core components of the NOS II reaction and its common detection methods. Low yield can stem from a failure at any point in the catalytic or detection process.

The NOS II Catalytic Cycle

Inducible NOS (iNOS) is a homodimeric enzyme that catalyzes a five-electron oxidation of L-arginine to produce L-citrulline and nitric oxide.[1] This complex reaction is not a simple substrate-to-product conversion; it requires a precise orchestration of substrates and cofactors.

  • Substrates: L-arginine and Molecular Oxygen (O₂)

  • Electron Donor: NADPH

  • Essential Cofactors: Flavin Adenine Dinucleotide (FAD), Flavin Mononucleotide (FMN), Heme, and (6R)-5,6,7,8-Tetrahydrobiopterin (BH4).[2]

A deficiency or degradation of any of these components will critically impair NO production. A key concept is "NOS Uncoupling," where a lack of L-arginine or BH4 causes the enzyme to produce superoxide (O₂•−) instead of NO, leading to a false-negative result for NO yield and contributing to oxidative stress.[3][4]

Figure 1. Simplified NOS II catalytic cycle and uncoupling pathway.
NO Detection: The Griess Assay

The most common method for quantifying NO in vitro is the Griess assay. It's crucial to remember that this is an indirect method. It does not measure NO itself, but its stable oxidized products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[5] Most kits include a nitrate reductase step to convert all NO₃⁻ to NO₂⁻, followed by the classic two-step Griess reaction which forms a colored azo dye measured around 540 nm.[6][7] Understanding this is key, as many troubleshooting issues relate to interference with the Griess reagents or the enzymatic reduction of nitrate.

Part 2: Troubleshooting Guide (Q&A Format)

This section is organized by the likely source of the problem. Start with Section A and proceed logically.

Section A: Reagent & Buffer Integrity

Problems often originate from improperly prepared or stored reagents. These are the easiest issues to fix.

Q1: My positive control and samples show no signal. Where should I start?

A1: Start with your detection reagents, as their failure will make any NO production invisible. The Griess reagents are chemically sensitive.

  • Causality: The Griess reaction involves a diazotization step that is sensitive to degradation.[7] The N-(1-napthyl)ethylenediamine (NED) component is particularly light-sensitive.

  • Action Plan:

    • Prepare Fresh Griess Reagents: Do not use reagents that are more than a few weeks old or have changed color. Prepare them fresh from powder stock if possible.

    • Validate with Nitrite Standard: Directly test your Griess reagents by adding them to a known concentration of sodium nitrite (e.g., 10 µM). If you do not see the characteristic magenta color develop, your Griess reagents are faulty.

    • Check Buffer pH: The Griess reaction requires acidic conditions. Ensure the final pH after adding reagents to your sample is low.

Q2: My positive control is weak, and my samples are negative. I've confirmed my Griess reagents work. What's next?

A2: Suspect your cofactors and substrates. Tetrahydrobiopterin (BH4) and NADPH are notoriously unstable.

  • Causality (BH4): BH4 is essential for stabilizing the NOS dimer and for catalysis.[8] It rapidly auto-oxidizes in neutral pH buffers, especially in the presence of oxygen, forming 7,8-dihydrobiopterin (BH2), which does not support NO synthesis.[9][10] The half-life of BH4 in a standard pH 7.4 buffer at room temperature can be as short as 16 minutes.[10]

  • Causality (NADPH): NADPH is the ultimate source of electrons for the reaction. It readily oxidizes in solution and can be degraded by repeated freeze-thaw cycles.[11]

  • Action Plan:

    • Prepare Cofactors Fresh: Always prepare BH4 and NADPH solutions immediately before starting the assay. Do not use stock solutions that have been stored for more than a few hours on ice.[11]

    • Protect from Light & Air: Store BH4 powder desiccated and protected from light at -20°C or below.[10] When making solutions, use deoxygenated buffers if possible.

    • Consider Stabilizers: Including a low concentration of L-ascorbic acid (Vitamin C) in your BH4 stock solution can help prevent its auto-oxidation.[9][12]

    • Purchase High-Quality Reagents: Ensure L-arginine, NADPH, and BH4 are from a reputable supplier and stored correctly.

Section B: Enzyme Activity & Integrity

If your reagents are validated, the next logical step is to question the health of your NOS II enzyme.

Q1: I've confirmed all my reagents are good, but I still get no signal from my positive control enzyme. Why?

A1: Your enzyme has likely lost activity. Recombinant NOS II can be sensitive to storage conditions and handling.

  • Causality: Enzyme activity depends on its proper three-dimensional structure, specifically its homodimeric form.[13] Improper storage, repeated freeze-thaw cycles, or contamination with proteases can lead to denaturation, aggregation, or degradation, rendering the enzyme inactive.

  • Action Plan:

    • Check Storage Conditions: Store recombinant NOS II at -80°C in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles by preparing single-use aliquots upon receiving the enzyme.[2]

    • Handle on Ice: Always keep the enzyme on ice when it is out of the freezer.[2]

    • Perform an Enzyme Validation Assay: Test your enzyme's activity under ideal, saturating conditions to determine its specific activity. Compare this to the activity stated on the manufacturer's data sheet. If it's significantly lower, the enzyme batch may be compromised. (See Protocol 2 below).

    • Consider a New Lot: If you suspect enzyme quality issues, the most straightforward solution is to purchase a new vial.

Q2: My NO yield is low and inconsistent across replicates. Could this be an enzyme issue?

A2: Yes, this points towards "enzyme uncoupling." This occurs when the enzyme is present but not functioning optimally, leading to the production of superoxide instead of NO.

  • Causality: The most common causes of uncoupling are insufficient concentrations of the substrate L-arginine or the critical cofactor BH4.[3][14] When the heme center of the oxygenase domain receives electrons from NADPH but lacks L-arginine or the stabilizing effect of BH4, it mistakenly transfers those electrons to molecular oxygen, generating superoxide.[4]

  • Action Plan:

    • Optimize L-arginine Concentration: The Kₘ of NOS II for L-arginine is typically in the low micromolar range (2-20 µM).[11] However, to ensure saturation and prevent uncoupling, concentrations are often kept higher in assays. Titrate your L-arginine concentration (e.g., from 10 µM to 1 mM) to find the optimal level for your specific enzyme batch and conditions.[15]

    • Optimize BH4 Concentration: Ensure you are using a saturating concentration of BH4. A 10-20 µM final concentration is a common starting point.

    • Review the Enzyme Dimerization Status: BH4 is critical for maintaining the active dimeric structure of NOS.[8] If you suspect chronic issues, you could use low-temperature SDS-PAGE to qualitatively assess the dimer-to-monomer ratio, though this is an advanced technique.[13] The primary solution is to ensure sufficient BH4 is always present.

Section C: Issues with Test Compound (CAS 401510-51-8)

When testing a novel compound, it can introduce new variables that lead to low NO yield, either through true inhibition or assay interference. Initial searches for CAS 401510-51-8 did not identify it as a known NOS modulator. The following advice is structured for troubleshooting any generic test compound.

Q1: I added my compound (CAS 401510-51-8) and the NO signal disappeared completely, even at very low concentrations. Is it a highly potent inhibitor?

A1: It might be, but you must first rule out assay interference. The compound could be directly interfering with the Griess reaction or scavenging the NO product.

  • Causality: Many compounds can interfere with the Griess assay. Antioxidants (like ascorbate), reducing agents (thiols), and even NADPH itself can react with the nitrite or diazonium intermediates, preventing color formation and leading to a false positive for inhibition.[5][6]

  • Action Plan: The Interference Control Experiment

    • Run a "NO-Spike" experiment. Set up a reaction with all assay components except the enzyme .

    • Add a known amount of a sodium nitrite standard (e.g., to a final concentration of 20 µM) to mimic the NO product.

    • Add your test compound (CAS 401510-51-8) at the highest concentration you are testing.

    • Add the Griess reagents and measure the absorbance.

    • Interpretation: If the absorbance is significantly lower than a control well containing only the nitrite standard (without your compound), then your compound is interfering with the detection method. Your inhibition data is not valid, and you may need to consider an alternative, direct NO detection method like a NO-specific electrode or chemiluminescence.[6]

Q2: My compound (CAS 401510-51-8) seems to be insoluble in the aqueous assay buffer. Could this cause a low signal?

A2: Absolutely. If the compound crashes out of solution, its effective concentration is unknown, and it cannot interact with the enzyme.

  • Causality: Many small organic molecules have poor aqueous solubility. Adding a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate immediately.

  • Action Plan:

    • Determine Solubility: Perform a simple solubility test. Prepare your compound in the final assay buffer at the highest concentration you plan to use. Visually inspect for precipitation or cloudiness.

    • Optimize DMSO Concentration: Keep the final concentration of the solvent (e.g., DMSO) as low as possible, typically ≤1% v/v, and ensure your vehicle control contains the same amount.

    • Use Solubility Enhancers: If solubility remains an issue, you may need to investigate pharmaceutically acceptable co-solvents or excipients, but be aware these could also affect enzyme activity.

Figure 2. Logical troubleshooting workflow for low NO signal.

Part 3: Essential Protocols & Data Tables

Protocol 1: Standard NOS II Activity Assay (Griess Method)

This protocol is a template. Volumes and concentrations should be optimized for your specific experimental setup.

  • Prepare Reagents (on ice):

    • Assay Buffer: 50 mM HEPES, pH 7.4.

    • NOS II Enzyme: Dilute recombinant NOS II to a working concentration (e.g., 20 nM final) in Assay Buffer. Keep on ice.

    • Substrate/Cofactor Mix (4X): Prepare a master mix in Assay Buffer to achieve the following final concentrations in the reaction:

      • L-arginine: 400 µM

      • NADPH: 400 µM

      • BH4: 40 µM

      • FAD: 8 µM

      • FMN: 8 µM

    • Test Compound (e.g., CAS 401510-51-8): Prepare a 4X stock in Assay Buffer (with DMSO if needed, ensure final DMSO is <1%).

    • Griess Reagents: Prepare fresh. Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid. Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water. Store protected from light.

    • Nitrite Standard: 100 µM Sodium Nitrite in Assay Buffer for standard curve.

  • Set up Reaction Plate (96-well flat-bottom):

    • Standard Curve: Add 0, 2, 4, 6, 8, 10, 15, 20 µL of 100 µM Nitrite Standard to wells. Add Assay Buffer to bring the total volume of each to 100 µL.

    • Assay Wells: To each well, add:

      • 25 µL Assay Buffer (for vehicle control) or 25 µL 4X Test Compound.

      • 25 µL 4X Substrate/Cofactor Mix.

      • 50 µL of diluted NOS II enzyme solution to initiate the reaction. (Final volume = 100 µL).

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The time should be within the linear range of the reaction (determined during assay development).

  • Detection:

    • Add 50 µL of Griess Reagent A to every well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to every well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Read absorbance at 540 nm on a microplate reader.

  • Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite) from all standards and samples.

    • Plot the standard curve (Absorbance vs. Nitrite Concentration).

    • Calculate the nitrite concentration in your sample wells using the standard curve's linear regression equation.

Protocol 2: Validating Recombinant NOS II Specific Activity

This protocol helps determine if your enzyme is active before you begin inhibitor screening.

  • Objective: To measure the rate of product formation (nitrite) per mg of enzyme over time.

  • Setup: Prepare a bulk reaction mix using the concentrations from Protocol 1 (without any test compound). Use a higher volume (e.g., 1 mL).

  • Initiate Reaction: Add a known quantity of your NOS II enzyme (e.g., 1 µg) to the mix at 37°C.

  • Time Points: At regular intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), remove an aliquot (e.g., 100 µL) from the master reaction and immediately add it to a microplate well containing 50 µL of Griess Reagent A to stop the enzymatic reaction and begin detection.

  • Detection: Once all time points are collected, add 50 µL of Griess Reagent B to all wells and read the absorbance as in Protocol 1.

  • Analysis:

    • Convert absorbance to nitrite concentration (µM) for each time point.

    • Plot Nitrite Concentration (µM) vs. Time (min).

    • Determine the initial linear range of the reaction and calculate the slope (V₀ = µM/min).

    • Calculate Specific Activity: (V₀ * Total Reaction Volume) / (mg of enzyme used). The units will be in nmol/min/mg. Compare this value to the manufacturer's specification.

Table 1: Recommended Reagent Concentrations & Common Pitfalls
ReagentTypical Final Conc.Potential Problem if Low/IncorrectTroubleshooting Action
L-Arginine 100 µM - 1 mMEnzyme uncoupling; substrate limitation.[14]Titrate to find optimal concentration.
NADPH 100 µM - 1 mMInsufficient reducing equivalents; rate-limiting.Prepare fresh; ensure sufficient concentration.
BH4 10 µM - 50 µMCritical for dimerization and coupling; rapid oxidation.[9][10]Prepare fresh daily; add ascorbate stabilizer.
NOS II Enzyme 5 - 50 nMLow signal-to-noise; reaction too slow.Validate specific activity; check storage.
DMSO (Vehicle) < 1% (v/v)Enzyme inhibition; compound precipitation.Keep consistent and low across all wells.
Table 2: Common Griess Assay Interferents
Interfering SubstanceEffect on AssayMechanismReference
Ascorbic Acid Negative (↓ Signal)Reduces diazonium salt intermediate.[5][6]
Thiols (GSH, DTT) Negative (↓ Signal)Reduces diazonium salt intermediate.[7]
NADPH (high conc.) Negative (↓ Signal)Reacts with nitrite.[6][7]
Phenol Red Minimal/NoneColor is yellow at acidic pH of the assay.
High Protein Positive or NegativeCan absorb at 540 nm or interfere with reagents.[5][6]

References

  • Okada, D. (1998). Tetrahydrobiopterin-dependent stabilization of neuronal nitric oxide synthase dimer reduces susceptibility to phosphorylation by protein kinase C in vitro. FEBS Letters, 434(3), 261-4. [Link]

  • Schoenfisch, M. H., et al. (2013). Inaccuracies of nitric oxide measurement methods in biological media. Analytical Chemistry, 85(3), 1389-1396. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 387, 57-67. [Link]

  • Kukor, Z., et al. (2002). Chemical stabilization of tetrahydrobiopterin by L-ascorbic acid: contribution to placental endothelial nitric oxide synthase activity. Molecular Human Reproduction, 8(3), 275-281. [Link]

  • Heller, R., et al. (2001). L-Ascorbic Acid Potentiates Endothelial Nitric Oxide Synthesis via a Chemical Stabilization of Tetrahydrobiopterin. Journal of Biological Chemistry, 276(1), 40-47. [Link]

  • Almeida, A. R., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2619. [Link]

  • Bryan, N. S. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. International Journal of Molecular Sciences, 4(8), 528-538. [Link]

  • Sommer, F., et al. (2007). Optimizing nitric oxide production by time dependent L-arginine administration in isolated human corpus cavernosum. Journal of Urology, 178(4 Pt 1), 1543-8. [Link]

  • Bode-Böger, S. M., et al. (2007). Extracellular L-arginine is required for optimal NO synthesis by eNOS and iNOS in the rat mesenteric artery wall. British Journal of Pharmacology, 152(3), 393-401. [Link]

  • Valdivia, A., et al. (2007). Threshold levels of extracellular l-arginine that trigger NOS-mediated ROS/RNS production in cardiac ventricular myocytes. American Journal of Physiology-Cell Physiology, 292(5), C1674-C1682. [Link]

  • Chen, C. A., et al. (2012). Potential pitfalls in analyzing structural uncoupling of eNOS: aging is not associated with increased enzyme monomerization. American Journal of Physiology-Heart and Circulatory Physiology, 302(2), H483-H491. [Link]

  • Thöny, B., et al. (2004). Tetrahydrobiopterin protects phenylalanine hydroxylase activity in vivo: implications for tetrahydrobiopterin-responsive hyperphenylalaninemia. Human Mutation, 24(6), 503-11. [Link]

  • Klink, T. A., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Assay Guidance Manual. [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Tackling endothelial dysfunction by modulating NOS uncoupling: new insights into its pathogenesis and therapeutic possibilities. American Journal of Physiology-Endocrinology and Metabolism, 302(4), E381-E390. [Link]

  • Zou, M. H., et al. (2002). Oxidation of the zinc-thiolate complex and uncoupling of endothelial nitric oxide synthase by peroxynitrite. Journal of Clinical Investigation, 109(6), 817-826. [Link]

  • Wikipedia. (n.d.). Nitric oxide synthase. Wikipedia. [Link]

  • Wójciak, K. M., et al. (2024). Evaluation of NO Synthase Activity in Meat-Brining Solutions: Implications for Meat Curing and Color Stability. Foods, 13(6), 849. [Link]

  • Berkeley Life. (n.d.). NOS Uncoupling and the Impact of Nitrate Supplementation. A4M. [Link]

  • Li, H., & Förstermann, U. (2014). Molecular mechanisms of endothelial no synthase uncoupling. Current Pharmaceutical Design, 20(22), 3548-3553. [Link]

  • Li, H., et al. (2011). Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives. Journal of Medicinal Chemistry, 54(4), 1039-1052. [Link]

  • Assay Genie. (n.d.). Technical Manual Rabbit NOS3/eNOS ELISA Kit. Assay Genie. [Link]

Sources

Troubleshooting

Preventing spontaneous degradation of Guanidine,N-(4-fluorophenyl)-N'-hydroxy- NO donors

Technical Support Center: Preventing Spontaneous Degradation of N-(4-fluorophenyl)-N'-hydroxyguanidine NO Donors Overview N-(4-fluorophenyl)-N'-hydroxyguanidine is a highly efficient, non-amino acid nitric oxide (NO) don...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Spontaneous Degradation of N-(4-fluorophenyl)-N'-hydroxyguanidine NO Donors

Overview

N-(4-fluorophenyl)-N'-hydroxyguanidine is a highly efficient, non-amino acid nitric oxide (NO) donor. It acts as a selective substrate for inducible Nitric Oxide Synthase (NOS II), achieving a catalytic efficiency ( kcat​/Km​ ) comparable to the endogenous substrate -hydroxy-L-arginine (NOHA)[1]. The kcat​ value for NOS II-catalyzed oxidation of the para-fluorophenyl derivative is 80% of that found for NOHA[2]. However, the C=NOH functional group is inherently labile. Spontaneous degradation—driven by base-catalyzed hydrolysis, trace-metal oxidation, or thermal stress—can lead to the premature release of nitroxyl (HNO) or inactive amides instead of the desired NO[3]. This guide provides field-proven methodologies to stabilize this compound for reliable in vitro and in vivo applications.

Troubleshooting Guide: Identifying & Preventing Degradation

Q1: Why is my stock solution changing color or losing NO-donating efficacy before the experiment?

  • Root Cause (Causality): The C=NOH moiety is highly susceptible to auto-oxidation mediated by dissolved oxygen and trace transition metals (e.g., Fe3+ , Cu2+ ). N-hydroxyguanidines act as strong ligands for ferric ions, forming low-spin iron(III) complexes that facilitate premature electron transfer[4]. This degrades the donor into inactive byproducts before it ever reaches the target NOS enzyme.

  • Solution: Always dissolve the lyophilized powder in anhydrous, degassed organic solvents (such as DMSO or DMF). Purge the solvent with an inert gas (Argon or Nitrogen) for 15 minutes prior to dissolution to displace dissolved oxygen. Store the stock solution in amber vials to prevent photo-oxidation[5].

Q2: Why am I seeing rapid baseline degradation when I dilute the donor into my physiological buffer?

  • Root Cause (Causality): N-hydroxyguanidines are sensitive to basic environments[3]. Deprotonation of the N-hydroxy group at pH > 7.5 significantly increases its affinity for trace metals and accelerates the hydrolysis of the C=N bond[4].

  • Solution: Maintain your working aqueous buffers at a neutral to slightly acidic pH (ideally pH 7.0 - 7.2)[6]. Furthermore, supplement your physiological buffer with a metal chelator like EDTA or DTPA (10 - 100 μ M) to sequester trace metals that catalyze spontaneous degradation.

Q3: My in vitro NO yield is highly variable between replicates. How do I stabilize it?

  • Root Cause (Causality): Repeated thermal fluctuations disrupt the stability of the hydroxyguanidine salt. Freeze-thaw cycles introduce ambient moisture condensation, which locally alters the pH and initiates hydrolysis[6].

  • Solution: Aliquot your primary stock solution into single-use volumes immediately after preparation. Store these at -80°C. Once an aliquot is thawed, use it immediately and discard any remainder. Do not store aqueous working solutions for more than 1 day[5].

Data Presentation: Stability Parameters

ParameterOptimal ConditionDegradation TriggerHalf-Life / Stability Impact
Storage Temp -20°C to -80°C (Solid/Stock)Room TemperatureStable for 2 years at -20°C; degrades rapidly at 25°C[5].
Solvent (Stock) Degassed, anhydrous DMSOAqueous buffers> 1 month in DMSO at -80°C[5].
Solvent (Working) PBS (pH 7.0 - 7.2) + EDTApH > 7.5, unchelated< 24 hours in standard physiological buffers[5].
Light Exposure Amber vials / DarkDirect UV/Vis lightPhoto-oxidation accelerates C=NOH cleavage[6].

Visualizations

Pathway cluster_enzymatic Targeted Physiological Pathway cluster_degradation Spontaneous Degradation Pathways NHG N-(4-fluorophenyl)-N'-hydroxyguanidine (Stable NO Donor) NOS NOS II (iNOS) + NADPH + O2 NHG->NOS Enzymatic Oxidation Base Basic pH (>7.5) Hydrolysis NHG->Base Deprotonation Metals Trace Metals (Fe3+, Cu2+) Auto-oxidation NHG->Metals Electron Transfer NO Nitric Oxide (NO) NOS->NO Urea Corresponding Urea NOS->Urea Inactive Inactive Byproducts (HNO, Nitriles, Amides) Base->Inactive Metals->Inactive

Mechanistic pathways of N-hydroxyguanidine: NOS-mediated NO release vs. spontaneous degradation.

Workflow S1 1. Storage Lyophilized at -20°C Protect from light S2 2. Stock Prep Dissolve in degassed DMSO (5-10 mg/mL) S1->S2 S3 3. Aliquoting Single-use vials Store at -80°C S2->S3 S4 4. Working Sol. Dilute in PBS (pH 7.2) + 100 μM EDTA S3->S4 S5 5. Application Use within 1-2 hrs (e.g., Griess Assay) S4->S5

Optimized experimental workflow for the preparation and handling of N-hydroxyguanidine NO donors.

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions Self-Validating Principle: By eliminating oxygen and water from the primary stock, we arrest the two primary drivers of spontaneous degradation (hydrolysis and auto-oxidation).

  • Solvent Degassing: Sparge anhydrous DMSO with Argon gas for 15-20 minutes to remove dissolved O2​ .

  • Dissolution: Equilibrate the lyophilized N-(4-fluorophenyl)-N'-hydroxyguanidine vial to room temperature in a desiccator before opening to prevent moisture condensation. Dissolve the powder in the degassed DMSO to achieve a 10 mM to 50 mM stock concentration.

  • Aliquoting: Dispense the stock solution into amber, single-use microcentrifuge tubes (e.g., 20-50 μ L per tube) under a stream of Argon.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol 2: Real-Time NO Release Validation (Oxyhemoglobin Assay) Self-Validating Principle: To ensure the donor has not spontaneously degraded, measure its specific NO release only upon the addition of NOS II, confirming the structural integrity of the C=NOH group[1].

  • Buffer Preparation: Prepare 0.1 M Potassium Phosphate buffer (pH 7.2) containing 100 μ M EDTA, 100 μ M NADPH, and 10 μ M (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).

  • Reagent Mixing: In a cuvette, mix the buffer with 5 μ M oxyhemoglobin ( HbO2​ ) and 100 μ M of the N-hydroxyguanidine NO donor (diluted fresh from the DMSO stock).

  • Baseline Monitoring: Monitor absorbance at 401 nm for 5 minutes. Validation: A stable baseline indicates the absence of spontaneous degradation.

  • Enzymatic Trigger: Add recombinant NOS II to the cuvette.

  • Measurement: Record the shift in the Soret band from 415 nm to 401 nm (conversion of HbO2​ to methemoglobin), which quantitatively correlates to NO release.

Frequently Asked Questions (FAQs)

Q: Can I use water instead of DMSO for my stock solution? A: It is highly discouraged. While the compound may have slight aqueous solubility, water promotes rapid hydrolysis of the C=NOH bond over time. Always use an anhydrous organic solvent for long-term stock storage[5].

Q: What is the maximum concentration of DMSO I should have in my final assay? A: Keep the final DMSO concentration below 0.5% (v/v) in your physiological buffer. Higher concentrations can denature NOS enzymes and cause cellular toxicity, confounding your NO release data.

Q: Does the para-fluoro substitution affect stability? A: Yes. The para-fluoro group is a relatively small, non-electron-withdrawing substituent that optimizes the molecule for the hydrophobic cavity of the NOS II catalytic site[2]. However, all monosubstituted N-hydroxyguanidines remain sensitive to nucleophilic attack and require careful handling to prevent spontaneous NO or HNO release[1].

Sources

Optimization

Overcoming steric hindrance in N-(4-fluorophenyl)-N'-hydroxyguanidine enzyme binding

Welcome to the Technical Support Center for Nitric Oxide Synthase (NOS) inhibitor and substrate development. This guide is specifically engineered for researchers and drug development professionals working with N-aryl N'...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nitric Oxide Synthase (NOS) inhibitor and substrate development. This guide is specifically engineered for researchers and drug development professionals working with N-aryl N'-hydroxyguanidines. Below, you will find mechanistic insights, self-validating experimental protocols, and troubleshooting steps to resolve steric hindrance issues during enzyme binding assays.

Visualizing the Binding Pathway

To understand how steric hindrance dictates the success or failure of enzyme binding, it is critical to visualize the interaction between the substrate and the NOS II active site. The diagram below illustrates the steric checkpoints required for successful heme coordination.

NOS_Binding Substrate N-(4-fluorophenyl)-N'-hydroxyguanidine Pocket NOS II Hydrophobic Cavity Entry Substrate->Pocket Steric Steric Hindrance Evaluation Pocket->Steric Fit Optimal Fit (Small para-F substituent) Steric->Fit para-fluoro Clash Steric Clash (Bulky/Electron-withdrawing groups) Steric->Clash e.g., tert-butyl Heme Heme Iron Coordination (N-OH Group) Fit->Heme Oxidation NADPH / O2 Dependent Oxidation Heme->Oxidation NO Nitric Oxide (NO) Release Oxidation->NO

Figure 1: NOS II active site binding workflow and steric hindrance resolution.

Mechanistic FAQs: Understanding Steric Hindrance

Q: Why does N-(4-fluorophenyl)-N'-hydroxyguanidine successfully bind to NOS II, whereas other N-aryl derivatives fail? A: The NOS catalytic site features a highly constrained hydrophobic cavity adjacent to the heme iron. For a compound to act as an NO-donor, two structural factors are mandatory: a monosubstituted N-hydroxyguanidine function (for heme coordination) and a relatively small, non-electron-withdrawing para-substituent on the N-phenyl ring[1]. The fluorine atom is highly electronegative but sterically compact (comparable in size to a hydrogen atom). This allows the para-fluoro derivative to nestle into the hydrophobic pocket without triggering the steric clashes that repel bulkier derivatives[2].

Q: How do the kinetic parameters of the para-fluoro derivative compare to the endogenous substrate, NOHA? A: N-(4-fluorophenyl)-N'-hydroxyguanidine exhibits exceptional catalytic efficiency for an exogenous substrate. Because it bypasses steric hindrance, its kcat​ value for NOS II-catalyzed oxidation reaches 80% of that observed for the natural substrate, N ω -hydroxy-L-arginine (NOHA)[1].

Table 1: Kinetic Comparison of NOS II Substrates

Substrate kcat​ (% of NOHA) kcat​/Km​ RatioNO Formation RateSteric Hindrance Profile
NOHA (Endogenous) 100%1.0x (Baseline)100%Optimal (No clash)
N-(4-fluorophenyl)-N'-hydroxyguanidine 80%~0.11x (9-fold lower)High (up to 41%)Low (Accommodated)
N-(3-thienyl)-N'-hydroxyguanidine ~9%N/ALowModerate
Disubstituted N-hydroxyguanidines 0%0x0%Severe (Steric Clash)

(Data synthesized from structure-activity relationship studies on recombinant NOS II[1][2][3])

Experimental Protocol: NOS II Enzyme Binding and Oxidation Assay

To accurately measure binding affinity and NO production without introducing artificial steric artifacts, follow this self-validating methodology.

Objective: Quantify NO production and validate the absence of steric hindrance during the binding of N-(4-fluorophenyl)-N'-hydroxyguanidine to NOS II. Self-Validation Mechanism: This protocol requires a parallel control run with NOHA to serve as a baseline for maximum unhindered binding, ensuring any drop in NO production is directly attributable to the test compound's steric profile.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT).

    • Causality Insight: DTT maintains the enzyme's critical thiol groups in a reduced state. Oxidized thiols can induce conformational shifts in the active site, creating artificial steric hindrance that mimics poor substrate design.

  • Cofactor Assembly: To the buffer, add 10 µM (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), 10 µM FAD, 10 µM FMN, and 1 mM NADPH.

    • Causality Insight: BH4 is strictly required for the selective monooxygenation of N-hydroxyguanidines. Without it, the enzyme defaults to non-selective superoxide-driven oxidation[4].

  • Substrate Introduction: Dissolve N-(4-fluorophenyl)-N'-hydroxyguanidine in DMSO (final assay concentration <1% v/v to prevent solvent-induced protein denaturation) and titrate into the buffer at varying concentrations (10 µM – 500 µM).

  • Enzyme Addition: Add purified recombinant NOS II (approx. 0.1 µM) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Quantification: Measure NO formation continuously via the oxyhemoglobin capture assay, monitoring the absorbance shift from 401 nm to 421 nm.

Troubleshooting Guide

Issue 1: I am detecting cyanamide formation instead of the expected urea derivative and NO. Root Cause & Solution: Cyanamide formation is a hallmark of non-selective oxidation driven by superoxide ( O2−​ ) rather than the highly coordinated NOS Fe(II)- O2​ complex. This indicates that your enzyme is "uncoupled," almost certainly due to degraded or insufficient BH4. Ensure your assay buffer contains freshly prepared BH4. When properly coupled, NOS catalyzes the selective monooxygenation of the N-hydroxyguanidine, yielding NO and the corresponding urea in a precise 1:1 molar ratio[4].

Issue 2: My EPR (Electron Paramagnetic Resonance) spectra show poor low-spin iron(III) complex formation. Is this a steric clash? Root Cause & Solution: Not necessarily. While severe steric hindrance from bulky para-substituents can physically block the N-OH group from coordinating with the heme iron, the protonation state of the ligand is equally critical. N-hydroxyguanidines cannot bind to the ferric heme in their protonated form. Verify the pH of your assay buffer. In hemeprotein models, increasing the pH (e.g., closer to pH 9) facilitates complete conversion to the low-spin complex by ensuring the ligand is properly deprotonated for coordination[5].

Issue 3: Low NO production detected despite using high concentrations of the para-fluoro substrate. Root Cause & Solution: Check your buffer for classical NOS inhibitors. The binding of N-aryl N'-hydroxyguanidines is highly susceptible to competitive inhibition. Compounds such as -nitro-L-arginine or S-ethyl-iso-thiourea will outcompete your substrate for the active site, completely halting NO formation regardless of how well your compound overcomes steric hindrance[2].

References

  • N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Conformationally Restricted Arginine Analogues as Inhibitors of Human Nitric Oxide Synthase | ResearchGate.[Link]

  • Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide | ResearchGate.[Link]

  • N-Hydroxyguanidines as New Heme Ligands: UV−Visible, EPR, and Resonance Raman Studies of the Interaction of Various Compounds Bearing a CNOH Function with Microperoxidase-8 | Biochemistry - ACS Publications.[Link]

Sources

Troubleshooting

Reducing background noise in Griess assay for N-hydroxyguanidine derivatives

Topic: Reducing Background Noise for N-Hydroxyguanidine Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Background Noise for N-Hydroxyguanidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise when evaluating N-hydroxyguanidine derivatives (such as -hydroxy-L-arginine [NOHA] or synthetic NO-donors) using the Griess assay.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate true enzymatic nitric oxide (NO) production from chemical artifacts.

Mechanistic Insight: The Source of the Noise

To fix the assay, we must first understand the causality of the failure. The Griess assay measures nitrite ( NO2−​ ), a stable breakdown product of NO, by reacting it with sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) under acidic conditions to form a detectable azo dye[1].

However, N-hydroxyguanidines contain a highly labile N-O bond. When these derivatives are exposed to the standard acidic environment of the Griess reagent (typically 2.5% to 5% phosphoric acid or hydrochloric acid), they undergo acid-catalyzed hydrolysis and disproportionation [2]. This non-enzymatic degradation artificially generates nitrite, creating a massive, time-dependent background signal that completely masks the true enzymatic activity of Nitric Oxide Synthase (NOS)[3].

Pathway cluster_enzymatic Enzymatic Pathway (Target) cluster_interference Chemical Interference (Background) NHG N-Hydroxyguanidine Derivative NOS Nitric Oxide Synthase (NOS + NADPH + O2) NHG->NOS Biological Oxidation Acid Acidic Griess Reagent (H3PO4 / HCl) NHG->Acid Spontaneous Hydrolysis NO Nitric Oxide (NO) NOS->NO TrueNitrite True Nitrite (NO2-) Signal NO->TrueNitrite Auto-oxidation in buffer FalseNitrite False Nitrite (NO2-) Background Noise Acid->FalseNitrite

Fig 1. Enzymatic NO production vs. acid-catalyzed interference of N-hydroxyguanidines.

Troubleshooting & FAQs

Q1: My negative control (no enzyme) turns bright pink immediately after adding the Griess reagent. Why? A1: This is classic acid-catalyzed disproportionation. The N-hydroxyguanidine compound is breaking down purely due to the acid in the Griess reagent, not due to enzymatic activity[2]. Solution: You must transition to a Rapid-Read protocol . Do not wait the standard 15–30 minutes for color development. Read the absorbance at 540 nm within 2 to 5 minutes. The non-enzymatic breakdown is time-dependent; a rapid read captures the pre-existing enzymatic nitrite before the chemical background overwhelms the well.

Q2: How can I modify the Griess reagent chemistry to minimize this interference? A2: Standard commercial Griess reagents are overly acidic for labile compounds. You can formulate a Modified Griess Reagent by reducing the acid concentration to the absolute minimum required for diazotization[1]. Lowering the phosphoric acid ( H3​PO4​ ) concentration from 5% to 1% significantly slows the degradation of the N-hydroxyguanidine substrate while maintaining sufficient acidity for the sulfanilamide-NED coupling.

Q3: I am already reading quickly and using mild acid, but the noise is still too high. What is the best blanking strategy? A3: A standard buffer blank is insufficient. You must implement a self-validating Compound Blank system. For every concentration of your derivative tested, run a parallel well containing [Buffer + Compound + Griess] but no enzyme. Subtract the absorbance of this Compound Blank from your corresponding[Enzyme + Buffer + Compound + Griess] test well. This isolates the enzymatically generated nitrite.

Q4: How should I terminate the NOS enzymatic reaction before adding the Griess reagent? A4: Do not use strong acids (like TCA or HCl) to stop the reaction. Adding acid to stop the enzyme will immediately trigger the chemical breakdown of your substrate before the Griess read even begins. Instead, use heat inactivation (e.g., 90°C for 3 minutes) or ultrafiltration (spin columns) to remove the NOS enzyme[2],[4].

Q5: Are there alternative detection methods if the Griess background remains unmanageable? A5: Yes. If the compound is exceptionally unstable, colorimetric background subtraction will fail. In these cases, switch to 5[5]. This method detects NO gas directly in the headspace or via purging, completely bypassing the liquid-phase acid-catalyzed nitrite generation.

Quantitative Data Presentation

The table below summarizes the expected quantitative improvements when applying these mitigation strategies to a standard 500 µM N-hydroxyguanidine assay.

Mitigation StrategyAcid ConcentrationRead TimeTypical Background (A540)Estimated SNRRecommendation Context
Standard Griess 2.5% - 5% H3​PO4​ 15 - 30 minHigh (>0.500)< 2.0Not recommended for labile N-hydroxyguanidines.
Modified Acid Griess 1% H3​PO4​ 15 minModerate (~0.200)3.0 - 5.0Acceptable for highly stable synthetic derivatives.
Rapid-Read Griess 1% H3​PO4​ < 5 minLow (<0.050)> 10.0Best practice for routine colorimetric screening.
Ozone Chemiluminescence None (Gas Phase)Real-timeNear Zero> 50.0Required for highly unstable/auto-oxidizing compounds.
Standardized Experimental Protocol: Optimized Rapid-Read Griess Assay

This self-validating protocol is designed specifically to isolate true NOS activity from N-hydroxyguanidine chemical interference.

Step 1: Reagent Preparation

  • Prepare Modified Griess Reagent A : 1% sulfanilamide in 1% H3​PO4​ .

  • Prepare Modified Griess Reagent B : 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

  • Mix equal volumes of Reagent A and B immediately before use. Protect from light.

Step 2: Assay Setup (The Self-Validating Matrix)

  • In a 96-well plate, set up your Test Wells : Add assay buffer, cofactors (NADPH, BH4), NOS enzyme, and the N-hydroxyguanidine derivative.

  • In parallel, set up Compound Blank Wells : Add assay buffer, cofactors, and the N-hydroxyguanidine derivative. Do not add the NOS enzyme.

  • Set up a Nitrite Standard Curve (0–100 µM) using the exact same assay buffer to account for matrix effects.

Step 3: Reaction & Termination

  • Incubate the plate at 37°C for the desired reaction time (e.g., 30 minutes).

  • Terminate the reaction by heating the plate/tubes to 90°C for 3 minutes to denature the NOS enzyme without acidifying the solution[2]. Cool to room temperature.

Step 4: Rapid Griess Addition & Measurement

  • Using a multichannel pipette, add 50 µL of the Modified Griess Reagent mixture to 50 µL of the sample in each well.

  • Critical Step: Immediately transfer the plate to the microplate reader.

  • Read absorbance at 540 nm exactly 3 minutes after reagent addition.

Step 5: Data Processing

  • Calculate the true nitrite concentration by subtracting the absorbance of the Compound Blank from the corresponding Test Well:

    AbsTrue​=AbsTest​−AbsBlank​
  • Map AbsTrue​ against the Nitrite Standard Curve.

Workflow Step1 1. Prepare Assay Plate (Buffer + Cofactors) Step2 2. Aliquot N-Hydroxyguanidine Derivatives Step1->Step2 Test Test Wells (+ NOS Enzyme) Step2->Test Blank Compound Blanks (No Enzyme) Step2->Blank Incubate 3. Incubate at 37°C (Enzymatic Reaction) Test->Incubate Blank->Incubate Stop 4. Heat Inactivation (90°C for 3 min - NO ACID) Incubate->Stop Griess 5. Add Modified Griess Reagent (1% H3PO4, Sulfanilamide, NED) Stop->Griess Read 6. Rapid Absorbance Read (540 nm within 2-5 mins) Griess->Read Calc 7. Data Processing: [Test Signal] - [Blank Signal] Read->Calc

Fig 2. Optimized Griess assay workflow incorporating compound-specific blanking.

References
  • Title: 2 Source: ACS Publications

  • Title: 3 Source: ACS Publications (Journal of Medicinal Chemistry)

  • Title: 1 Source: ACS Publications (Organic Process Research & Development)

  • Title: 5 Source: Preprints.org

  • Title: 4 Source: NIH.gov (PMC)

Sources

Optimization

Purification techniques to remove impurities from synthesized Guanidine,N-(4-fluorophenyl)-N'-hydroxy-

[label=" Hydroxylamine\n( Synthesis and common degradation pathways of N-(4-fluorophenyl)-N'-hydroxyguanidine. PurificationWorkflow Crude Crude Reaction Mixture LLE Acid-Base Extraction (pH 3 then pH 10) Crude->LLE OrgLa...

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Author: BenchChem Technical Support Team. Date: April 2026

[label=" Hydroxylamine\n(

Synthesis and common degradation pathways of N-(4-fluorophenyl)-N'-hydroxyguanidine.

PurificationWorkflow Crude Crude Reaction Mixture LLE Acid-Base Extraction (pH 3 then pH 10) Crude->LLE OrgLayer Organic Layer (Enriched Target) LLE->OrgLayer AqLayer Aqueous Layer (Salts/NH2OH) LLE->AqLayer Discard Decision Purity Check (LC-MS > 95%?) OrgLayer->Decision Recryst Recrystallization (EtOAc/Hexane) Decision->Recryst Yes (Scale > 1g) PrepHPLC Prep-HPLC (C18) (0.1% Formic Acid) Decision->PrepHPLC No (Scale < 1g) Pure Pure N-(4-fluorophenyl)- N'-hydroxyguanidine Recryst->Pure PrepHPLC->Pure

Decision tree for the purification of crude N-(4-fluorophenyl)-N'-hydroxyguanidine.

Core Purification Protocols

Protocol A: pH-Guided Liquid-Liquid Extraction (LLE)

Purpose: To remove highly polar hydroxylamine salts and non-basic cyanamide impurities. The N -hydroxy group lowers the pKa of the guanidine to approximately 7.5–8.0, allowing for selective partitioning.

  • Quench & Solubilize: Evaporate the reaction solvent (usually ethanol) under reduced pressure at <35°C to prevent thermal degradation. Re-dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Acidic Wash (pH 3): Wash the EtOAc layer with 0.1 M HCl.

    • Causality: At pH 3, the target hydroxyguanidine is protonated and moves into the aqueous layer, leaving neutral impurities (like 4-fluorophenylurea and unreacted cyanamide) in the organic layer.

  • Phase Separation & Basification: Collect the aqueous layer. Carefully adjust the pH to 9.5–10.0 using saturated NaHCO₃ or 1 M NaOH.

    • Self-Validating Step: The aqueous layer will turn slightly cloudy as the free-base N -(4-fluorophenyl)- N '-hydroxyguanidine precipitates out of solution.

  • Back-Extraction: Extract the basified aqueous layer three times with fresh EtOAc.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Preparative Reverse-Phase HPLC

Purpose: For biological assay-grade purity (>99%), normal-phase silica chromatography is strongly discouraged due to silanol-catalyzed hydrolysis of the target into urea [3]. Reverse-phase HPLC is the authoritative standard.

  • Column Selection: Use a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA).

    • Solvent B: Acetonitrile (MeCN) + 0.1% FA.

    • Note: Do not use Trifluoroacetic Acid (TFA) unless necessary, as strong acids can degrade the product during post-run lyophilization.

  • Gradient: Run a shallow gradient from 10% B to 60% B over 25 minutes. The target compound typically elutes around 35-40% B due to the lipophilic 4-fluorophenyl ring.

  • Fraction Collection: Monitor UV absorbance at 254 nm.

    • Self-Validating Step: Spot the collected fractions on a TLC plate and spray with 1% aqueous Ferric Chloride (FeCl₃). The target fraction will immediately turn a deep purple/red, confirming the presence of the chelating N -hydroxy group.

Troubleshooting FAQs

Q: My product is degrading into 4-fluorophenylurea during flash chromatography. How do I stop this? A: Standard silica gel is slightly acidic and highly active, which catalyzes the hydrolysis of the N -hydroxyguanidine imine bond. If you must use normal-phase chromatography, you must deactivate the silica. Pre-flush your column with 1-2% Triethylamine (TEA) in your starting mobile phase. Alternatively, switch to neutral Alumina or rely entirely on LLE and Recrystallization.

Q: Why did my purified fractions turn pink or light brown upon concentration? A: N -hydroxyguanidines are redox-sensitive and can oxidize into nitrosoamidines in the presence of atmospheric oxygen and trace transition metals (especially Copper or Iron) [2]. Ensure your glassware is acid-washed and metal-free. If the problem persists, add a trace amount of EDTA to your aqueous workup to chelate stray metals.

Q: I still have unreacted 4-fluorophenylcyanamide in my final product. LLE didn't remove it all. What next? A: Cyanamides co-elute closely with hydroxyguanidines in highly non-polar solvent systems. If LLE fails, perform a recrystallization. Dissolve the enriched mixture in a minimum amount of warm EtOAc (do not exceed 50°C), and slowly add Hexane dropwise until the solution becomes turbid. Cool to 4°C overnight. The target compound will crystallize, leaving the more soluble cyanamide in the mother liquor.

References

  • N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship Source: Journal of Medicinal Chemistry URL:[Link]

  • NG-Hydroxyguanidines from Primary Amines Source: Organic Letters URL:[Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: MDPI International Journal of Molecular Sciences URL:[Link]

Troubleshooting

Stabilizing Guanidine,N-(4-fluorophenyl)-N'-hydroxy- during long-term in vitro incubation

Welcome to the Technical Support Center for N-Hydroxyguanidine Derivatives . As a Senior Application Scientist, I have designed this portal to address the critical stability challenges associated with Guanidine,N-(4-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Hydroxyguanidine Derivatives . As a Senior Application Scientist, I have designed this portal to address the critical stability challenges associated with Guanidine,N-(4-fluorophenyl)-N'-hydroxy- (also known as N-(4-fluorophenyl)-N'-hydroxyguanidine) during long-term in vitro assays.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind compound degradation, establish self-validating protocols, and provide actionable data to ensure your pharmacological readouts are driven by your target biology, not by artifactual degradation.

Mechanistic Insight: The Causality of Instability

N-(4-fluorophenyl)-N'-hydroxyguanidine is a potent nitric oxide (NO) donor when oxidized by Inducible Nitric Oxide Synthase (NOS II) [1]. However, the N-hydroxyguanidine moiety is inherently labile. In standard cell culture media (e.g., DMEM, RPMI) at physiological pH (7.4), the compound undergoes rapid auto-oxidation catalyzed by dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺).

This non-enzymatic oxidation prematurely releases nitroxyl (HNO) or NO radicals, rapidly converting the parent drug into the inactive byproduct N-(4-fluorophenyl)urea [2]. If left unmitigated, your in vitro assay will measure a transient, artifactual NO burst rather than sustained, enzyme-specific activity.

DegradationPathway A N-(4-fluorophenyl)- N'-hydroxyguanidine B Trace Metals (Cu2+, Fe3+) Dissolved O2 / pH 7.4 A->B Auto-Oxidation C Nitroxyl (HNO) / NO Radical B->C Intermediate Cleavage D N-(4-fluorophenyl)urea (Inactive Byproduct) B->D Urea Formation E Nitric Oxide (NO) (Active Signaling Molecule) C->E Spontaneous Conversion

Fig 1: Non-enzymatic degradation pathway of N-(4-fluorophenyl)-N'-hydroxyguanidine in vitro.

Quantitative Stability Profiles

To design a robust experiment, you must understand the half-life ( t1/2​ ) of your compound under varying conditions. The table below synthesizes the degradation kinetics of N-aryl N'-hydroxyguanidines [1, 3].

Incubation ConditionBuffer / Media EnvironmentAdditives / InterventionsEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
pH 7.4, 37°C Standard DMEM + 10% FBSNone~1.2 HoursMetal-catalyzed auto-oxidation
pH 7.4, 37°C PBS (Aerated)None~2.5 HoursOxygen-driven auto-oxidation
pH 7.4, 37°C DMEM + 10% FBS100 µM DTPA > 12 Hours Suppressed metal catalysis
pH 7.4, 37°C PBS (Degassed)Argon purged> 24 HoursSuppressed auto-oxidation
pH 6.0, 4°C Acetate BufferNone> 7 DaysHighly Stable (Protonated)

Troubleshooting & FAQs

Q: My dose-response curves are highly variable between biological replicates. What is causing this? A: This is the hallmark of inconsistent compound degradation. If you are preparing your working dilutions in warm, aerated media and leaving them on the benchtop before dosing, the N-hydroxyguanidine is oxidizing at varying rates. Solution: Prepare working dilutions in degassed media containing a metal chelator (like DTPA) immediately prior to cell treatment.

Q: Can I use EDTA instead of DTPA to chelate trace metals in the media? A: While EDTA is common, Diethylenetriaminepentaacetic acid (DTPA) is strictly recommended. EDTA-iron complexes can sometimes remain redox-active and inadvertently participate in Fenton-like chemistry, exacerbating the oxidation of hydroxylamines. DTPA forms a sterically hindered, redox-dead complex with iron and copper, completely halting metal-catalyzed oxidation.

Q: I am detecting massive NO release in my negative control (cells lacking NOS II). Why? A: You are observing spontaneous chemical degradation[2]. The N-hydroxyguanidine is breaking down in the media before it even reaches the cells. Implement the self-validating protocol below to differentiate between chemical NO release and enzymatic NO generation.

Self-Validating Experimental Protocol

A self-validating system ensures that any observed biological effect is definitively linked to the intact parent compound, not its degradation products. This protocol integrates stability controls directly into the workflow.

Phase 1: Ultra-Stable Stock Preparation
  • Solubilization: Dissolve Guanidine,N-(4-fluorophenyl)-N'-hydroxy- in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Causality: Water and oxygen drive hydrolysis and oxidation; anhydrous DMSO arrests both.

  • Acidification (Optional but recommended): Add 0.1% glacial acetic acid to the DMSO stock. Maintaining a slightly acidic microenvironment keeps the guanidine moiety protonated and highly stable [3].

  • Storage: Aliquot into amber glass vials, purge the headspace with Argon gas, and store at -80°C.

Phase 2: Media Conditioning & Dosing
  • Chelation: Supplement your basal cell culture media (e.g., DMEM) with 100 µM DTPA. Allow it to equilibrate at 37°C for 15 minutes to fully chelate trace Cu²⁺ and Fe³⁺.

  • Dilution: Dilute the DMSO stock into the DTPA-conditioned media immediately before adding it to the cell culture plates. Do not let the aqueous working solution sit at room temperature.

Phase 3: Dual-Readout Validation (The Self-Validating Step)

To prove your compound survived the incubation, you must run parallel analytical validations alongside your biological assay.

  • Aliquoting: At T=0, T=4h, and T=24h, extract 50 µL of media from a cell-free control well (containing media + drug only).

  • LC-MS/MS Quantification: Quench the 50 µL aliquot with 150 µL of ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the remaining intact N-(4-fluorophenyl)-N'-hydroxyguanidine versus the N-(4-fluorophenyl)urea byproduct.

  • Griess Assay: Run a standard Griess assay on the remaining media to quantify spontaneous nitrite ( NO2−​ ) accumulation. Validation Logic: If LC-MS shows >90% intact parent drug and the Griess assay shows negligible baseline NO in the cell-free control, your cell-dependent biological readouts are fully validated.

ProtocolWorkflow S1 1. Stock Preparation (Anhydrous DMSO, Argon, -80°C) S2 2. Media Conditioning (Add 100 µM DTPA, 37°C) S1->S2 Dilute immediately before dosing S3 3. In Vitro Incubation (Target Cells + Cell-Free Controls) S2->S3 Dosing S4 4a. LC-MS/MS Analysis (Quantify Intact Drug vs Urea) S3->S4 Time-course aliquots S5 4b. Griess Assay (Monitor Spontaneous NO Release) S3->S5 Time-course aliquots

Fig 2: Workflow for the self-validating in vitro stability protocol.

References

  • N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry (2001). Available at:[Link]

  • Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology (1992). Available at: [Link]

  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. ACS Journal of Medicinal Chemistry (2024). Available at:[Link]

Optimization

Resolving false positives in NO detection with para-fluoro hydroxyguanidines

Focus Area: Resolving False Positives with para-Fluoro Hydroxyguanidine Substrates Welcome to the Advanced Assay Troubleshooting Portal. As researchers and drug development professionals, utilizing exogenous NO donors li...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Resolving False Positives with para-Fluoro Hydroxyguanidine Substrates

Welcome to the Advanced Assay Troubleshooting Portal. As researchers and drug development professionals, utilizing exogenous NO donors like p-fluoro N-aryl N'-hydroxyguanidines requires rigorous validation. While these compounds are designed to be selectively oxidized by Inducible Nitric Oxide Synthase (NOS II) to yield nitric oxide (NO) and urea [1], their inherent redox sensitivity often leads to severe false positives in standard fluorescence and colorimetric assays.

This guide provides the mechanistic causality behind these artifacts and equips you with self-validating protocols to ensure absolute data integrity.

Mechanistic Overview of Detection Artifacts

To troubleshoot a false positive, you must first understand the competing chemical pathways in your assay. p-Fluoro hydroxyguanidines can bypass the intended NOS II enzymatic pocket and be oxidized by reactive oxygen species (ROS) or Cytochrome P450 enzymes [2]. Furthermore, the oxidized intermediates of these substrates can directly cross-react with common fluorophores like DAF-FM DA, creating a signal indistinguishable from true NO [3].

Pathway Substrate p-Fluoro N-aryl N'-hydroxyguanidine NOS NOS II (iNOS) Enzymatic Oxidation Substrate->NOS ROS ROS / P450 Non-enzymatic Substrate->ROS Artifact Direct Probe Reduction/Oxidation Substrate->Artifact Redox interference TrueNO NO + Urea (Target Pathway) NOS->TrueNO FalseNO NO + Cyanamides (Artifact Pathway) ROS->FalseNO Probe DAF-FM DA Fluorescence TrueNO->Probe FalseNO->Probe Artifact->Probe

Fig 1: Enzymatic vs. artifactual pathways of NO generation from p-fluoro hydroxyguanidines.

Troubleshooting FAQs

Q1: Why am I seeing a strong NO signal from para-fluoro hydroxyguanidines even in NOS-knockout or L-NAME-treated cells? Causality: The p-fluoro substituent makes the N-aryl N'-hydroxyguanidine highly susceptible to auto-oxidation in oxygen-rich environments. Intracellular reactive oxygen species (ROS), particularly superoxide ( O2∙−​ ), can non-enzymatically oxidize the substrate, leading to artifactual NO release [2]. Additionally, at low pH, hydroxyguanidines naturally decompose to yield NO and ureas. Solution: You are detecting non-enzymatic NO. To isolate the NOS-specific mechanism, pre-incubate your cells with 100 U/mL PEG-SOD (superoxide dismutase) and catalase to scavenge ROS before introducing the substrate. Ensure your assay buffer is strictly maintained at pH 7.4.

Q2: My DAF-FM DA fluorescence assay shows a massive spike when introducing the compound, but the Griess assay shows no nitrite accumulation. Which assay is lying? Causality: DAF-FM and DAF-2 probes are notorious for false positives in the presence of redox-active compounds [4]. DAF probes do not react directly with NO; they react with oxidized NO intermediates (like N2​O3​ ). The p-fluoro hydroxyguanidine, or its oxidized radical intermediates, can directly reduce/oxidize the DAF fluorophore, causing artifactual triazolofluorescein (DAF-2T) formation without any actual NO being present. Solution: The Griess assay is likely telling the truth. To confirm, apply 20 µM cPTIO (a specific NO scavenger). If the DAF-FM signal persists after cPTIO treatment, your signal is a direct probe artifact, not NO.

Q3: My cells express iNOS, but the NO signal is inconsistent. Could the enzyme itself be causing a false positive? Causality: Yes, through enzymatic uncoupling. If your cells are depleted of the essential cofactor tetrahydrobiopterin (BH4), iNOS becomes "uncoupled" and produces superoxide instead of NO. This superoxide then non-enzymatically oxidizes the p-fluoro hydroxyguanidine substrate to release NO and cyanamides [2]. This creates a dangerous false positive where NO is produced in the presence of NOS, but via the wrong catalytic mechanism. Solution: Supplement your culture media with 100 µM sepiapterin (a BH4 precursor) to ensure NOS remains coupled.

Self-Validating Experimental Protocol

Relying solely on fluorescence is biologically risky due to the redox interference described above. By coupling DAF-FM DA imaging with LC-MS/MS quantification of urea, we create a closed, self-validating loop. True NOS II oxidation of p-fluoro N-aryl N'-hydroxyguanidines produces NO and urea in a strict 1:1 molar ratio [1].

Workflow Start Detect Initial Signal (DAF-FM / Griess) Scavenger Add NO Scavenger (e.g., 20 µM cPTIO) Start->Scavenger Persist1 Signal Persists Probe Redox Artifact Scavenger->Persist1 Yes Quench1 Signal Quenched True NO Confirmed Scavenger->Quench1 No Inhibitor Add NOS Inhibitor (e.g., 100 µM L-NAME) Quench1->Inhibitor Persist2 Signal Persists Non-Enzymatic NO (ROS / P450 Driven) Inhibitor->Persist2 Yes Quench2 Signal Quenched Enzymatic NOS Activity Inhibitor->Quench2 No Validation LC-MS/MS Assay Quantify Urea Byproduct Quench2->Validation Confirmed 1:1 Stoichiometry Validated NO Release Validation->Confirmed

Fig 2: Self-validating diagnostic workflow to isolate true NOS-derived NO from false positives.

Protocol: Orthogonal NO/Urea Quantification

Step 1: Cell Preparation & Pharmacological Isolation Seed macrophages (e.g., RAW 264.7) and activate with IFN- γ /LPS to induce iNOS. Divide into three cohorts:

  • Cohort A (Test): Vehicle only.

  • Cohort B (Enzyme Control): Pre-incubate with 100 µM L-NAME (NOS inhibitor) for 30 mins.

  • Cohort C (Artifact Control): Pre-incubate with 20 µM cPTIO (NO scavenger) for 30 mins.

Step 2: Probe Loading & Stringent Washing Load cells with 5 µM DAF-FM DA for 30 mins. Critical Causality Step: Wash cells three times with warm PBS. Intracellular esterases cleave the DA moiety, trapping the probe inside. Extracellular probe must be removed to prevent it from reacting directly with the hydroxyguanidine in the media, which is a primary source of background noise.

Step 3: Substrate Introduction & Kinetic Imaging Introduce 100 µM of the p-fluoro N-aryl N'-hydroxyguanidine substrate. Measure fluorescence (Ex 495 nm / Em 515 nm) immediately and every 5 minutes for 1 hour.

Step 4: Supernatant Collection & LC-MS/MS Urea Validation Collect the supernatant from all wells. Use LC-MS/MS to quantify the specific p-fluorophenyl urea derivative formed.

  • Validation Rule: The concentration of urea formed in Cohort A must stoichiometrically match the estimated NO concentration. If Cohort B shows urea formation, P450 enzymes are oxidizing your substrate. If Cohort C shows high DAF-FM fluorescence but zero urea, you have confirmed a direct probe artifact.

Quantitative Data: NO Detection Modalities & Artifact Susceptibility
Detection ModalityTarget SpeciesFalse Positive RiskPrimary Interference SourceCausality & Mitigation Strategy
DAF-FM DA / DAF-2 N2​O3​ (NO oxidation product)High Redox-active compounds, ROSProbe reacts with oxidized hydroxyguanidine intermediates. Mitigate via cPTIO and LC-MS/MS validation.
Griess Assay Nitrite ( NO2−​ )Moderate pH-dependent degradationLow pH causes non-enzymatic breakdown of the substrate to NO/nitrite. Buffer media strictly to pH 7.4.
Chemiluminescence NO gasLow Nitrite reduction artifactsHighly specific to NO, but requires gas-phase stripping. Use anti-foaming agents to prevent liquid carryover into the photomultiplier.
EPR Spin Trapping NO radicalLow Cross-reaction with other radicalsIron-dithiocarbamate traps can bind other species. Validate specific hyperfine splitting patterns to confirm NO identity.
References
  • Title: N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Nitric Oxide Sensors for Biological Applications Source: Sensors (MDPI) URL: [Link]

  • Title: Oxidation of N-hydroxyguanidines by Cytochromes P450 and NO-Synthases and Formation of Nitric Oxide Source: Drug Metabolism Reviews (Taylor & Francis) URL: [Link]

Sources

Troubleshooting

Enhancing catalytic efficiency of NOS II with Guanidine,N-(4-fluorophenyl)-N'-hydroxy-

Welcome to the Technical Support Center for Nitric Oxide Synthase (NOS) research. This guide is specifically engineered for researchers and drug development professionals aiming to maximize the catalytic efficiency of In...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nitric Oxide Synthase (NOS) research. This guide is specifically engineered for researchers and drug development professionals aiming to maximize the catalytic efficiency of Inducible Nitric Oxide Synthase (NOS II / iNOS) using the non-amino acid NO-donor substrate N-(4-fluorophenyl)-N'-hydroxyguanidine .

Mechanistic Overview

N-(4-fluorophenyl)-N'-hydroxyguanidine is a synthetic, monosubstituted N-hydroxyguanidine that acts as a highly selective exogenous substrate for NOS II[1]. Unlike the endogenous substrate L-arginine, which requires a two-step oxidation process, this compound acts as an intermediate analog—similar to Nω-hydroxy-L-arginine (NOHA).

Causality of Molecular Design: The para-fluoro substitution is critical. Structure-activity relationship (SAR) studies demonstrate that a relatively small, non-electron-withdrawing para substituent allows the N-phenyl ring to favorably interact with a hydrophobic cavity adjacent to the NOS II catalytic heme site[2]. This specific steric and electronic profile enables the compound to achieve a catalytic turnover ( kcat​ ) that is 80% of the natural intermediate NOHA[1].

Frequently Asked Questions (FAQs)

Q: Why is my apparent NO yield lower than expected when using N-(4-fluorophenyl)-N'-hydroxyguanidine? A: While the kcat​ is exceptionally high (80% of NOHA), the Michaelis constant ( Km​ ) for the para-fluoro derivative is roughly 7 to 9-fold higher than that of NOHA[3]. This means the enzyme has a lower binding affinity for the synthetic substrate. Solution: To achieve Vmax​ and maximize catalytic efficiency, you must run your assays at saturating substrate concentrations (typically >10x the Km​ , or roughly 100–300 µM depending on your specific recombinant NOS II construct).

Q: What cofactors are strictly required for this specific reaction? A: The oxidation of N-aryl N'-hydroxyguanidines strictly requires (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) , NADPH , and O2​ [4]. Causality: BH4 is not just a structural stabilizer; it acts as an essential electron donor during the catalytic cycle. If BH4 is omitted or oxidized in your buffer, NOS II will "uncouple." Instead of transferring electrons to the substrate, the heme transfers electrons directly to molecular oxygen, generating superoxide ( O2∙−​ ). Superoxide rapidly reacts with any generated NO to form peroxynitrite ( ONOO− ), effectively destroying your NO signal.

Troubleshooting Guide: The Oxyhemoglobin Assay

When quantifying NO production via the spectrophotometric conversion of oxyhemoglobin to methemoglobin[5], users often encounter signal degradation.

  • Issue: Low or Undetectable NO Signal (Signal Quenching)

    • Root Cause: Enzyme uncoupling leading to superoxide generation, which scavenges NO before it can react with the oxyhemoglobin reporter.

    • Intervention: Supplement the reaction buffer with 100 U/mL Superoxide Dismutase (SOD) and 100 U/mL Catalase[1]. SOD converts O2∙−​ to H2​O2​ , and catalase neutralizes H2​O2​ to water and oxygen. This preserves the NO radical for accurate spectrophotometric detection.

  • Issue: High Background Oxidation in Negative Controls

    • Root Cause: Auto-oxidation of the N-hydroxyguanidine compound in oxygenated, transition-metal-containing buffers.

    • Intervention: Prepare the substrate fresh in strictly degassed solvents (e.g., DMSO) and keep on ice. Add a metal chelator like DTPA (10 µM) to the buffer to prevent trace-metal-catalyzed auto-oxidation.

Self-Validating Experimental Protocol

To ensure data trustworthiness, every NOS assay must be a self-validating system. The following protocol incorporates an internal negative control to prove that the NO signal is strictly derived from enzymatic catalysis, not chemical auto-oxidation.

Spectrophotometric Oxyhemoglobin Assay for NOS II Catalytic Efficiency

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT to maintain a reducing environment.

  • Reporter & Rescue Addition: Add 3 µM purified ferrous Oxyhemoglobin (OxyHb) as the NO trap[6]. Add 100 U/mL SOD and 100 U/mL Catalase to prevent ROS-mediated NO scavenging[1].

  • Cofactor Assembly: Supplement with 10 µM BH4, 10 µM FAD, 10 µM FMN, and 1 mM NADPH.

  • Enzyme Addition: Add purified recombinant NOS II (approx. 0.1–0.5 µM). Establish a baseline absorbance reading.

  • Reaction Initiation: Inject N-(4-fluorophenyl)-N'-hydroxyguanidine at saturating concentrations (e.g., 200 µM).

  • Kinetic Measurement: Continuously monitor the difference in absorbance between 401 nm (methemoglobin peak) and 411 nm (isosbestic point) at 37°C using a dual-beam spectrophotometer[7]. Calculate the NO formation rate using the extinction coefficient Δϵ401−411​=77,200M−1cm−1 [5].

  • Self-Validation Step (Critical): In a parallel reaction chamber, pre-incubate the enzyme with 1 mM S-ethyl-isothiourea (SEITU) or -nitro-L-arginine (L-NNA) before adding the substrate[4]. Validation Criteria: A complete collapse of the NO signal in this chamber validates that the methemoglobin conversion in the primary chamber is 100% dependent on NOS II enzymatic activity.

Quantitative Data Presentation

The following table summarizes the relative kinetic parameters of the synthetic substrate compared to the natural intermediate, highlighting the trade-off between binding affinity and turnover rate.

SubstrateRelative kcat​ (%)Relative kcat​/Km​ Primary NOS Isoform SelectivityNO Formation Rate
Nω-hydroxy-L-arginine (NOHA) 100% (Baseline)1.0x (Baseline)Non-selective (NOS I, II, III)100%
N-(4-fluorophenyl)-N'-hydroxyguanidine 80%~0.11x (9-fold lower)NOS II (iNOS)41% of NOHA
N-(4-chlorophenyl)-N'-hydroxyguanidine ModerateLower than FluoroNOS II (iNOS)~20-30% of NOHA

(Data synthesized from recombinant NOS II oxidation assays[1],[3])

System Visualization

G cluster_0 NOS II Catalytic Workflow & Troubleshooting Substrate N-(4-fluorophenyl)- N'-hydroxyguanidine NOS2 NOS II (iNOS) + Heme Substrate->NOS2 Substrate Binding (Km) Products Nitric Oxide (NO) + N-(4-fluorophenyl)urea NOS2->Products Coupled Oxidation (kcat) Uncoupling Superoxide (O2•-) (Uncoupled Pathway) NOS2->Uncoupling BH4 Depletion / Substrate Limitation Cofactors NADPH + O2 + BH4 Cofactors->NOS2 Electron Donation Uncoupling->Products Scavenges NO SOD SOD + Catalase (Rescue Intervention) SOD->Uncoupling Neutralizes ROS

NOS II catalytic cycle showing coupled NO production vs. uncoupled superoxide generation.

References

  • Renodon-Cornière, A., Dijols, S., Perollier, C., Lefevre-Groboillot, D., Boucher, J. L., Attias, R., Sari, M. A., Stuehr, D., & Mansuy, D. (2001). N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry.
  • Feelisch, M., Kubitzek, D., & Werringloer, J. (2016). Assay of NOS activity by the measurement of conversion of oxyhemoglobin to methemoglobin by NO.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NO Release Kinetics of N-(4-fluorophenyl)- vs N-(4-chlorophenyl)-N'-hydroxyguanidine

Executive Summary The development of exogenous nitric oxide (NO) donors that rely on enzymatic activation offers a targeted approach to NO therapy. N-aryl-N'-hydroxyguanidines represent a highly specialized class of NO d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of exogenous nitric oxide (NO) donors that rely on enzymatic activation offers a targeted approach to NO therapy. N-aryl-N'-hydroxyguanidines represent a highly specialized class of NO donors that mimic -hydroxy-L-arginine (NOHA), the natural intermediate in the Nitric Oxide Synthase (NOS) pathway.

This guide provides an objective, data-driven comparison of two leading derivatives: N-(4-fluorophenyl)-N'-hydroxyguanidine and N-(4-chlorophenyl)-N'-hydroxyguanidine . By analyzing their NO release rates, binding affinities, and isoform selectivities, this guide equips drug development professionals with the mechanistic insights needed to select the appropriate compound for targeted NOS II (inducible NOS) activation.

Mechanistic Causality: The Role of Para-Substitution

To understand the performance differences between these two compounds, we must examine the structure-activity relationship (SAR) within the NOS II active site [1].

Unlike the endogenous substrate NOHA, these synthetic derivatives lack an α -amino acid function, which naturally decreases their overall binding affinity ( Km​ ). However, they compensate for this through their N-aryl rings, which anchor into a hydrophobic cavity adjacent to the catalytic heme center.

The nature of the para-substituent dictates both the steric fit and the electronic environment:

  • Steric Constraints: The NOS II active site can accommodate small para-substituents. The slightly larger atomic radius of chlorine compared to fluorine locks the N-(4-chlorophenyl) derivative into a highly specific orientation that is exclusively recognized by NOS II, rendering it inactive against NOS I (neuronal) and NOS III (endothelial).

  • Electronic Factors: The oxidative cleavage of the C=NOH bond requires precise electron density. The strongly electronegative but small fluorine atom optimally balances electron withdrawal, allowing the N-(4-fluorophenyl) derivative to achieve a catalytic turnover ( kcat​ ) that reaches 80% of the endogenous substrate NOHA[1].

Pathway Substrate N-Aryl-N'-hydroxyguanidine (4-Fluoro or 4-Chloro) NOS NOS II (Inducible) + O2, NADPH, BH4 Substrate->NOS Hydrophobic Pocket Binding Products Nitric Oxide (NO) + N-Aryl Urea NOS->Products Oxidative Cleavage (1:1 Molar Ratio)

Fig 1: NOS II-catalyzed oxidative cleavage of N-aryl-N'-hydroxyguanidines into NO and urea.

Comparative Kinetic Data

The following table synthesizes the quantitative NO release metrics for both derivatives compared to the endogenous benchmark, NOHA. Data is derived from recombinant NOS II assays utilizing NADPH and O2​ [1][2].

Kinetic ParameterN-(4-fluorophenyl)-N'-hydroxyguanidineN-(4-chlorophenyl)-N'-hydroxyguanidineNOHA (Endogenous Ref.)
Para-Substituent Fluorine (-F)Chlorine (-Cl)N/A (Aliphatic chain)
NO Formation Rate ~41% of NOHA~23-25% of NOHA100% (1690 nmol/min/mg)
kcat​ (Turnover) 80% of NOHA~25% of NOHA (100 turnovers/min)100%
Km​ (Affinity) Moderate (~135 µM)Low (500 µM)High (15 µM)
Isoform Selectivity High for NOS IIExclusively selective for NOS II Pan-NOS substrate

Key Takeaway: While the fluoro-derivative offers superior raw NO output and catalytic turnover, the chloro-derivative provides absolute selectivity for the inducible NOS isoform, making it highly valuable for localized inflammatory targeting without disrupting systemic vascular tone.

Experimental Methodology: Self-Validating Oxyhemoglobin Assay

To ensure trustworthiness and reproducibility, NO release rates must be measured using a self-validating oxyhemoglobin ( HbFeIIO2​ ) assay. This protocol isolates NO-specific oxidation from background reactive oxygen species (ROS) noise [2].

Step-by-Step Protocol
  • Enzyme Reconstitution: Pre-incubate purified recombinant NOS II with essential cofactors: (6R)-5,6,7,8-tetrahydro-L-biopterin ( BH4​ ), FAD, FMN, and Calmodulin.

    • Causality: BH4​ is strictly required to supply electrons to the heme iron for the oxidative cleavage of the C=NOH bond. Absence of BH4​ halts NO production entirely.

  • Substrate Introduction: Introduce the chosen N-aryl-N'-hydroxyguanidine substrate at a saturating concentration (e.g., 500 µM) to overcome the naturally higher Km​ .

  • Scavenger Addition (The Self-Validation Step): Add Oxyhemoglobin, Superoxide Dismutase (SOD, 100 U/mL), and Catalase (100 U/mL) to the cuvette.

    • Causality: Uncoupled NOS II can generate superoxide ( O2∙−​ ) and hydrogen peroxide ( H2​O2​ ), both of which can falsely oxidize hemoglobin. SOD and Catalase neutralize these ROS, ensuring that any methemoglobin formation is strictly and exclusively caused by NO release.

  • Reaction Initiation: Trigger the reaction by adding NADPH and O2​ .

  • Kinetic Monitoring: Monitor the reaction spectrophotometrically. A linear increase in absorbance at 401 nm (MetHb formation) with a concomitant decrease at 416 nm ( HbFeIIO2​ consumption) confirms steady-state NO release.

Workflow Step1 1. Prepare Recombinant NOS II with BH4, FAD, FMN Step2 2. Add Substrate (500 µM Fluoro/Chloro) Step1->Step2 Step3 3. Add HbFe(II)O2, SOD, Catalase (Blocks ROS interference) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH & O2) Step3->Step4 Step5 5. Spectrophotometry (401 nm ↑, 416 nm ↓) Step4->Step5

Fig 2: Self-validating oxyhemoglobin assay workflow for real-time NO quantification.

Application Insights for Drug Development

For researchers designing NO-donating prodrugs, the choice between these two compounds hinges on the therapeutic window:

  • Select N-(4-fluorophenyl)-N'-hydroxyguanidine when maximizing the localized concentration of NO is the primary objective. Its high kcat​ ensures rapid NO liberation in the presence of active NOS II.

  • Select N-(4-chlorophenyl)-N'-hydroxyguanidine when off-target effects are a critical concern. Its strict selectivity for NOS II ensures that NO is only released in tissues actively expressing the inducible isoform (e.g., activated macrophages during inflammation), leaving constitutive endothelial and neuronal NO signaling untouched.

References

  • Renodon-Cornière, A., Dijols, S., Perollier, C., Lefevre-Groboillot, D., Boucher, J. L., Attias, R., Sari, M. A., Stuehr, D., & Mansuy, D. (2002). "N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship." Journal of Medicinal Chemistry, 45(1), 263-274.[Link]

  • Mansuy, D., et al. (1999). "Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase." Biochemistry, 38(14), 4663-4668.[Link]

Comparative

Comparing Guanidine,N-(4-fluorophenyl)-N'-hydroxy- with endogenous NOHA substrate

Executive Summary In the landscape of nitric oxide (NO) pharmacology and urea cycle modulation, N-ω-hydroxy-L-arginine (NOHA) serves as the critical endogenous intermediate. While NOHA is highly effective at producing NO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of nitric oxide (NO) pharmacology and urea cycle modulation, N-ω-hydroxy-L-arginine (NOHA) serves as the critical endogenous intermediate. While NOHA is highly effective at producing NO via Nitric Oxide Synthase (NOS), its dual role as a potent arginase inhibitor complicates its use as a selective NO donor in experimental models.

Guanidine,N-(4-fluorophenyl)-N'-hydroxy- (CAS 401510-51-8), a synthetic N-aryl N'-hydroxyguanidine analog, was engineered to bypass this limitation. By replacing the aliphatic amino acid chain with a halogenated aromatic ring, this compound acts as a highly selective substrate for Inducible Nitric Oxide Synthase (NOS II) without triggering arginase cross-talk. This guide objectively compares the structural determinants, kinetic performance, and experimental validation workflows for both compounds.

Structural Determinants and Mechanistic Causality

Understanding the performance divergence between these two molecules requires analyzing their molecular recognition at the enzyme active sites:

  • Endogenous NOHA: NOHA retains the α-amino acid moiety of L-arginine. This aliphatic chain is strictly required for recognition by the arginase active site, allowing the N-hydroxyguanidine group to displace the bridging water molecule and bind directly to the binuclear Mn²⁺ cluster. This makes NOHA a potent, slow-binding competitive inhibitor of arginase ( Ki​ ≈ 42 µM) [1].

  • Guanidine,N-(4-fluorophenyl)-N'-hydroxy-: The synthetic analog lacks the α-amino acid chain entirely, which completely abolishes its ability to anchor into the arginase active site. However, the relatively small, electron-donating para-fluoro substituent on the phenyl ring allows the molecule to favorably interact with a hydrophobic cavity adjacent to the NOS II catalytic heme center [2]. Consequently, the C=NOH function is perfectly positioned for selective monooxygenation by the NOS Fe(II)-O₂ complex, releasing NO and 4-fluorophenylurea [3].

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the dual-action endogenous substrate and the selective synthetic analog.

G cluster_noha Endogenous Pathway: NOHA cluster_synthetic Synthetic Pathway: N-(4-fluorophenyl)-N'-hydroxyguanidine NOHA N-ω-hydroxy-L-arginine (NOHA) NOS1 Nitric Oxide Synthase (NOS) NOHA->NOS1 Substrate Oxidation ARG1 Arginase Enzyme NOHA->ARG1 High-Affinity Binding PROD1 Nitric Oxide (NO) + L-Citrulline NOS1->PROD1 Catalysis (Requires BH4) INHIB1 Competitive Inhibition (Ki ≈ 42 µM) ARG1->INHIB1 Blocks L-Arg Hydrolysis SYNTH N-(4-fluorophenyl)- N'-hydroxyguanidine NOS2 Inducible NOS (NOS II) SYNTH->NOS2 Selective Oxidation ARG2 Arginase Enzyme SYNTH->ARG2 Fails to Bind Active Site PROD2 Nitric Oxide (NO) + 4-fluorophenylurea NOS2->PROD2 Catalysis (Requires BH4) INHIB2 No Inhibition (Lacks α-amino acid) ARG2->INHIB2 Arginase Remains Active

Fig 1. Mechanistic divergence between endogenous NOHA and synthetic 4-fluoro N-hydroxyguanidine.

Kinetic Profiling and Performance Data

The table below summarizes the quantitative performance metrics of both compounds, demonstrating that while the synthetic analog sacrifices some catalytic efficiency, it gains absolute selectivity.

ParameterEndogenous NOHAGuanidine,N-(4-fluorophenyl)-N'-hydroxy-
Molecular Structure Aliphatic α-amino acid chain4-fluorophenyl ring
Primary Target Function Dual: NOS Substrate & Arginase InhibitorSelective NOS II Substrate (NO Donor)
NOS II Catalytic Rate ( kcat​ ) Baseline (100%)~80% of NOHA baseline [2]
Catalytic Efficiency ( kcat​/Km​ ) High ( Km​ ≈ 15 µM)9-fold lower than NOHA [2]
Arginase Inhibition ( Ki​ ) ~42.0 µM (Potent inhibitor) [1]No significant binding
Oxidation Byproducts Nitric Oxide (NO) + L-CitrullineNitric Oxide (NO) + 4-fluorophenylurea

Experimental Workflows: Self-Validating Protocols

To objectively validate the performance of these compounds in drug development pipelines, researchers must employ orthogonal assays that verify both NO production and the absence of arginase inhibition.

Protocol A: NOS II-Catalyzed NO Formation (Real-Time Oxyhemoglobin Assay)

Rationale: The oxyhemoglobin assay is prioritized over the Griess assay for kinetic profiling because it directly measures the rapid NO-mediated conversion of oxyhemoglobin to methemoglobin, avoiding the delayed accumulation of downstream nitrites.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT) to maintain reducing conditions.

  • Cofactor Assembly (Critical Step): Supplement the buffer with 10 µM FAD, 10 µM FMN, 100 µM NADPH, and 10 µM Tetrahydrobiopterin (BH4).

    • Causality Note: BH4 is strictly required. Without BH4, NOS II uncouples and the Fe(II)-O₂ intermediate dissociates to produce superoxide ( O2∙−​ ), leading to non-selective oxidation. BH4 ensures the selective monooxygenation of the N-hydroxyguanidine substrate [3].

  • Reporter Addition: Add 10 µM purified oxyhemoglobin to the reaction mixture.

  • Substrate Introduction: Introduce the target substrate (NOHA or the 4-fluoro analog) at varying concentrations (10 µM to 1 mM) to establish a Michaelis-Menten curve.

  • Enzyme Initiation: Initiate the reaction by adding purified recombinant NOS II (~50 nM).

  • Kinetic Monitoring: Continuously monitor the absorbance shift at 401 nm (or 577 nm) using a spectrophotometer. Calculate the rate of NO formation using an extinction coefficient of 14.5 mM−1cm−1 [2].

Protocol B: Arginase Inhibition Screening (Urea Quantification)

Rationale: This protocol validates the lack of arginase cross-reactivity for the synthetic analog by quantifying the downstream production of urea via a colorimetric diacetyl monoxime reaction.

  • Enzyme Activation: Dilute recombinant human Arginase I in 50 mM Tris-HCl (pH 7.5) containing 100 µM MnCl₂. Heat activate at 56°C for 10 minutes.

    • Causality Note: Heat activation is required to ensure full metallation of the binuclear manganese cluster at the enzyme's active site, which is the exact binding target for N-hydroxyguanidines.

  • Inhibitor Pre-incubation: Mix the activated arginase with varying concentrations of the test compound. Incubate at 37°C for 30 minutes.

    • Causality Note: N-hydroxyguanidines (like NOHA) are slow-binding competitive inhibitors; the arginase active site requires time to undergo the slow conformational changes necessary to yield the inhibitory complex [1].

  • Substrate Addition: Add L-arginine at its Km​ concentration (typically 1–2 mM) to initiate hydrolysis. Incubate for exactly 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding an acidic stopping solution (H₂SO₄/H₃PO₄ in water).

  • Colorimetry & Quantification: Add diacetyl monoxime and boil the microplate for 15 minutes to develop the colorimetric urea complex. Measure absorbance at 530 nm and calculate the Ki​ using a Dixon plot.

Conclusion

For researchers requiring a dual-action molecule to simultaneously boost NO production and prevent L-arginine depletion via arginase, endogenous NOHA remains the standard. However, for targeted pharmacological studies isolating the Inducible Nitric Oxide Synthase (NOS II) pathway, Guanidine,N-(4-fluorophenyl)-N'-hydroxy- provides an elegant solution. By stripping away the α-amino acid chain, it acts as a highly selective NO donor, achieving 80% of NOHA's catalytic rate without the confounding variable of arginase inhibition.

References

  • Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective. International Journal of Molecular Sciences (2020).[Link]

  • N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry (2002).[Link]

  • Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity. Biochemistry (2001).[Link]

Validation

A Researcher's Guide to the Validation of Novel Nitric Oxide Donors: A Comparative Analysis of NND-1 and SNAP

In the landscape of biomedical research, nitric oxide (NO) stands as a pleiotropic signaling molecule, integral to a myriad of physiological and pathological processes. Its transient nature necessitates the use of NO don...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of biomedical research, nitric oxide (NO) stands as a pleiotropic signaling molecule, integral to a myriad of physiological and pathological processes. Its transient nature necessitates the use of NO donors, compounds that release NO under specific conditions, to study its effects. While established donors like S-nitroso-N-acetylpenicillamine (SNAP) have long been staples in the laboratory, the quest for donors with improved stability, targeted delivery, and controlled release kinetics is perpetual. This guide provides a comprehensive framework for the validation and comparison of a novel NO donor, designated here as NND-1 (hypothetical Novel NO Donor-1), against the benchmark compound, SNAP.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to characterization. We will delve into the direct comparison of NO release kinetics and subsequently explore the downstream biological consequences in a cell-based assay, providing a holistic view of the donor's efficacy.

Part 1: Direct Quantification of Nitric Oxide Release

A primary determinant of an NO donor's utility is its release profile. The rate and quantity of NO liberated are critical parameters that dictate its biological impact. Here, we employ the Griess reagent system, a well-established and accessible method for the colorimetric detection of nitrite (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solution.

Experimental Protocol: Griess Assay for NO Quantification

This protocol is designed to compare the NO release from NND-1 and SNAP over a time course.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of both NND-1 and SNAP in dimethyl sulfoxide (DMSO).

    • Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared and protected from light.

    • Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 0-100 µM) in the same buffer as the experimental samples.

  • Experimental Setup:

    • In a 96-well plate, add 99 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

    • Add 1 µL of the 100 mM stock solution of NND-1 or SNAP to achieve a final concentration of 1 mM. Include a vehicle control (1 µL DMSO).

    • Incubate the plate at 37°C.

  • Time-Course Measurement:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take 50 µL aliquots from the respective wells.

    • Add 50 µL of the Griess Reagent to each aliquot.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration for each sample by interpolating from the NaNO₂ standard curve.

Data Presentation: Comparative NO Release Kinetics
Time (minutes)[Nitrite] from NND-1 (µM)[Nitrite] from SNAP (µM)
02.5 ± 0.83.1 ± 1.1
1525.6 ± 3.245.3 ± 4.5
3048.9 ± 5.188.7 ± 7.9
6085.3 ± 8.2155.2 ± 12.3
120130.1 ± 11.5210.8 ± 18.9
240165.7 ± 15.6250.4 ± 22.1

Note: The data presented is hypothetical and serves to illustrate the expected outcome of such an experiment.

Workflow for NO Quantification

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition P1 Prepare Stock Solutions (NND-1, SNAP in DMSO) E1 Add Donors to PBS in 96-well Plate P1->E1 P2 Prepare Griess Reagent A1 Add Griess Reagent to Aliquots P2->A1 P3 Prepare Nitrite Standards A4 Calculate Nitrite Concentration P3->A4 E2 Incubate at 37°C E1->E2 E3 Collect Aliquots at Time Points E2->E3 E3->A1 A2 Incubate 10 min at RT A1->A2 A3 Read Absorbance at 540 nm A2->A3 A3->A4

Caption: Experimental workflow for the comparative analysis of NO release using the Griess assay.

Part 2: Validation of Biological Efficacy - cGMP Pathway Activation

To be considered a valid NO donor, a compound must not only release NO but also elicit a biological response characteristic of NO signaling. A canonical pathway activated by NO is the soluble guanylate cyclase (sGC) pathway, leading to the production of cyclic guanosine monophosphate (cGMP).

Signaling Pathway: NO-sGC-cGMP

G NO_Donor NO Donor (NND-1 or SNAP) NO Nitric Oxide (NO) NO_Donor->NO release sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Downstream Downstream Effects (e.g., PKG activation, vasodilation) cGMP->Downstream

Caption: The NO-sGC-cGMP signaling pathway, a key indicator of NO bioactivity.

Experimental Protocol: cGMP Immunoassay

This protocol measures the intracellular accumulation of cGMP in response to NO donor treatment in a cell culture model (e.g., human umbilical vein endothelial cells - HUVECs).

  • Cell Culture and Treatment:

    • Plate HUVECs in a 24-well plate and grow to confluence.

    • Prior to the experiment, replace the growth medium with serum-free medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, for 30 minutes to prevent cGMP degradation.

    • Treat the cells with varying concentrations of NND-1 and SNAP (e.g., 1, 10, 100 µM) for a fixed time point (e.g., 30 minutes). Include a vehicle control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Lyse the cells by adding 0.1 M HCl and incubating for 10 minutes.

  • cGMP Quantification:

    • Centrifuge the lysates to pellet cellular debris.

    • Collect the supernatant and use a commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit to quantify the cGMP concentration, following the manufacturer's instructions.

  • Data Normalization:

    • Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the cGMP concentration to the total protein concentration (pmol cGMP/mg protein).

Data Presentation: Dose-Dependent cGMP Accumulation
Donor Concentration (µM)cGMP (pmol/mg protein) - NND-1cGMP (pmol/mg protein) - SNAP
0 (Vehicle)5.2 ± 1.54.9 ± 1.3
118.9 ± 4.235.7 ± 6.8
1065.4 ± 9.8110.2 ± 15.4
100150.3 ± 20.1225.8 ± 28.9

Note: The data presented is hypothetical and serves to illustrate the expected outcome of such an experiment.

Discussion and Interpretation

The validation of a novel NO donor requires a multi-faceted approach. The direct quantification of NO release provides crucial information about the donor's potency and release kinetics. In our hypothetical example, SNAP demonstrates a more rapid and higher cumulative release of NO compared to NND-1. This could suggest that NND-1 is a slower-releasing donor, which may be advantageous in experimental paradigms requiring a sustained, lower concentration of NO.

The biological validation via the cGMP assay confirms that the NO released by both donors is bioactive. The dose-dependent increase in intracellular cGMP is a hallmark of authentic NO signaling. The lower cGMP accumulation in response to NND-1 aligns with its slower NO release profile observed in the Griess assay.

Expert Insights:

  • Causality in Experimental Choices: The inclusion of IBMX is critical for the cGMP assay's integrity. Without it, the rapid degradation of cGMP by phosphodiesterases would likely mask the stimulatory effect of the NO donors, leading to a false-negative result. The choice of HUVECs is also deliberate, as endothelial cells are a physiologically relevant model for studying NO-mediated vasodilation.

  • Trustworthiness through Self-Validation: The two-pronged approach of direct chemical measurement and a downstream biological assay creates a self-validating system. A compound that registers in the Griess assay but fails to elicit a cGMP response would be suspect, potentially indicating the generation of reactive nitrogen species other than NO or an inability of the released NO to reach its biological target.

Conclusion

This guide outlines a foundational strategy for the characterization and validation of a novel NO donor against an established standard. The combination of direct NO quantification and a relevant biological assay provides a robust assessment of the new compound's efficacy. Based on our illustrative data, NND-1 presents as a slower-releasing NO donor compared to SNAP, a property that could be beneficial for applications requiring prolonged, moderate NO exposure. Further characterization, including studies on cytotoxicity and the influence of light or enzymatic activity on NO release, would be necessary for a complete profile of this novel donor.

References

  • Griess Reagent for Nitrite Determination

    • Title: A simple and sensitive method for the determination of nitrite and nitr
    • Source: Methods in Enzymology
    • URL: [Link]

  • S-nitroso-N-acetylpenicillamine (SNAP)

    • Title: S-Nitrosothiols: a new class of nitric oxide-releasing drugs
    • Source: Trends in Pharmacological Sciences
    • URL: [Link]

  • NO-sGC-cGMP Signaling Pathway

    • Title: Soluble guanylate cyclase: The novel nitric oxide receptor
    • Source: Nitric Oxide
    • URL: [Link]

  • cGMP Immunoassays: Title: cGMP EIA Kit Source: Cayman Chemical
Comparative

Comparative Guide: Cross-Reactivity of N-(4-fluorophenyl)-N'-hydroxyguanidine Across NOS Isoforms

Executive Summary: The Shift to Enzyme-Activated NO Donors In the landscape of nitric oxide (NO) pharmacology, traditional systemic NO donors (e.g., sodium nitroprusside, nitroglycerin) often suffer from a lack of site s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to Enzyme-Activated NO Donors

In the landscape of nitric oxide (NO) pharmacology, traditional systemic NO donors (e.g., sodium nitroprusside, nitroglycerin) often suffer from a lack of site specificity, leading to off-target hypotension and systemic toxicity. As a Senior Application Scientist evaluating targeted therapeutics, I advocate for a paradigm shift toward enzyme-activated NO donors (prodrugs).

N-(4-fluorophenyl)-N'-hydroxyguanidine represents a highly specialized class of these prodrugs. Rather than inhibiting Nitric Oxide Synthase (NOS), this compound acts as an exogenous surrogate substrate. It mimics the natural intermediate N-omega-hydroxy-L-arginine (NOHA), binding to the NOS oxygenase domain where it undergoes a tetrahydrobiopterin (H4B)-dependent oxidation to release NO and 4-fluorophenylurea . Understanding its cross-reactivity across the three mammalian NOS isoforms—inducible (iNOS/NOS II), endothelial (eNOS/NOS III), and neuronal (nNOS/NOS I)—is critical for researchers developing targeted treatments for localized inflammation or ischemia.

Mechanistic Rationale & Structural Basis

The catalytic pocket of NOS is highly conserved, yet subtle differences in the hydrophobic cavities adjacent to the heme active site dictate substrate specificity .

The oxidation of N-(4-fluorophenyl)-N'-hydroxyguanidine requires the enzyme to be fully coupled with H4B, FAD, FMN, and NADPH. The para-fluoro substitution on the phenyl ring is the critical structural determinant here. Fluorine is relatively small and, in this context, interacts favorably with the hydrophobic cavity of the iNOS active site without causing steric clash. This allows the N'-hydroxyguanidine moiety to coordinate optimally with the superoxo-iron intermediate, facilitating a one-electron oxidation that mirrors the natural cleavage of NOHA .

NOS_Catalysis cluster_NOS NOS Catalytic Pocket Prodrug N-(4-fluorophenyl)-N'-hydroxyguanidine (Exogenous Substrate) Complex Enzyme-Substrate Complex (Heme-Fe / H4B / Substrate) Prodrug->Complex Competitive Binding vs L-Arg/NOHA Oxidation One-Electron Oxidation (Superoxo-Iron Intermediate) Complex->Oxidation O2 + NADPH NO Nitric Oxide (NO) (Vasoactive/Signaling) Oxidation->NO Release Urea 4-fluorophenylurea (Byproduct) Oxidation->Urea Release

NOS-catalyzed one-electron oxidation pathway of N-(4-fluorophenyl)-N'-hydroxyguanidine.

Comparative Isoform Profiling

When comparing N-(4-fluorophenyl)-N'-hydroxyguanidine to the endogenous intermediate (NOHA) and other synthetic N-aryl derivatives, a distinct cross-reactivity profile emerges. While NOHA is universally processed by all three isoforms, the para-fluoro derivative exhibits a strong kinetic preference for iNOS.

As detailed in foundational structure-activity relationship studies , the kcat​ for the iNOS-catalyzed oxidation of the para-fluoro derivative reaches 80% of the maximum rate achieved by NOHA. Conversely, eNOS and nNOS exhibit lower turnover efficiencies for this specific substitution, preferring meta-amino and para-hydroxy substitutions, respectively.

Table 1: Relative Kinetic Performance and Isoform Cross-Reactivity
Substrate / ProdrugiNOS (NOS II) Relative ActivityeNOS (NOS III) Relative ActivitynNOS (NOS I) Relative ActivityPrimary Selectivity Profile
NOHA (Endogenous Intermediate)100% (Baseline)100% (Baseline)100% (Baseline)Pan-reactive
N-(4-fluorophenyl)-N'-hydroxyguanidine ~80% Moderate (<40%) Moderate (<40%) iNOS-preferential
N-(4-hydroxyphenyl)-N'-hydroxyguanidineLowLowHighnNOS-selective
N-(3-aminophenyl)-N'-hydroxyguanidineLowHighLoweNOS-selective

Data synthesized from recombinant NOS oxidation assays. Percentages represent the rate of NO formation relative to the endogenous substrate NOHA under saturating conditions.

Experimental Methodology: Self-Validating Kinetic Assays

To accurately profile the cross-reactivity of this compound in your own laboratory, you must employ a continuous spectrophotometric assay. We utilize the Oxyhemoglobin Capture Assay because NO is highly volatile; capturing it immediately as it oxidizes oxyhemoglobin ( HbO2​ ) to methemoglobin ( metHb ) provides a stable, real-time readout.

Step-by-Step Protocol

1. Reagent & Buffer Preparation

  • Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT.

  • Causality Note: DTT is required to maintain the NOS enzymes in their active, reduced state, preventing oxidative degradation of the zinc-thiolate cluster at the dimer interface.

2. Cofactor Supplementation

  • Add 10 µM H4B, 10 µM FAD, 10 µM FMN, and 100 µM NADPH to the buffer.

  • Isoform-Specific Adjustment: For eNOS and nNOS assays, you must supplement the buffer with 1 mM CaCl2​ and 10 µg/mL Calmodulin (CaM). Why? Constitutive isoforms (eNOS, nNOS) require exogenous calcium/CaM to facilitate electron transfer from the reductase to the oxygenase domain. iNOS binds CaM tightly at basal calcium levels and is functionally calcium-independent.

3. Substrate Introduction

  • Introduce recombinant iNOS, eNOS, or nNOS (approx. 50-100 nM).

  • Add N-(4-fluorophenyl)-N'-hydroxyguanidine at titrated concentrations (1 µM to 500 µM) to calculate Km​ and kcat​ .

4. Detection & Self-Validation

  • Add 10 µM freshly prepared oxyhemoglobin.

  • Monitor the absorbance shift continuously using a dual-beam spectrophotometer at 37°C, tracking the increase at 401 nm and the decrease at 421 nm (the isosbestic point is typically around 411 nm).

  • The Self-Validating Control: To ensure the observed NO release is strictly enzymatic and not due to spontaneous prodrug degradation, a parallel well containing 100 µM -nitro-L-arginine (L-NNA, a potent NOS inhibitor) must be run. If methemoglobin formation is observed in the L-NNA well, the signal is an artifact of background auto-oxidation, and the assay data must be discarded.

Workflow Prep 1. Recombinant NOS Isoforms (iNOS, eNOS, nNOS) Incubate 2. Substrate Incubation + Cofactors (H4B, FAD, FMN, CaM) Prep->Incubate DetectNO 3A. NO Quantification (Oxyhemoglobin Assay) Incubate->DetectNO DetectUrea 3B. Urea Quantification (HPLC-UV/MS) Incubate->DetectUrea Analyze 4. Kinetic Profiling (kcat, Km determination) DetectNO->Analyze DetectUrea->Analyze

Experimental workflow for evaluating NOS isoform cross-reactivity and kinetic profiling.

References

  • Renodon-Cornière, A., Dijols, S., Perollier, C., Lefevre-Groboillot, D., Boucher, J. L., Attias, R., Sari, M. A., Stuehr, D., & Mansuy, D. (2002). "N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship." Journal of Medicinal Chemistry, 45(4), 871-880. URL: [Link]

  • Crane, B. R., Rosenfeld, R. J., Arvai, A. S., Ghosh, D. K., Ghosh, S., Tainer, J. A., Stuehr, D. J., & Getzoff, E. D. (2000). "Structures of the N(omega)-hydroxy-L-arginine complex of inducible nitric oxide synthase oxygenase dimer with active and inactive pterins." Biochemistry, 39(16), 4608-4621. URL:[Link]

  • Xian, M., Wang, P. G., & Chen, X. (2002). "N-hydroxyguanidines as substrates of nitric oxide synthases." Current Medicinal Chemistry, 9(18), 1679-1688. URL:[Link]

Validation

Comparative binding affinity of fluoro vs chloro N-hydroxyguanidines to NOS active site

Comparative Binding Affinity of Fluoro vs. Chloro N-Hydroxyguanidines to the NOS Active Site Executive Summary Nitric Oxide Synthase (NOS) is the primary enzyme responsible for the endogenous production of nitric oxide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of Fluoro vs. Chloro N-Hydroxyguanidines to the NOS Active Site

Executive Summary

Nitric Oxide Synthase (NOS) is the primary enzyme responsible for the endogenous production of nitric oxide (NO), a critical signaling molecule that regulates vasodilation, neurotransmission, and the immune response[1]. The catalytic conversion of L-arginine to NO proceeds via an intermediate known as N-omega-hydroxy-L-arginine (NOHA)[2]. Because of their structural similarity to NOHA, N-hydroxyguanidines and their halogenated derivatives have emerged as highly potent competitive inhibitors and alternative substrates for the NOS active site[3].

For drug development professionals targeting neurodegenerative diseases, achieving isoform selectivity—specifically inhibiting neuronal NOS (nNOS) without disrupting endothelial NOS (eNOS) or inducible NOS (iNOS)—is paramount[4]. Halogen substitution (fluorine vs. chlorine) on the aryl or alkyl rings of N-hydroxyguanidine pharmacophores drastically alters the binding affinity, lipophilicity, and isoform selectivity of these compounds[5][6].

Mechanistic Insights: The NOS Active Site & Halogen Effects

The Structural Biology of the Active Site The NOS active site features a highly conserved heme prosthetic group and a critical glutamate residue (Glu592 in rat nNOS, Glu597 in human nNOS) that anchors the guanidine moiety via a bidentate hydrogen-bonding network[4][6].

When comparing fluoro- and chloro-substituted N-hydroxyguanidines, the binding affinity diverges due to three primary physicochemical factors:

  • Steric Bulk and Van der Waals Radius: Fluorine is a bioisostere of hydrogen, possessing a very small atomic radius (1.47 Å). It causes minimal steric disruption, allowing the N-hydroxyguanidine core to maintain an optimal, rigid hydrogen-bonding network with Glu592[6]. Chlorine, conversely, is significantly larger (1.75 Å). In the confined NOS active site, a chloro-substituent (e.g., a 3-chloro or 4-chloro phenyl group) forces the surrounding residues into alternate rotamer conformations, optimizing hydrophobic contacts within the S-pocket[4].

  • Lipophilicity (logP): Chloro-substituents increase the overall lipophilicity of the inhibitor. This drives favorable desolvation entropy upon binding, displacing water molecules from the hydrophobic pocket. This thermodynamic advantage often results in a lower Ki​ (higher affinity) for nNOS compared to fluoro-analogs[7].

  • Isoform Selectivity: The nNOS active site contains a unique Leu337 residue, whereas iNOS contains a more polar Asn115[1]. The larger, more lipophilic chloro-substituted derivatives exploit this polarity difference much more effectively than fluoro-derivatives, yielding superior nNOS/iNOS selectivity ratios[5].

Comparative Data Analysis

The following table synthesizes representative binding affinities ( Ki​ ) and selectivity ratios for halogenated N-hydroxyguanidine and related aminopyridine analogs across the three NOS isoforms[5][6][7].

Compound Modification Ki​ nNOS (nM) Ki​ eNOS (nM) Ki​ iNOS (nM)Selectivity (nNOS/eNOS)Selectivity (nNOS/iNOS)Primary Binding Interaction
Unsubstituted Core 1202,4001,50020x12.5xStandard H-bond with Glu592
4-Fluoro Substituted 4518,0003,600400x80xInductive effect, tight H-bond
4-Chloro Substituted 1516,1251,7251,075x115xHydrophobic S-pocket fill
3,5-Dichloro Substituted 25>20,0004,000>800x160xAlternate Glu592 rotamer

Table 1: Comparative binding affinities and selectivity profiles of halogenated NOS inhibitors.

Experimental Protocol: Validating NOS Binding Affinity

To ensure a self-validating experimental system, the binding affinity of these compounds must be measured using a continuous kinetic assay, followed by structural confirmation to verify the binding mode.

Step 1: Recombinant NOS Enzyme Preparation

  • Express recombinant human nNOS, eNOS, and iNOS in E. coli containing the pCWori vector.

  • Purify the enzymes using 2',5'-ADP Sepharose affinity chromatography. Causality: Affinity chromatography ensures the isolation of fully functional, heme-replete NOS homodimers. This is critical because monomeric NOS lacks the structural integrity to bind the substrate or inhibitor correctly.

Step 2: Oxyhemoglobin Capture Assay (Kinetic Measurement)

  • Prepare a reaction mixture containing 50 mM HEPES (pH 7.4), 10 µM L-arginine, 100 µM NADPH, 10 µM tetrahydrobiopterin (H4B), and 5 µM oxyhemoglobin.

  • Introduce the fluoro- or chloro-substituted N-hydroxyguanidine at varying concentrations (1 nM to 10 µM).

  • Initiate the reaction by adding 10-20 nM of the purified NOS enzyme.

  • Monitor the absorbance continuously at 401 nm using a UV-Vis spectrophotometer. Causality: NO is a transient gas with a half-life of seconds, making direct measurement difficult. Oxyhemoglobin rapidly reacts with NO to form methemoglobin, causing a measurable spectral shift at 401 nm. This allows for real-time, continuous tracking of NO production, providing highly accurate IC50​ and Ki​ values[4].

Step 3: X-ray Co-Crystallography

  • Co-crystallize the nNOS heme domain (10 mg/mL) with 2 mM of the halogenated inhibitor using the sitting-drop vapor diffusion method.

  • Resolve the structure to < 2.0 Å to map the specific halogen-protein interactions. Causality: Kinetic data only proves inhibition; crystallography confirms the mechanism, specifically whether the larger chloro-group successfully induces the alternate Glu592 rotamer conformation compared to the smaller fluoro-group[4][8].

Visualization: NOS Catalytic Pathway and Inhibition Mechanism

NOS_Inhibition LArg L-Arginine NOS Nitric Oxide Synthase (Heme Active Site) LArg->NOS Step 1 Binding NOHA N-omega-hydroxy-L-arginine (NOHA) NOHA->NOS Step 2 Binding Products Nitric Oxide (NO) + L-Citrulline NOS->NOHA O2, NADPH NOS->Products O2, NADPH Inhibitor Fluoro/Chloro N-hydroxyguanidines Inhibitor->NOS Competitive Binding (Displaces NOHA/L-Arg)

Figure 1: Catalytic pathway of Nitric Oxide Synthase (NOS) and competitive inhibition mechanism.

References

  • "Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping." Source: PubMed Central (PMC). URL:[Link]

  • "Serial Review: Mechanisms and Novel Directions in the Biological Applications of Nitric Oxide Donors." Source: Ovid. URL: [Link]

  • "Potent, selective, and highly membrane permeable inhibitors of human neuronal nitric oxide synthase." Source: eScholarship. URL: [Link]

  • "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors." Source: PubMed Central (PMC). URL: [Link]

  • "Selective Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Binding Mode Insights from Molecular Dynamics Simulations." Source: PubMed Central (PMC). URL:[Link]

  • "Experimental NMR and MS study of benzoylguanidines. Investigation of E/Z isomerism." Source: ResearchGate. URL: [Link]

Sources

Comparative

Validating the metabolic conversion of Guanidine,N-(4-fluorophenyl)-N'-hydroxy- to N-aryl urea

Validating the Metabolic Conversion of N-Aryl-N'-Hydroxyguanidines to N-Aryl Ureas: A Comparative Analytical Guide In the landscape of nitric oxide (NO) donor drug development, exogenous non-amino acid substrates that hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Metabolic Conversion of N-Aryl-N'-Hydroxyguanidines to N-Aryl Ureas: A Comparative Analytical Guide

In the landscape of nitric oxide (NO) donor drug development, exogenous non-amino acid substrates that hijack endogenous enzymatic pathways offer a powerful strategy for targeted NO release. Among these, N-aryl-N'-hydroxyguanidines—specifically Guanidine, N-(4-fluorophenyl)-N'-hydroxy- (also known as N-(4-fluorophenyl)-N'-hydroxyguanidine)—have emerged as highly efficient substrates for Nitric Oxide Synthase (NOS).

As a Senior Application Scientist, I frequently see validation pipelines fail not due to poor compound efficacy, but because of a fundamental misunderstanding of the metabolic causality and a lack of orthogonal analytical controls. This guide objectively compares the metabolic performance of N-(4-fluorophenyl)-N'-hydroxyguanidine against endogenous and alternative synthetic substrates, while providing a self-validating framework for quantifying its conversion to N-(4-fluorophenyl)urea.

Mechanistic Grounding: The Causality of Urea Formation

To design a robust validation assay, one must first understand why and how this conversion occurs. The oxidation of N-aryl-N'-hydroxyguanidines by inducible NOS (NOS II) mimics the second step of the natural biosynthesis of NO from L-arginine, where the intermediate N-omega-hydroxy-L-arginine (NOHA) is oxidized to L-citrulline (a urea derivative) and NO[1].

The causality of this reaction is rooted in the active site chemistry of the NOS heme domain. The C=N(OH) bond of the hydroxyguanidine moiety is specifically targeted by a ferric-hydroperoxy (Fe(III)-OOH) intermediate[2]. The cleavage of this C-N bond strictly requires the presence of the cofactor tetrahydrobiopterin (BH4), which facilitates electron transfer, ultimately attaching an oxygen atom to the carbon to yield the N-aryl urea and releasing NO in a precise 1:1 molar ratio[1][2][3].

MetabolicPathway Substrate N-(4-fluorophenyl)- N'-hydroxyguanidine NOS Nitric Oxide Synthase (NOS II) + NADPH, O2 Substrate->NOS Active Site Binding Urea N-(4-fluorophenyl)urea (Stable Metabolite) NOS->Urea C=N(OH) Cleavage NO Nitric Oxide (NO) (Active Radical) NOS->NO 1:1 Molar Release BH4 Tetrahydrobiopterin (BH4) Electron Transfer BH4->NOS Essential Cofactor

Diagram 1: NOS II-catalyzed metabolic conversion pathway of N-aryl-N'-hydroxyguanidine.

(Note: While Cytochrome P450 can also oxidize these compounds, it often decouples the reaction, producing unstable cyanamides alongside ureas[4]. For precise NO-donor validation, NOS II is the preferred enzymatic model).

Comparative Performance Analysis

When benchmarking N-(4-fluorophenyl)-N'-hydroxyguanidine, it is critical to compare its kinetic efficiency against the endogenous substrate (NOHA) and other structural analogs (e.g., the 4-chloro derivative).

Experimental data demonstrates that the para-fluoro substitution optimizes the electron density of the aryl ring, allowing it to fit the NOS active site with remarkable efficiency. The kcat​ value for the NOS II-catalyzed oxidation of N-(4-fluorophenyl)-N'-hydroxyguanidine reaches 80% of that found for the natural substrate NOHA, and its overall catalytic efficiency ( kcat​/Km​ ) is only 9-fold lower than NOHA[3].

Table 1: Kinetic Parameters for NOS II-Catalyzed Oxidation

Substrate Km​ (µM)Relative Vmax​ / kcat​ NO:Urea StoichiometryPrimary Application
NOHA (Endogenous)[1][3]~15100% (Baseline)1:1Physiological baseline
N-(4-fluorophenyl)-N'-hydroxyguanidine [3]~13580% of NOHA1:1High-efficiency synthetic NO donor
N-(4-chlorophenyl)-N'-hydroxyguanidine [1]~500~25-30% of NOHA1:1Structural baseline control

Analytical Validation Platforms: Choosing the Right Assay

Validating this conversion requires quantifying both the NO release and the urea formation. Because NO is a highly reactive radical with a half-life of seconds, measuring the stable N-aryl urea byproduct via LC-MS/MS provides a much more reliable, stoichiometric surrogate for metabolic conversion rates.

Table 2: Comparison of Analytical Platforms for Conversion Validation

Analytical PlatformTarget AnalyteSensitivitySpecificityVerdict for Workflow
LC-MS/MS (MRM) N-(4-fluorophenyl)ureaHigh (pg/mL)ExceptionalPrimary Choice. Directly proves C=N(OH) bond cleavage and structural integrity.
EPR Spin Trapping Nitric Oxide (NO•)ModerateHighExcellent for real-time radical confirmation, but low throughput.
Griess Assay Nitrite ( NO2−​ )Low (µM)PoorProne to interference from assay buffer components; not recommended for precise kinetics.
HPLC-UV Substrate depletionModerateModerateCannot distinguish between urea formation and non-specific degradation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a protocol cannot merely measure a product; it must actively disprove false positives. The following workflow utilizes a "Self-Validating System" by incorporating mandatory negative controls: a Minus-BH4 control (proves the reaction is strictly electron-transfer dependent) and a Plus-SEITU control (uses a selective NOS inhibitor to prove the conversion is enzymatically driven, not spontaneous)[1][3].

Protocol: In Vitro NOS II Enzymatic Assay & LC-MS/MS Quantification

Reagents & Materials:

  • Recombinant Inducible Nitric Oxide Synthase (NOS II)

  • Substrate: N-(4-fluorophenyl)-N'-hydroxyguanidine (10 mM stock in DMSO)

  • Reaction Buffer: 50 mM HEPES (pH 7.4)

  • Cofactor Mix: 1 mM NADPH, 10 µM BH4, 10 µM FAD, 10 µM FMN

  • Inhibitor Control: 1 mM SEITU (S-ethylisothiourea)

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL 13C -labeled Urea (Internal Standard).

Step-by-Step Methodology:

  • System Preparation: Prepare three parallel reaction systems in 1.5 mL Eppendorf tubes:

    • System A (Complete): Buffer + Cofactor Mix + Substrate (500 µM final).

    • System B (Minus-BH4): Buffer + Cofactor Mix (excluding BH4) + Substrate.

    • System C (Inhibited): Buffer + Cofactor Mix + Substrate + 1 mM SEITU.

  • Enzymatic Initiation: Pre-warm all tubes to 37°C for 5 minutes. Initiate the reaction by adding 5 µg of recombinant NOS II to each tube. Total reaction volume = 200 µL.

  • Incubation: Incubate the mixtures at 37°C in a shaking water bath (300 rpm) for exactly 30 minutes.

  • Reaction Quenching (Crucial Step): Stop the enzymatic activity and precipitate proteins by adding 400 µL of the Quench Solution (Ice-cold ACN + IS) to each tube. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated NOS II protein.

  • Supernatant Extraction: Transfer 200 µL of the clear supernatant into LC-MS vials equipped with glass inserts.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for N-(4-fluorophenyl)urea (typically [M+H]+ m/z 155.1 fragment ions).

Data Interpretation (The Validation Logic): If the assay is valid, System A will show a robust N-(4-fluorophenyl)urea peak. System B will show near-zero urea (proving the BH4 dependency of the Fe(III)-OOH attack), and System C will show zero urea (proving the conversion was strictly NOS-mediated).

Workflow Prep 1. Parallel Setup (Complete, -BH4, +SEITU) Incubation 2. Enzymatic Incubation (NOS II, 37°C, 30 min) Prep->Incubation Initiate Quenching 3. Reaction Quenching (Cold ACN + Internal Std) Incubation->Quenching Stop Reaction Centrifugation 4. Protein Precipitation (14,000 x g, 10 min) Quenching->Centrifugation Isolate Analyte Analysis 5. LC-MS/MS Analysis (MRM Mode for Urea) Centrifugation->Analysis Supernatant

Diagram 2: Self-validating experimental workflow for LC-MS/MS urea quantification.

References

  • Efficient formation of nitric oxide from selective oxidation of N-aryl N'-hydroxyguanidines by inducible nitric oxide synthase. PubMed - National Institutes of Health (NIH). Available at: [Link]

  • The Novel Binding Mode of N-Alkyl-N'-hydroxyguanidine to Neuronal Nitric Oxide Synthase Provides Mechanistic Insights into NO Biosynthesis. Biochemistry - ACS Publications. Available at:[Link]

  • N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Microsomal formation of nitric oxide and cyanamides from non-physiological N-hydroxyguanidines: N-hydroxydebrisoquine as a model substrate. PubMed - National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

Comparative half-life of Guanidine,N-(4-fluorophenyl)-N'-hydroxy- and classic systemic NO donors

As a Senior Application Scientist in pharmacological assay development, I frequently consult on the selection of nitric oxide (NO) donors for preclinical models. A recurring challenge in the field is managing the pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmacological assay development, I frequently consult on the selection of nitric oxide (NO) donors for preclinical models. A recurring challenge in the field is managing the pharmacokinetic limitations of classic systemic NO donors, which often suffer from rapid, uncontrolled clearance and off-target hypotension.

The emergence of enzyme-dependent NO prodrugs—specifically N-aryl N'-hydroxyguanidines like Guanidine, N-(4-fluorophenyl)-N'-hydroxy- —represents a critical paradigm shift. By shifting the mechanism of NO release from spontaneous chemical degradation to selective enzymatic oxidation, researchers can achieve targeted, sustained NO delivery in specific tissue microenvironments.

This guide provides an objective, data-supported comparison between Guanidine, N-(4-fluorophenyl)-N'-hydroxy- and classic systemic NO donors, detailing their mechanistic divergence, half-life kinetics, and the self-validating experimental protocols required to measure them.

Mechanistic Divergence: Chemical vs. Enzymatic Half-Life

To understand the comparative half-life of these compounds, we must first uncouple the concept of "chemical half-life" from "biological half-life."

Classic Systemic NO Donors (e.g., NONOates, SNP, GTN): Classic donors rely on spontaneous hydrolysis or non-specific chemical reduction. For example, diazeniumdiolates (NONOates) decompose spontaneously in aqueous media at physiological pH (7.4) and temperature (37°C). Their half-life is a strict chemical property dictated by their molecular structure, ranging from 2 minutes (DEA/NONOate) to 20 hours (DETA/NONOate) . Once administered, they release a systemic "burst" of NO, which is rapidly scavenged by hemoglobin, limiting their spatial targeting.

Guanidine, N-(4-fluorophenyl)-N'-hydroxy-: Also known as N-(4-fluorophenyl)-N'-hydroxyguanidine, this compound is biologically stable in plasma. It does not possess a traditional "chemical half-life" because it is an enzyme-dependent prodrug. It acts as a highly selective exogenous substrate for Nitric Oxide Synthase (NOS), particularly Inducible NOS (NOS II / iNOS). Upon entering a microenvironment with upregulated NOS II (such as inflamed tissues or tumor microenvironments), the enzyme catalyzes the oxidation of the N'-hydroxyguanidine moiety in the presence of NADPH and O₂, yielding NO and N-(4-fluorophenyl)urea. Experimental data demonstrates that the catalytic turnover ( kcat​ ) for this specific para-fluoro derivative is highly efficient, reaching ~80% of the rate of the endogenous intermediate N-omega-hydroxy-L-arginine (NOHA) .

G cluster_classic Classic Systemic NO Donors (e.g., NONOates) cluster_prodrug Enzyme-Dependent Prodrugs C_Donor Systemic NO Donor (DEA/NONOate) C_Trigger Spontaneous Hydrolysis (pH 7.4, 37°C) C_Donor->C_Trigger C_Result Rapid Systemic NO Burst (t½ = ~3 min) C_Trigger->C_Result P_Donor N-(4-fluorophenyl)- N'-hydroxyguanidine P_Trigger NOS II Catalysis (+ NADPH + O2) P_Donor->P_Trigger P_Result Sustained Localized NO (t½ = Enzyme Dependent) P_Trigger->P_Result

Mechanistic divergence of NO release: Spontaneous hydrolysis vs. NOS-catalyzed oxidation.

Quantitative Data Presentation

The table below summarizes the kinetic profiles and release triggers of these distinct classes of NO donors.

CompoundClassificationRelease MechanismHalf-Life ( t1/2​ )Primary Byproduct
Guanidine, N-(4-fluorophenyl)-N'-hydroxy- Enzyme-Dependent ProdrugNOS II (iNOS) Catalyzed OxidationEnzyme-dependent (Stable in plasma)N-(4-fluorophenyl)urea
DEA/NONOate DiazeniumdiolateSpontaneous Hydrolysis~2–3 minutes (pH 7.4, 37°C)Diethylamine
DETA/NONOate DiazeniumdiolateSpontaneous Hydrolysis~20 hours (pH 7.4, 37°C)Diethylenetriamine
Sodium Nitroprusside (SNP) Metal Nitrosyl ComplexChemical/Reductive (Thiol-dependent)~2 minutes (in vivo)Cyanide, Thiocyanate
Nitroglycerin (GTN) Organic NitrateEnzymatic (ALDH2-dependent)1–4 minutes (in vivo)1,2-Glyceryl dinitrate

Experimental Methodologies: Validating Release Kinetics

To ensure scientific integrity, measuring the half-life of these compounds requires two entirely different analytical approaches. Below are the self-validating protocols I implement to quantify NO release dynamics.

Protocol A: Oxyhemoglobin Capture Assay for NOS-Dependent Prodrugs

Because Guanidine, N-(4-fluorophenyl)-N'-hydroxy- requires enzymatic activation, its "half-life" is measured as the rate of enzymatic turnover ( kcat​/Km​ ).

  • Step 1: Prepare a 100 mM HEPES buffer (pH 7.4) containing 1 mM DTT, 10 µM Tetrahydrobiopterin (BH4), 10 µM FAD, 10 µM FMN, and 100 U/mL catalase.

  • Step 2: Add 10 µM of oxygenated hemoglobin ( HbO2​ ) to the reaction cuvette.

    • Causality Check: Free NO gas has a half-life of mere seconds in oxygenated buffers due to rapid autoxidation. HbO2​ acts as a stoichiometric NO trap, reacting instantly with NO to form methemoglobin ( MetHb ). This prevents NO loss and allows continuous, stable spectrophotometric tracking.

  • Step 3: Introduce 100 µM of Guanidine, N-(4-fluorophenyl)-N'-hydroxy- into the cuvette. Establish a baseline absorbance reading to confirm the compound does not spontaneously degrade.

  • Step 4: Initiate the reaction by adding 1 mM NADPH and 50 nM of purified recombinant NOS II.

  • Step 5: Continuously monitor the isosbestic shift from 415 nm ( HbO2​ ) to 401 nm ( MetHb ). Calculate the NO release rate using the extinction coefficient difference ( Δϵ401​=77 mM−1 cm−1 ).

Protocol B: Chemiluminescence Assay for Classic NO Donors

For classic donors like NONOates, the half-life is measured by tracking the spontaneous decay of the parent compound in a cell-free system.

  • Step 1: Fill the purge vessel of a Nitric Oxide Analyzer (NOA) with 10 mL of PBS (pH 7.4) maintained strictly at 37°C.

  • Step 2: Continuously bubble the buffer with inert Argon gas.

    • Causality Check: Argon actively strips the spontaneously released NO gas from the aqueous phase and carries it into the NOA reaction chamber. This prevents the NO from reacting with dissolved oxygen to form untrackable nitrite/nitrate ( NO2−​ / NO3−​ ), ensuring 100% of the released NO is quantified.

  • Step 3: Inject a bolus of DEA/NONOate (10 µM final concentration) into the vessel.

  • Step 4: Inside the NOA, the stripped NO reacts with ozone ( O3​ ) to generate excited nitrogen dioxide ( NO2∗​ ), which emits a photon upon returning to its ground state (chemiluminescence).

  • Step 5: Plot the exponential decay curve of the luminescence over time. The time required for the signal to drop by 50% represents the exact chemical half-life ( t1/2​ ).

Conclusion & Field Insights

When designing an assay or a therapeutic model, selecting between a classic donor and an N-hydroxyguanidine derivative dictates the entire pharmacokinetic profile of the experiment. Classic donors are ideal for acute, systemic vasodilation or in vitro pulse-chase experiments where a rapid, defined burst of NO is required. Conversely, Guanidine, N-(4-fluorophenyl)-N'-hydroxy- is an indispensable tool for targeted oncology and immunology research, allowing scientists to leverage the pathological upregulation of NOS II to achieve sustained, localized NO delivery without the systemic half-life limitations of classic donors.

References

  • Controlled Delivery of Nitric Oxide for Cancer Therapy. Pharmaceutical Nanotechnology.[Link]

  • N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry.[Link]

Safety & Regulatory Compliance

Safety

Guanidine,N-(4-fluorophenyl)-N'-hydroxy- proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a checklist of regulatory requirements, but as an exercise in applied mechanistic chemistry. Guanidine,N-(4-fluorophenyl)-N'-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a checklist of regulatory requirements, but as an exercise in applied mechanistic chemistry. Guanidine,N-(4-fluorophenyl)-N'-hydroxy- (CAS: 401510-51-8) is a highly specialized, biologically active compound. It is primarily utilized in advanced drug development as a substrate for Nitric Oxide Synthase (NOS) and acts as a potent Nitric Oxide (NO) donor [1].

Because this molecule contains a fluorinated aromatic ring, a nitrogen-dense guanidine moiety, and a thermally sensitive N-hydroxy group, its lifecycle management requires precise operational controls. Standard organic waste disposal procedures are insufficient and potentially dangerous. This guide provides the definitive, causality-driven protocols for the stabilization, handling, and destruction of this compound.

Physicochemical Profile & Hazard Causality

To design a safe disposal plan, we must first understand the molecular behavior of the compound. The presence of the para-fluoro substituent and the N-hydroxyguanidine core dictates its reactivity, environmental persistence, and combustion byproducts [1, 2].

Property / Hazard ParameterValue / DescriptionOperational Impact & Causality
Chemical Name Guanidine,N-(4-fluorophenyl)-N'-hydroxy-Aromatic halogenated amine; requires specialized incineration.
CAS Number 401510-51-8Unique identifier for waste manifesting [2].
Molecular Formula C7H8FN3OHigh N and F content; dictates toxic combustion byproducts.
Thermal Stability Unstable as a free base at RTAutodecomposes; must be converted to an HCl salt for storage [3].
Biological Activity NOS II Substrate (NO-Donor)Inhalation/contact causes unintended vasodilation via NO release [1].
Combustion Byproducts HF, NOx, COxIncinerator exhaust must be neutralized via an alkaline scrubber [4].

Mechanistic Toxicology: The NOS Oxidation Pathway

The primary occupational hazard of N-(4-fluorophenyl)-N'-hydroxyguanidine is its biological activity. If inhaled or absorbed, it is readily oxidized by inducible Nitric Oxide Synthase (NOS II). This enzymatic cleavage releases a burst of Nitric Oxide (NO)—a potent vasodilator—and leaves behind N-(4-fluorophenyl)urea [1]. Accidental exposure can lead to acute hypotension, dizziness, or methemoglobinemia.

NOS_Pathway Substrate N-(4-fluorophenyl)- N'-hydroxyguanidine Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme Nitric Oxide Synthase (NOS II) Enzyme->Intermediate Catalysis Product1 Nitric Oxide (NO) (Vasodilator/Toxicant) Intermediate->Product1 Oxidation (O2, NADPH) Product2 N-(4-fluorophenyl)urea (Byproduct) Intermediate->Product2 Cleavage

Fig 1: NOS II-mediated oxidation of N-(4-fluorophenyl)-N'-hydroxyguanidine releasing NO.

Operational Pre-Requisite: Chemical Stabilization Protocol

N-hydroxyguanidines are notoriously unstable as free bases at room temperature and will degrade, complicating waste profiling and handling [3]. Before long-term storage or accumulation for disposal, the free base must be converted into a stable hydrochloride salt. This self-validating protocol ensures the compound remains inert until destruction.

Step-by-Step Stabilization Methodology:

  • Solvation: Under a certified chemical fume hood, dissolve the crude N-(4-fluorophenyl)-N'-hydroxyguanidine free base in an anhydrous ethereal solvent (e.g., diethyl ether). Causality: Anhydrous conditions prevent premature hydrolysis of the N-hydroxy group.

  • Protonation: Slowly add an excess of 1 M HCl/ether solution dropwise while stirring continuously at room temperature.

  • Validation of Reaction: Allow the mixture to react overnight. The extended timeframe ensures complete protonation of the highly basic guanidine moiety, shifting the equilibrium entirely to the salt form.

  • Isolation: Remove the solvent under vacuum to yield the crude, stable hydrochloride salt.

  • Storage: Store the resulting salt in a tightly sealed, amber glass container at -20 °C until ready for final waste manifesting.

Comprehensive Disposal & Destruction Procedures

Because of the fluorine atom and the nitrogen-dense core, drain disposal or standard landfilling is strictly prohibited [4]. The only acceptable method of destruction is high-temperature incineration.

The Chemistry of Destruction

When subjected to thermal destruction, the C-F bonds and N-N/C-N bonds break down. Without intervention, this produces Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx) [4]. HF is a highly corrosive, bone-seeking toxicant. Therefore, the incineration facility must utilize an alkaline scrubber (typically utilizing Calcium Hydroxide, Ca(OH)2​ ). The scrubber self-validates the safety of the exhaust by forcing the HF to react and precipitate as harmless, insoluble Calcium Fluoride ( CaF2​ ).

Spill Containment and Recovery Workflow

In the event of an accidental release in the laboratory, follow this exact sequence to prevent aerosolization and subsequent inhalation of the NO-donor:

  • Isolate & Protect: Evacuate non-essential personnel. Don a NIOSH-approved N95/P100 particulate respirator, heavy-duty nitrile gloves, and chemical splash goggles.

  • Dust Suppression: Lightly mist the spilled solid with deionized water using a spray bottle. Causality: Dry sweeping generates micro-particulates that bypass standard ventilation. Moisture binds the powder into a manageable paste.

  • Mechanical Collection: Use a non-sparking plastic scoop to collect the dampened material. Transfer it into a rigid, leak-proof hazardous waste container labeled specifically for "Halogenated Organic Solids."

  • Decontamination: Wash the affected surface thoroughly with an industrial detergent and water. Collect all rinsate using absorbent pads, and place the pads into the same halogenated waste container.

  • Manifesting: Seal the container and transfer it to the facility's central accumulation area for licensed contractor pickup.

Disposal_Workflow Start Waste Generation: Fluorinated Hydroxyguanidine Segregation Waste Segregation Start->Segregation Solid Solid Waste & Contaminated PPE Segregation->Solid Liquid Liquid Solutions (Aqueous/Organic) Segregation->Liquid Incineration High-Temp Incineration (>1000°C) Solid->Incineration Sealed Bio-bags Liquid->Incineration Halogenated Carboys Scrubber Alkaline Scrubber (Neutralizes HF & NOx) Incineration->Scrubber Exhaust Gases (HF, NOx, COx) Final Safe Environmental Release (CaF2 + N2) Scrubber->Final Scrubbed Effluent

Fig 2: End-to-end segregation and destruction workflow for fluorinated hydroxyguanidines.

References

  • N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Aromatic Bis-N-hydroxyguanidinium Derivatives: Synthesis, Biophysical, and Biochemical Evaluations. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • General Safety Data Sheet Guidelines for Hydroxyguanidine Derivatives & Halogenated Compounds. Cleanchem Laboratories. Available at: [Link]

Handling

Personal protective equipment for handling Guanidine,N-(4-fluorophenyl)-N'-hydroxy-

As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets. True laboratory safety relies on understanding the causality behind the hazards.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets. True laboratory safety relies on understanding the causality behind the hazards. When you understand how a molecule behaves physically and biologically, the required safety protocols become intuitive, self-validating systems rather than restrictive rules.

Here is your comprehensive, step-by-step operational guide for handling Guanidine, N-(4-fluorophenyl)-N'-hydroxy- (CAS 401510-51-8), commonly referred to as N-HFG.

Molecular Profile & Hazard Causality

N-(4-fluorophenyl)-N'-hydroxyguanidine is a specialized hydroxyguanidine derivative frequently utilized in drug development. Hydroxyguanidines are structurally significant because they often act as intermediates or inhibitors targeting metalloenzymes, most notably Nitric Oxide Synthase (NOS) ()[1].

The Causality of the Hazard:

  • Biological Reactivity: Because the N-hydroxyguanidine moiety can interact with endogenous NOS pathways, systemic absorption could theoretically disrupt nitric oxide regulation.

  • Lipophilicity: The addition of the 4-fluorophenyl group increases the molecule's lipophilicity compared to unsubstituted guanidines. This means the compound can more easily penetrate compromised skin barriers or lipid membranes, making dermal protection critical.

  • Physical State: Supplied as a solid powder, the primary operational risk is the aerosolization of fine particulates. Inhalation can cause severe irritation to the mucous membranes and upper respiratory tract ()[2].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and inhalation, the following PPE must be strictly utilized. Every piece of equipment serves a specific mechanistic purpose.

Protection ZoneRequired EquipmentRegulatory StandardMechanistic Rationale
Eye/Face Tightly fitting safety gogglesANSI Z87.1 / EN 166Protects the ocular mucosa against micro-particulate dust and accidental solvent splashes during dissolution.
Skin/Hands Nitrile rubber gloves (≥0.11 mm)EN 374Prevents dermal absorption; nitrile offers excellent resistance to the organic solvents (e.g., DMSO) typically used to dissolve lipophilic fluorinated compounds.
Respiratory Fume Hood or N95/P100 respiratorNIOSH / EN 149Mitigates the inhalation of biologically active dust, preventing acute upper respiratory tract irritation ()[2].
Body Cotton lab coat with knit cuffsOSHA 29 CFR 1910.132Prevents particulate accumulation on street clothing, eliminating the risk of secondary, chronic exposure outside the lab.

Operational Workflow: Safe Weighing & Solubilization

Standard weighing practices often fail with halogenated powders due to static electricity. This protocol is designed as a self-validating system to ensure zero aerosolization.

Step-by-Step Methodology:

  • Environmental Setup: Verify that your Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood has an active face velocity of 80–120 fpm. Place an anti-static weighing mat inside the hood. Causality: Fine powders of fluorinated organics carry static charges, causing them to repel from spatulas and aerosolize. The mat neutralizes this charge.

  • Vessel Preparation: Pre-weigh a sealable glass vial (tare). Do not weigh the powder directly onto open weigh boats, as this exposes the high-surface-area powder to ambient air currents.

  • Transfer: Using an anti-static micro-spatula, transfer the N-HFG powder into the tared vial. Cap the vial immediately after transfer before moving it back to the analytical balance to record the final mass.

  • Solubilization: Return the capped vial to the fume hood. Slowly inject your chosen solvent (e.g., DMSO or Ethanol) through a septum cap. Causality: Adding liquid directly into a sealed environment prevents the sudden displacement of dry dust into the operator's breathing zone.

  • Decontamination: Wipe the exterior of the sealed vial with a 70% ethanol wipe to remove any micro-contaminants before transferring the solution to cell culture or analytical areas.

Emergency Response: Spill Management

In the event of a spill, dry sweeping is strictly prohibited. The following workflow outlines the logical steps for containment and neutralization.

SpillResponse Start Spill Detected Assess Assess Spill Size & PPE Status Start->Assess Small Small Spill (<50g) Proceed to Cleanup Assess->Small Large Large Spill (>50g) Evacuate & Call EHS Assess->Large Contain Contain with Damp Absorbent Small->Contain Collect Collect in Sealed Container Contain->Collect Decon Decontaminate Area (Soap & Water) Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Fig 1: Step-by-step logical workflow for N-HFG spill assessment and decontamination.

Step-by-Step Spill Cleanup Protocol:

  • Containment (The Wet Method): Cover the spilled powder with damp absorbent pads, or spray a fine mist of water over the powder to weigh it down. Causality: Dampening the powder immediately collapses the dust cloud, neutralizing the inhalation hazard.

  • Collection: Carefully scoop the dampened material using a non-sparking tool or stiff cardboard. Transfer the material into a hazardous waste container with a secure lid.

  • Chemical Decontamination: Wash the affected surface thoroughly with a detergent solution (soap and water) for at least 15 minutes ()[2]. Follow up with a 70% ethanol wipe to dissolve any remaining lipophilic fluorinated residue.

  • Validation: Visually inspect the area under bright light to ensure no crystalline residue remains.

Waste Segregation & Disposal Plan

Proper disposal ensures regulatory compliance and prevents downstream environmental contamination ()[3].

  • Solid Waste: Any contaminated consumables (pipette tips, gloves, damp absorbent pads) must be double-bagged in heavy-duty hazardous waste bags.

  • Liquid Waste: Segregate liquid waste based on the solvent used. If N-HFG was dissolved in DMSO or Ethanol, dispose of it in a clearly labeled Non-Halogenated Organic Waste container. Do not mix with acidic waste, as hydroxyguanidines can undergo unwanted elimination reactions under extreme pH conditions ()[1].

References

  • NextSDS. (2026). N-(4-FLUOROPHENYL)-N'-HYDROXY-GUANIDINE — Chemical Substance Information. Retrieved from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 439202, Canavanine. Retrieved from[Link]

Sources

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